C3a (70-77)
Description
BenchChem offers high-quality C3a (70-77) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C3a (70-77) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H61N13O10/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40)/t19-,20-,22-,23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTNSBOBASKUDN-GUQPKPMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H61N13O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The C3a (70-77) Peptide: A Technical Guide to its Function and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a cornerstone of innate immunity, plays a critical role in host defense and inflammation. Upon activation, the C3 component is cleaved into C3a and C3b. C3a, an anaphylatoxin, exerts its pro-inflammatory effects through its G protein-coupled receptor, C3aR. The C-terminal octapeptide of C3a, designated as C3a (70-77), has been identified as the active site of the parent molecule. While possessing a fraction of the potency of full-length C3a, this peptide fragment recapitulates a significant spectrum of its biological activities, making it a valuable tool for studying complement-mediated signaling and a potential target for therapeutic intervention. This technical guide provides an in-depth overview of the function, signaling pathways, and experimental investigation of the C3a (70-77) peptide.
Core Functions of C3a (70-77)
The C3a (70-77) peptide, with the amino acid sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, acts as an agonist at the C3a receptor (C3aR).[1] On a molar basis, it exhibits approximately 1-2% of the biological activity of the full-length C3a anaphylatoxin.[1] Its primary functions are centered around mediating inflammatory responses.
Key biological activities include:
-
Smooth Muscle Contraction: C3a (70-77) induces the contraction of smooth muscle tissues, such as the guinea pig ileum and uterus.[1]
-
Increased Vascular Permeability: It enhances vascular permeability in both guinea pig and human skin, contributing to local edema.[1]
-
Mast Cell Degranulation: The peptide triggers the release of vasoactive amines, including histamine, from mast cells, a key event in allergic and inflammatory reactions.[2]
-
Modulation of Lymphocyte Function: C3a (70-77) has been shown to interact directly with human lymphocytes and can modulate their functions.[1]
-
Intracellular Calcium Mobilization: Binding of C3a (70-77) to its receptor on various cell types, including macrophages, leads to a rapid increase in intracellular calcium concentrations.[3][4]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the activity of the C3a (70-77) peptide and its derivatives.
| Peptide | Assay | Cell Line | Parameter | Value | Reference |
| C3a (70-77) | Mast Cell Degranulation | RBL-C3aR cells | EC50 | ~1-10 µM | Based on 1-2% activity of C3a (EC50 ~10-100 nM) |
| Designed Agonist 1 | Mast Cell Degranulation | RBL-C3aR cells | EC50 | 25.3 nM | [5] |
| Designed Agonist 2 | Mast Cell Degranulation | RBL-C3aR cells | EC50 | 66.2 nM | [5] |
| Designed Partial Agonist 1 | Mast Cell Degranulation | RBL-C3aR cells | IC50 | 15.4 nM | [5] |
| Designed Partial Agonist 2 | Mast Cell Degranulation | RBL-C3aR cells | IC50 | 26.1 nM | [5] |
| C3a (70-77) | Calcium Mobilization | RAW264.7 cells | Agonist | 1 µM induced response | [3][4] |
Table 1: Agonist and Antagonist Activities of C3a (70-77) and Designed Peptides.
| Ligand | Receptor | Cell Line | Parameter | Value | Reference |
| Eu-DTPA-hC3a | C3aR | HEK293 | Kd | 8.7 ± 1.4 nM | [6] |
Table 2: Binding Affinity for C3aR.
Signaling Pathways
The C3a (70-77) peptide exerts its effects by activating the C3a receptor (C3aR), a class A G protein-coupled receptor (GPCR). The primary signaling cascade involves the activation of pertussis toxin-sensitive Gi/o proteins. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, C3aR activation can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). A downstream consequence of C3aR activation is the phosphorylation and activation of the extracellular signal-regulated kinase 1/2 (ERK1/2).
References
- 1. C3a (70-77) - 1 mg [anaspec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. STIM Proteins and Orai Ca2+ Channels Are Involved in the Intracellular Pathways Activated by TLQP-21 in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the C3a (70-77) Peptide: Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C3a (70-77) peptide is an octapeptide corresponding to the C-terminal fragment of the human complement component 3a (C3a), an anaphylatoxin involved in the innate immune response.[1][2][3] This C-terminal region is crucial for the biological activity of the full-length C3a protein, and the C3a (70-77) peptide itself exhibits a fraction of these activities.[1][2][3][4] This guide provides a comprehensive overview of the sequence, structure, and function of the C3a (70-77) peptide, intended for researchers and professionals in drug development.
Peptide Sequence and Analogs
The primary amino acid sequence of the human C3a (70-77) peptide is composed of eight residues. Several analogs have been synthesized to investigate structure-activity relationships.
| Peptide Name | Sequence (Three-Letter Code) | Sequence (One-Letter Code) | Molecular Formula | Molecular Weight (Da) |
| C3a (70-77) | Ala-Ser-His-Leu-Gly-Leu-Ala-Arg | ASHLGLAR | C35H61N13O10 | 823.96 |
| [Tyr70]-C3a (70-77) | Tyr-Ala-Ser-His-Leu-Gly-Leu-Ala-Arg | YASHLGLAR | C44H70N14O12 | 987.1 |
| [β-Ala70]-C3a (70-77) | β-Ala-Ser-His-Leu-Gly-Leu-Ala-Arg | (β-A)SHLGLAR | C35H61N13O10 | Not specified |
Structural Characteristics
The precise three-dimensional structure of the isolated C3a (70-77) peptide has not been determined by high-resolution techniques such as X-ray crystallography or NMR spectroscopy. However, structural studies of the full-length C3a protein and related peptides provide valuable insights.
Secondary Structure:
-
Disordered/Flexible Conformation: In solution NMR studies of the intact C3a protein, the C-terminal region, which includes the 70-77 sequence, is characterized as being disordered or having a dynamic, extended conformation.
-
α-Helical Propensity: Circular dichroism (CD) spectroscopy of a longer C-terminal fragment, C3a (57-77), has indicated that it can adopt an α-helical conformation in a membrane-mimicking environment, such as in the presence of trifluoroethanol. This suggests that interaction with the cell membrane or its receptor may induce a more ordered structure.
-
β-Turn Motif: Studies on synthetic hexapeptide agonists of the C3a receptor (C3aR) have suggested that a β-turn motif may be a crucial structural element for receptor binding and activation.
The lack of a defined structure in solution suggests that the C3a (70-77) peptide may adopt its bioactive conformation upon binding to its receptor.
Biological Activity and Quantitative Data
The C3a (70-77) peptide retains 1-2% of the biological activity of the full-length C3a protein.[1][2][3][4] Its activities are mediated through the C3a receptor (C3aR), a G protein-coupled receptor.[5] The terminal arginine residue is essential for its activity.[2]
| Biological Activity | Assay System | Quantitative Data | Reference |
| Smooth Muscle Contraction | Guinea Pig Ileum | 1-2% of C3a activity | [2] |
| Histamine (B1213489) Release | Rat Mast Cells | 1-2% of C3a activity | [2] |
| Increased Vascular Permeability | Guinea Pig and Human Skin | 1-2% of C3a activity | [2] |
| Inhibition of LIF Generation | Human Mononuclear Leukocytes | >75% inhibition at 10⁻⁶ M | [1] |
| Potentiation of ISO-induced lipolysis | 3T3-L1 adipocytes | Potentiates at 100 nM | [6] |
| C3aR Agonism (Designed Peptides) | Degranulation in RBL cells | EC50: 25.3 nM and 66.2 nM | [7] |
| C3aR Partial Agonism (Designed Peptides) | Degranulation in RBL cells | IC50: 15.4 nM and 26.1 nM | [7] |
Signaling Pathways
The C3a (70-77) peptide is believed to activate the same signaling pathways as the full-length C3a protein through the C3a receptor. The primary signaling cascade involves G-protein coupling, leading to downstream effector activation.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of C3a (70-77)
This protocol outlines the general steps for synthesizing the C3a (70-77) peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Purification and Analysis
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. The identity and purity of the final product are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[8][9]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy can be used to assess the secondary structure of the C3a (70-77) peptide in various solvent conditions.
Protocol Overview:
-
Sample Preparation: Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 0.1-1 mg/mL.[10] To investigate conformational changes, spectra can also be recorded in the presence of membrane-mimicking solvents like trifluoroethanol (TFE).
-
Instrument Setup: Use a calibrated CD spectrometer. Set the scanning range for far-UV (typically 190-260 nm) to analyze the peptide backbone.[10][11]
-
Data Acquisition: Record the CD spectrum of the buffer blank first. Then, record the spectrum of the peptide solution under the same conditions.
-
Data Processing: Subtract the buffer spectrum from the peptide spectrum to obtain the final CD spectrum of the peptide. The data, usually in millidegrees, is then converted to mean residue ellipticity.[11]
Histamine Release Assay
This assay measures the ability of C3a (70-77) to induce degranulation in mast cells or basophils.[12][13]
Protocol Overview:
-
Cell Preparation: Isolate rat peritoneal mast cells or use a basophil-containing cell line (e.g., RBL-2H3).
-
Incubation: Incubate the cells with varying concentrations of the C3a (70-77) peptide in a suitable buffer. Include positive (e.g., ionomycin (B1663694) or anti-IgE) and negative (buffer alone) controls.[12][13]
-
Histamine Measurement: After incubation, centrifuge the samples to pellet the cells. The amount of histamine released into the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.[12][13][14]
-
Data Analysis: Express the histamine release as a percentage of the total histamine content (determined by lysing an aliquot of the cells).
Conclusion
The C3a (70-77) peptide represents the minimal active region of the C3a anaphylatoxin. While its structure appears to be flexible in solution, it likely adopts a more defined conformation upon receptor binding to elicit its biological effects. Its ability to partially mimic the functions of the full-length C3a makes it a valuable tool for studying the C3a receptor and for the development of novel therapeutic agents targeting the complement system. Further high-resolution structural studies of the peptide in complex with its receptor would provide significant insights for rational drug design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C3a (70-77) - 1 mg [anaspec.com]
- 4. pnas.org [pnas.org]
- 5. De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neuropeptide TLQP-21 opposes obesity via C3aR1-mediated enhancement of adrenergic-induced lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. De novo peptide design with C3a receptor agonist and antagonist activities: theoretical predictions and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The TLQP-21 Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mastering Circular Dichroism: Techniques, Troubleshooting & Advances - Creative Proteomics [creative-proteomics.com]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. novamedline.com [novamedline.com]
- 13. ldn.de [ldn.de]
- 14. neogen.com [neogen.com]
An In-depth Technical Guide to C3a (70-77) and its Role in the Complement System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a cornerstone of innate immunity, orchestrates a powerful cascade of proteins to defend against pathogens and modulate inflammatory responses. The cleavage of the central component, C3, by C3 convertases, generates the large opsonin fragment C3b and the small, 77-amino acid anaphylatoxin, C3a. While C3a is a potent pro-inflammatory mediator, its C-terminal octapeptide fragment, C3a (70-77), encapsulates a significant portion of its biological activity. This guide provides a comprehensive technical overview of C3a (70-77), its interaction with the C3a receptor (C3aR), and its multifaceted role in the complement system, with a focus on quantitative data, detailed experimental methodologies, and signaling pathways.
The C3a (70-77) octapeptide, with the amino acid sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, represents the active site of the C3a molecule.[1][2] Although it exhibits approximately 1-2% of the biological activity of the full-length C3a on a molar basis, it retains the specificity for the C3a receptor and can elicit a range of cellular responses.[3][4][5][6] These activities include smooth muscle contraction, increased vascular permeability, histamine (B1213489) release from mast cells, and modulation of lymphocyte functions.[3][4][7][8] The C-terminal arginine residue is critical for its function; its removal to form C3a des-Arg drastically reduces or abolishes its inflammatory activities.[9]
Quantitative Data Summary
The biological potency of C3a (70-77) and its parent molecule, C3a, has been quantified in various functional assays. The following tables summarize the available quantitative data for easy comparison.
| Ligand | Assay | Cell/Tissue Type | Parameter | Value | Reference(s) |
| C3a (70-77) | Calcium Mobilization | 3T3-L1 cells | EC50 | ~100-fold less potent than C3a (63-77) | [1] |
| cAMP Inhibition | HEK cells | EC50 | 0.089 nM (for C3a 63-77) | [1] | |
| Lymphocyte Function (LIF generation inhibition) | Human mononuclear leukocytes | Effective Concentration | ≥ 10⁻⁷ M | [7] | |
| Lymphocyte Function (LIF generation inhibition) | Human mononuclear leukocytes | Concentration for >75% inhibition | 10⁻⁶ M | [7] | |
| C3a | Histamine Release | Rat peritoneal mast cells | EC50 | 3.3 µM | [10] |
| Calcium Mobilization | HMC-1 cells | Optimal Concentration | 10 nM | [11] | |
| Chemotaxis | Human mast cells | Optimal Concentration | 1 µg/mL (~100 nM) | [12] | |
| Receptor Binding (Eu-DTPA-hC3a) | HEK293 Gα16-C3aR cells | Kd | 8.7 ± 1.4 nM | [13] | |
| Receptor Binding (hC3a) | HEK293 Gα16-C3aR cells | Ki | 2.5 nM | [14] |
C3a Receptor (C3aR) Signaling Pathway
C3a (70-77) exerts its effects by binding to the C3a receptor (C3aR), a class A G protein-coupled receptor (GPCR).[9] Upon ligand binding, C3aR undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi/o and Gα12/13 families.[1][3][15] This initiates a cascade of intracellular signaling events.
Activation of the Gαi/o subunit typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] The dissociation of the Gβγ subunits can activate other downstream effectors, including phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[11][16] The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC).
Furthermore, C3aR signaling can activate the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2), and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[17] These pathways are crucial for regulating cellular processes such as proliferation, survival, and migration.
The signaling is terminated through receptor desensitization, a process mediated by G protein-coupled receptor kinases (GRKs) that phosphorylate the intracellular domains of the activated receptor.[17] This phosphorylation promotes the binding of β-arrestins, which uncouple the receptor from the G protein and facilitate its internalization.[1]
Figure 1: C3aR Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of C3a (70-77).
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following C3aR activation.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon binding of C3a (70-77) to C3aR, the subsequent release of intracellular calcium stores leads to an increase in fluorescence, which is measured over time.
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells or other cells endogenously or recombinantly expressing C3aR.
-
Cell culture medium (e.g., MEM with 20% FBS).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-4 AM (acetoxymethyl ester) dye.
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
C3a (70-77) peptide stock solution.
-
Ionomycin (B1663694) (positive control).
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation or FLIPR).
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells into the microplate at an appropriate density (e.g., 40,000-80,000 cells/well for a 96-well plate) and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare a dye-loading solution containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS. Probenecid (e.g., 2.5 mM) can be included.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing (Optional but Recommended): Gently wash the cells twice with HBSS to remove extracellular dye.
-
Assay:
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Establish a baseline fluorescence reading for each well.
-
Inject a solution of C3a (70-77) at various concentrations into the wells.
-
Immediately begin recording fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time (e.g., every 1-2 seconds for 2-3 minutes).
-
As a positive control, inject a saturating concentration of ionomycin to determine the maximum calcium response.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF = F - F₀).
-
Plot the peak fluorescence response against the logarithm of the C3a (70-77) concentration to generate a dose-response curve and determine the EC₅₀ value.
-
References
- 1. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]
- 2. protocol-online.org [protocol-online.org]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. Vascular Permeability Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 5. In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems [bio-protocol.org]
- 6. pnas.org [pnas.org]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Evaluating VEGF-Induced Vascular Leakage Using the Miles Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. isolated guinea-pig ileum: Topics by Science.gov [science.gov]
- 13. C3a-induced contraction of guinea pig ileum consists of two components: fast histamine-mediated and slow prostanoid-mediated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the C3a (70-77) Peptide and its Interaction with the C3a Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the C-terminal octapeptide of the complement component C3a, specifically the 70-77 fragment, and its cognate G protein-coupled receptor, the C3a receptor (C3aR). This document details the molecular interactions, signaling pathways, quantitative data, and key experimental protocols relevant to the study of this ligand-receptor system.
Introduction: The C3a/C3aR Axis
The complement system is a critical component of innate immunity. Upon activation, the central protein C3 is cleaved into C3b and the anaphylatoxin C3a, a 77-amino acid peptide.[1][2] C3a exerts its biological effects by binding to the C3a receptor (C3aR), a seven-transmembrane G protein-coupled receptor (GPCR) expressed on various immune cells, including mast cells, macrophages, eosinophils, and T cells, as well as non-immune cells in tissues like the kidneys and the central nervous system.[2][3]
The biological activity of C3a is largely attributed to its C-terminal region. The synthetic octapeptide C3a (70-77), with the sequence Alanine-Serine-Histidine-Leucine-Glycine-Leucine-Alanine-Arginine (ASHLGLAR), corresponds to this C-terminus and functions as a specific agonist for C3aR.[4][5] While it recapitulates the specificity of the full-length protein, its potency is significantly lower.[4][5][6] This makes C3a (70-77) a valuable tool for studying the fundamental mechanisms of C3aR activation and for dissecting the structure-activity relationships of C3aR ligands.
Quantitative Analysis of Ligand-Receptor Interaction
The interaction of C3a and its derivatives with C3aR is characterized by high affinity and potent functional responses. While precise binding constants for C3a (70-77) are not widely reported, its functional activity is estimated to be 1-2% of the full-length human C3a protein on a molar basis.[4][5][6] The essential nature of the C-terminal arginine is highlighted by the fact that its removal by carboxypeptidases to form C3a-desArg results in a near-complete loss of binding and activity at the C3aR.[2][7]
The table below summarizes key quantitative data for C3aR ligands from various functional assays.
| Ligand | Sequence / Type | Assay Type | Cell System | Measured Value (EC₅₀ / IC₅₀ / K_d) | Reference |
| Human C3a | Endogenous Protein | Saturation Binding | HEK293-Gα16-C3aR | K_d = 8.7 ± 1.4 nM | [7] |
| Human C3a | Endogenous Protein | Histamine Secretion | Human LAD2 Mast Cells | EC₅₀ = 3 ± 1.5 nM | |
| C3a (70-77) | ASHLGLAR | LIF Generation Inhibition | Human Mononuclear Leukocytes | ~10⁻⁸ M (for 50% inhibition) | [8] |
| C3a (70-77) | ASHLGLAR | General Biological Activity | Various | 1-2% of full-length C3a | [4][5][6] |
| Peptide Agonist 1 | Designed 15-residue peptide | Degranulation Assay | C3aR-transfected RBL cells | EC₅₀ = 25.3 nM | [9][10] |
| Peptide Agonist 2 | Designed 15-residue peptide | Degranulation Assay | C3aR-transfected RBL cells | EC₅₀ = 66.2 nM | [9][10] |
| SB290157 | Small Molecule Antagonist | Inhibition Assay | Human RBL-2H3 cells | IC₅₀ = 27.7 nM |
C3aR Signaling Pathways
Activation of the C3aR by C3a (70-77) initiates a cascade of intracellular signaling events characteristic of GPCRs. The C3aR couples to multiple G protein subtypes, primarily the pertussis toxin (PT)-sensitive Gαi and the PT-insensitive Gαq/Gα12/13 families, leading to diverse cellular responses.[2][7]
Key signaling pathways include:
-
Gαi-Mediated Pathway: The activation of Gαi inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7] This pathway can modulate the function of dendritic cells and other immune cells.
-
Gαq/12/13-Mediated Pathway: Coupling to Gαq activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering a rapid release of stored calcium (Ca²⁺) into the cytoplasm.[7] This calcium flux is a hallmark of C3aR activation. Concurrently, activation of Gα12/13 and DAG signaling can lead to the activation of the ERK1/2 pathway, influencing cell growth, differentiation, and cytoskeletal changes.[2][7]
-
β-Arrestin Recruitment: Following agonist binding and G protein activation, β-arrestin is recruited to the receptor. This interaction mediates receptor desensitization and internalization, terminating the signal, and can also initiate G protein-independent signaling cascades.[7]
Key Experimental Protocols
Investigating the C3a (70-77)-C3aR interaction involves several standard and specialized laboratory techniques. Detailed below are protocols for the most common assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and density (Bmax) of receptors in a given cell or membrane preparation. It relies on the competition between a radiolabeled ligand (e.g., ¹²⁵I-C3a) and an unlabeled competitor (e.g., C3a (70-77)).
-
Objective: To quantify the binding characteristics of C3a (70-77) to C3aR.
-
Materials:
-
Cells or membrane preparations expressing C3aR (e.g., HEK293-C3aR, U937 cells).
-
Radiolabeled ligand (e.g., ¹²⁵I-labeled full-length C3a).
-
Unlabeled C3a (70-77) peptide and full-length C3a.
-
Assay Buffer: e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.2.
-
Wash Buffer: Ice-cold Assay Buffer without BSA.
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation counter.
-
-
Protocol:
-
Preparation: Prepare serial dilutions of the unlabeled C3a (70-77) peptide.
-
Assay Setup (96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of radiolabeled ligand (typically at or below its Kd), and the cell membrane preparation (10-50 µg protein/well).
-
Non-specific Binding: Add assay buffer, radiolabeled ligand, a saturating concentration of unlabeled full-length C3a (e.g., 1 µM), and the cell membrane preparation.
-
Competition Binding: Add serial dilutions of unlabeled C3a (70-77), radiolabeled ligand, and the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature or 4°C for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times (e.g., 3x) with ice-cold wash buffer to remove unbound ligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the competitor (C3a (70-77)) and fit the data using non-linear regression to determine the IC₅₀, which can be converted to a Ki (inhibitory constant).
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an agonist to trigger calcium release from intracellular stores, a direct consequence of Gαq activation.
-
Objective: To determine the potency (EC₅₀) of C3a (70-77) as a C3aR agonist.
-
Materials:
-
C3aR-expressing cells (e.g., RBL-2H3, CHO-C3aR, RAW264.7).[11]
-
Black-walled, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
C3a (70-77) peptide dilutions.
-
A fluorescence plate reader with an automated injection system (e.g., FLIPR, FlexStation).
-
-
Protocol:
-
Cell Plating: Seed cells into the 96-well plate and culture overnight to form a confluent monolayer.[11]
-
Dye Loading: Remove the culture medium and incubate the cells with the fluorescent calcium dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.[11]
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Measurement: Place the plate into the fluorescence reader. Record a stable baseline fluorescence for several seconds.
-
Agonist Addition: Use the automated injector to add different concentrations of C3a (70-77) to the wells.
-
Detection: Immediately following injection, continuously record the fluorescence intensity over time (e.g., for 60-180 seconds) to capture the transient increase in intracellular calcium.[11][12]
-
Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of C3a (70-77) and fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.
-
Chemotaxis Assay
This assay assesses the ability of C3a (70-77) to act as a chemoattractant, inducing the directed migration of cells.
-
Objective: To determine if C3a (70-77) induces chemotaxis in C3aR-expressing cells.
-
Materials:
-
Chemotaxis-responsive cells (e.g., mast cells, eosinophils, transfected cell lines).
-
Chemotaxis chamber (e.g., Boyden chamber) or multi-well plates with a porous membrane insert (e.g., Transwell).
-
Assay Medium: Serum-free medium, often containing 0.1-0.5% BSA.
-
C3a (70-77) peptide as the chemoattractant.
-
Cell staining and counting equipment (microscope or plate reader).
-
-
Protocol:
-
Chamber Setup:
-
Add assay medium containing various concentrations of C3a (70-77) to the lower wells of the chamber.
-
Add medium only to control wells to measure basal (random) migration.
-
-
Cell Addition: Place the porous membrane insert over the lower wells. Add a suspension of the cells in assay medium to the top of the insert.
-
Incubation: Incubate the chamber for several hours (e.g., 2-4 hours) at 37°C in a CO₂ incubator, allowing cells to migrate through the pores along the chemotactic gradient.
-
Cell Removal: After incubation, remove the insert. Scrape off the non-migrated cells from the upper surface of the membrane.
-
Quantification: Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several microscopic fields. Alternatively, for fluorescently-labeled cells, lyse the migrated cells and measure the fluorescence in a plate reader.
-
Analysis: Calculate the chemotactic index by dividing the number of cells that migrated toward the chemoattractant by the number of cells that migrated toward the control medium. Plot the chemotactic index against the C3a (70-77) concentration.
-
Conclusion
The C3a (70-77) octapeptide serves as a foundational tool for probing the C3a receptor. Although it possesses significantly lower potency than the native C3a anaphylatoxin, its ability to specifically activate the receptor and trigger downstream signaling, including calcium mobilization and chemotaxis, makes it indispensable for structure-function studies and initial ligand screening efforts. The experimental protocols detailed herein provide a robust framework for researchers and drug development professionals to quantitatively assess the interaction of C3a (70-77) and novel C3aR modulators, paving the way for a deeper understanding of this important inflammatory axis and the development of new therapeutics.
References
- 1. C3a (complement) - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]
- 3. The Receptor for the Complement C3a Anaphylatoxin (C3aR) Provides Host Protection against Listeria monocytogenes Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C3a (70-77) - 1 mg [anaspec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. C3a 70-77 acetate | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. rupress.org [rupress.org]
- 9. De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. De novo peptide design with C3a receptor agonist and antagonist activities: theoretical predictions and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glpbio.cn [glpbio.cn]
- 12. researchgate.net [researchgate.net]
The Anaphylatoxin C3a: A Technical Guide to its Discovery, History, and Core Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a cornerstone of innate immunity, is a complex cascade of proteins that plays a critical role in host defense against pathogens and in the inflammatory response. Activation of this system leads to the generation of several biologically active fragments, among which the anaphylatoxins are potent inflammatory mediators. This technical guide provides an in-depth exploration of the discovery, history, and core functionalities of the C3a anaphylatoxin fragment. We will delve into the key experiments that elucidated its role, the signaling pathways it triggers, and the quantitative parameters that govern its activity.
Discovery and Early History
The concept of "anaphylatoxin" emerged from early 20th-century observations that serum, after incubation with immune complexes, could induce a state of shock in animals resembling anaphylaxis. However, it was not until the mid-20th century that the specific molecular entities responsible for this activity began to be unraveled.
A pivotal moment in the history of C3a discovery was the successful isolation and characterization of a small, cationic fragment from the third component of complement (C3). This fragment, designated C3a, was shown to possess potent smooth muscle-contracting and chemotactic activities. Early studies demonstrated that various enzymes, including C3 convertase, trypsin, and plasmin, could cleave C3 to generate the biologically active C3a fragment. This suggested that C3a generation was a common downstream event in the complement cascade, regardless of the initial activation pathway.
Further characterization revealed that C3a is a highly basic polypeptide. Its biological activity was found to be rapidly abrogated in serum by a thermolabile factor, later identified as carboxypeptidase N (also known as anaphylatoxin inactivator), which removes the C-terminal arginine residue, yielding the largely inactive C3a-desArg.
Quantitative Data Summary
A summary of the key quantitative data for human C3a is presented in the tables below for easy comparison.
| Molecular Properties of Human C3a | |
| Parameter | Value |
| Molecular Weight | ~9 kDa[1] |
| Number of Amino Acids | 77[1] |
| Structure | Composed of three anti-parallel helices stabilized by three disulfide bonds[1] |
| Charge | Highly cationic |
| Physiological and Binding Parameters of Human C3a | |
| Parameter | Value |
| Normal Plasma Concentration | 5-50 ng/mL |
| C3a Receptor (C3aR) Binding Affinity (Kd) | 0.3 - 4.5 nM[2] |
| Molecular Properties of Human C3a desArg | |
| Parameter | Value |
| Molecular Weight | ~8.9 kDa |
| Biological Activity | Significantly reduced inflammatory activity compared to C3a.[3] However, it may have roles in modulating cytokine synthesis. |
Key Experimental Protocols
The characterization of C3a was dependent on the development and application of several key experimental methodologies.
Isolation of C3a from Human Serum
The isolation of C3a in its active form was a critical step in its characterization. A common method involves the activation of the complement system in fresh human serum, followed by a series of chromatographic steps to purify the C3a fragment.
Methodology:
-
Complement Activation: Fresh human serum is treated with an activator of the alternative complement pathway, such as zymosan or inulin. This initiates the cleavage of C3 into C3a and C3b.
-
Initial Separation: The activated serum is subjected to gel filtration chromatography to separate proteins based on size. The fraction containing low molecular weight proteins, including C3a, is collected.
-
Ion-Exchange Chromatography: Due to its highly cationic nature, C3a can be effectively purified using cation-exchange chromatography. The collected fraction from the previous step is applied to a cation-exchange column.
-
Elution: A salt gradient is used to elute the bound proteins. C3a, being strongly cationic, elutes at a high salt concentration.
-
Further Purification: The C3a-containing fractions are often subjected to further purification steps, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to achieve high purity.
-
Characterization: The purity and identity of the isolated C3a are confirmed by techniques such as SDS-PAGE, mass spectrometry, and N-terminal sequencing.
Workflow for the isolation of C3a from human serum.
Guinea Pig Ileum Contraction Assay
The guinea pig ileum contraction assay is a classic bioassay used to measure the smooth muscle-contracting activity of anaphylatoxins like C3a.
Methodology:
-
Tissue Preparation: A segment of the ileum is excised from a guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (95% O2, 5% CO2).
-
Transducer Attachment: One end of the ileum segment is fixed, and the other end is attached to a force-displacement transducer to record isometric contractions.
-
Equilibration: The tissue is allowed to equilibrate for a period, with regular washing, until a stable baseline is achieved.
-
Application of C3a: A known concentration of purified C3a is added to the organ bath.
-
Recording of Contraction: The resulting contraction of the ileum is recorded.
-
Dose-Response Curve: By testing a range of C3a concentrations, a dose-response curve can be generated to determine the potency of the C3a preparation.
-
Specificity Control: The specificity of the response can be confirmed by using antagonists of other contractile agents (e.g., antihistamines) to ensure the observed contraction is due to C3a.[4][5]
Workflow for the guinea pig ileum contraction assay.
Radioligand Binding Assay for C3a Receptor (C3aR)
Radioligand binding assays are used to quantify the interaction between a ligand (C3a) and its receptor (C3aR), allowing for the determination of binding affinity (Kd) and receptor number (Bmax).
Methodology:
-
Radiolabeling of C3a: Purified C3a is labeled with a radioisotope, typically Iodine-125 (¹²⁵I), to create a radioligand.
-
Cell/Membrane Preparation: Cells expressing the C3aR or membrane preparations from these cells are used as the source of the receptor.
-
Incubation: The radiolabeled C3a is incubated with the cell/membrane preparation in a binding buffer.
-
Competition: To determine specific binding, parallel incubations are performed in the presence of a large excess of unlabeled C3a. This unlabeled C3a will compete with the radiolabeled C3a for binding to the C3aR, allowing for the quantification of non-specific binding.
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free (unbound) radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the cell membranes and the bound radioligand.
-
Quantification of Radioactivity: The radioactivity on the filters is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. Scatchard analysis or non-linear regression of the binding data is used to determine the Kd and Bmax.[2][6]
C3a Receptor Signaling Pathway
C3a exerts its biological effects by binding to a specific G protein-coupled receptor (GPCR) known as the C3a receptor (C3aR). The binding of C3a to C3aR initiates a cascade of intracellular signaling events.
The C3aR is primarily coupled to inhibitory G proteins (Gi). Upon ligand binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi and Gβγ subunits.
-
Gαi subunit: The activated Gαi subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ subunit: The Gβγ dimer can activate various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).
Activation of these pathways leads to the mobilization of intracellular calcium, activation of protein kinase C (PKC), and the activation of downstream signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2.[7][8] These signaling events ultimately culminate in the various cellular responses attributed to C3a, such as mast cell degranulation, smooth muscle contraction, and chemotaxis.
The signaling of C3aR is tightly regulated. G protein-coupled receptor kinases (GRKs) can phosphorylate the intracellular domains of the activated receptor, leading to the recruitment of β-arrestins. This process uncouples the receptor from the G protein, leading to desensitization and internalization of the receptor, thereby terminating the signal.[9][10]
Simplified diagram of the C3a receptor signaling pathway.
Conclusion
The discovery and characterization of the C3a anaphylatoxin fragment have been instrumental in our understanding of the inflammatory processes mediated by the complement system. From its initial identification as a potent smooth muscle-contracting agent to the detailed elucidation of its receptor-mediated signaling pathways, research on C3a has provided valuable insights for immunologists, pharmacologists, and drug development professionals. A thorough understanding of its quantitative properties and the experimental methodologies used to study it remains crucial for the development of novel therapeutic strategies targeting complement-mediated inflammatory and autoimmune diseases.
References
- 1. Anaphylatoxin C3a Purification Protocol - Creative Biolabs [creative-biolabs.com]
- 2. Evaluation of C3a receptor expression on human leucocytes by the use of novel monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C3a(desArg) does not bind to and signal through the human C3a receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. C3a-induced contraction of guinea pig ileum consists of two components: fast histamine-mediated and slow prostanoid-mediated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Complement Receptors C3aR and C5aR Are a New Class of Immune Checkpoint Receptor in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of C3a Receptor Signaling in Human Mast Cells by G Protein Coupled Receptor Kinases | PLOS One [journals.plos.org]
- 10. Regulation of C3a receptor signaling in human mast cells by G protein coupled receptor kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
C3a (70-77): A Chemoattractant for Immune Cells - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a cornerstone of innate immunity, orchestrates a rapid and potent defense against pathogens and cellular damage. Upon activation, the central component C3 is cleaved into C3a and C3b. C3a, a small 77-amino acid anaphylatoxin, exerts a wide range of pro-inflammatory and immunoregulatory functions through its interaction with the G protein-coupled C3a receptor (C3aR). The biological activity of C3a is primarily mediated by its C-terminal region, with the octapeptide C3a (70-77) representing the core active site. This technical guide provides an in-depth exploration of the role of this C-terminal fragment as a chemoattractant for immune cells, offering quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Chemoattractant Activity of C3a C-Terminal Peptides
The C-terminal region of C3a is a potent chemoattractant for specific subsets of immune cells, most notably eosinophils and mast cells. While direct quantitative data for the C3a (70-77) octapeptide is limited in publicly available literature, studies on the closely related and functionally analogous synthetic peptide C3a (57-77) and the full-length C3a protein provide valuable insights into its chemotactic efficacy.
Quantitative Data on Chemoattractant Activity
The following tables summarize the available quantitative data for the chemoattractant activity of C3a and its C-terminal analogues on human immune cells.
Table 1: Chemotactic Activity of C3a Analogues on Human Eosinophils
| Chemoattractant | Target Cell | Assay Type | Parameter | Value | Reference |
| Synthetic C3a (57-77), Y57 | Human Eosinophils | Transwell Assay | ED50 for Chemotaxis | 100 nM | [1][2] |
| Recombinant Human C3a (rhC3a) | Human Eosinophils | Transwell Assay | ED50 for Chemotaxis | 100 nM | [1][2] |
Table 2: Chemotactic Activity of C3a on Human Mast Cells
| Chemoattractant | Target Cell | Assay Type | Parameter | Value | Reference |
| C3a | Human Mast Cell Line (HMC-1) | Boyden Chamber | Optimal Concentration | 10 nM | [3] |
| C3a | Human Mast Cell Line (HMC-1) | Boyden Chamber | Half-maximal Effective Concentration (EC50) | 0.5 nM | [3] |
| C3a | Human Mast Cell Line (HMC-1) | Boyden Chamber | Efficacy (% of control) | 256% | [3] |
Signaling Pathways
The chemoattractant effect of C3a and its C-terminal peptides is initiated by the binding to the C3a receptor (C3aR), a seven-transmembrane G protein-coupled receptor. This interaction triggers a cascade of intracellular signaling events, culminating in cytoskeletal rearrangements and directed cell migration.[4][5]
C3aR-Mediated Signaling Cascade
The binding of C3a (70-77) to C3aR primarily activates heterotrimeric G proteins of the Gi family.[3][6] This leads to the dissociation of the Gαi and Gβγ subunits, which in turn initiate downstream signaling cascades. Key events include:
-
Calcium Mobilization: Activation of phospholipase C (PLC) by the G protein subunits leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[3][4]
-
MAPK/ERK Pathway Activation: The signaling cascade also involves the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2).[4]
-
PI3K/Akt Pathway Activation: In some immune cells, C3aR activation can also lead to the stimulation of the phosphoinositide 3-kinase (PI3K)/Akt pathway.
These signaling events converge to regulate the actin cytoskeleton, leading to cell polarization, formation of lamellipodia, and ultimately, directed migration towards the chemoattractant gradient.
Experimental Protocols
Eosinophil Chemotaxis Assay (Modified Boyden Chamber/Transwell Assay)
This protocol is adapted from methodologies used to study eosinophil chemotaxis in response to C3a and its analogues.[1][7]
Materials:
-
Cells: Purified human eosinophils.
-
Chemoattractant: Synthetic C3a (70-77) peptide.
-
Assay Plates: 24-well Transwell plates with 3-5 µm pore size polycarbonate membranes.
-
Assay Medium: RPMI 1640 with 0.1% BSA.
-
Staining Solution: Diff-Quik or equivalent.
-
Microscope: Light microscope with 40x objective.
Procedure:
-
Cell Preparation: Isolate human eosinophils from peripheral blood using standard methods (e.g., density gradient centrifugation followed by negative selection). Resuspend cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add 600 µL of assay medium containing various concentrations of C3a (70-77) (e.g., 1 nM to 1 µM) to the lower wells of the Transwell plate. Use assay medium alone as a negative control.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the eosinophil suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator for 1-2 hours.
-
Cell Staining and Quantification:
-
Remove the inserts and wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol.
-
Stain the cells with Diff-Quik.
-
Count the number of migrated cells in several high-power fields under a light microscope.
-
-
Data Analysis: Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control).
Calcium Mobilization Assay
This protocol allows for the measurement of intracellular calcium flux in response to C3a (70-77) stimulation.
Materials:
-
Cells: Immune cell line expressing C3aR (e.g., U937, HMC-1) or primary immune cells.
-
Peptide: Synthetic C3a (70-77).
-
Calcium Indicator Dye: Fluo-4 AM or equivalent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Plate Reader: Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Preparation: Plate cells in a 96-well black, clear-bottom plate and culture until confluent.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye according to the manufacturer's instructions.
-
Remove the culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Use the automated injector to add a solution of C3a (70-77) at the desired concentration.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Data can be expressed as relative fluorescence units (RFU) or as a ratio of the peak fluorescence to the baseline fluorescence.
Conclusion
The C-terminal octapeptide of C3a, C3a (70-77), is a key motif responsible for the chemoattractant properties of this anaphylatoxin. It effectively induces the migration of important immune effector cells, such as eosinophils and mast cells, through the activation of the C3a receptor and subsequent intracellular signaling cascades. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the immunomodulatory roles of the complement system and exploring the therapeutic potential of targeting the C3a-C3aR axis in inflammatory and immune-mediated diseases. Further research focusing on the precise chemotactic potency of the C3a (70-77) peptide on various primary human immune cells will be crucial for a more complete understanding of its biological function.
References
- 1. The Complement Receptors C3aR and C5aR Are a New Class of Immune Checkpoint Receptor in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C3a and C5a are chemotactic factors for human mesenchymal stem cells, which cause prolonged ERK1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C3a and C5a are chemotaxins for human mast cells and act through distinct receptors via a pertussis toxin-sensitive signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. C3a and C5a stimulate chemotaxis of human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Neuroinflammatory Effects of the C3a (70-77) Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a cornerstone of innate immunity, has been increasingly implicated in the intricate processes of the central nervous system (CNS), including neuroinflammation. The C3a peptide, a cleavage product of the third complement component (C3), and its C-terminal fragment, C3a (70-77) (also known as C3a-desArg), are emerging as key modulators of glial cell function and blood-brain barrier integrity. This technical guide provides an in-depth overview of the neuroinflammatory effects of the C3a (70-77) peptide, with a focus on its interactions with microglia and astrocytes, the signaling pathways it triggers, and detailed experimental protocols for its study.
Core Concepts: C3a (70-77) and Neuroinflammation
The C3a (70-77) peptide is the C-terminal octapeptide of C3a. While initially considered an inactive metabolite, recent evidence suggests it possesses biological activity, capable of inducing inflammatory responses in the CNS. Its effects are primarily mediated through the C3a receptor (C3aR), a G-protein coupled receptor (GPCR) expressed on various CNS cells, including microglia, astrocytes, and endothelial cells.[1][2]
Activation of C3aR by C3a (70-77) can lead to a cascade of intracellular events, contributing to both neuroprotective and neurodegenerative processes depending on the cellular context and the surrounding microenvironment.[1][2]
Data Presentation: Quantitative Effects of C3a and C3a (70-77)
The following tables summarize the quantitative data on the effects of C3a and its derivatives on key markers of neuroinflammation in different cell types.
Table 1: Effects of C3a on Gene Expression in Primary Mouse Astrocytes
| Condition | Target Gene | Fold Change vs. Control | Reference |
| Naïve Astrocytes + C3a | Tnf | ~1.5 - 2.0 | [1][3] |
| Naïve Astrocytes + C3a | Il1b | ~1.5 - 2.0 | [1][3] |
| Ischemic Astrocytes + C3a | Gfap | Decrease | [1][3] |
| Ischemic Astrocytes + C3a | C3 | Decrease | [1][3] |
Table 2: Effects of C3a desArg on Cytokine Synthesis in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Condition | Cytokine | Percent Increase vs. LPS alone | Concentration Range | Reference |
| Adherent PBMCs + LPS + C3a desArg | TNF-α | 75 - 188% | 5 - 20 µg/ml | [4] |
| Adherent PBMCs + LPS + C3a desArg | IL-1β | 119 - 274% | 5 - 20 µg/ml | [4] |
Table 3: Effects of C3a on Blood-Brain Barrier Permeability in Human Brain Microvascular Endothelial Cells (HBMEC)
| Treatment | Effect on Paracellular Barrier | Effect on Transcellular Permeability | Reference |
| C3a | Concentration-dependent breakdown | Increased | [5] |
Signaling Pathways
The binding of C3a (70-77) to the C3aR initiates a signaling cascade that plays a crucial role in its neuroinflammatory effects.
C3a (70-77) Signaling Pathway in Glial Cells
The binding of C3a (70-77) to the C3aR on microglia and astrocytes is thought to activate a G-protein-mediated signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels. This calcium signaling, along with DAG-mediated activation of Protein Kinase C (PKC), can then activate downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades (e.g., ERK and p38) and the NF-κB pathway. These transcription factors then translocate to the nucleus to regulate the expression of pro-inflammatory genes.[6][7][8]
C3a (70-77) signaling cascade in glial cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of C3a (70-77) peptide's neuroinflammatory effects.
Primary Glial Cell Culture
Objective: To isolate and culture primary microglia and astrocytes from neonatal mouse brains for in vitro experiments.
Protocol:
-
Tissue Dissection: Euthanize postnatal day 1-3 (P1-P3) mouse pups. Dissect brains and remove meninges in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Tissue Dissociation: Mince cortical tissue and incubate in a solution of trypsin and DNase I at 37°C for 15-20 minutes.
-
Cell Plating: Inactivate trypsin with Dulbecco's Modified Eagle Medium (DMEM) containing 10% Fetal Bovine Serum (FBS). Gently triturate the tissue to obtain a single-cell suspension. Plate the cells in poly-D-lysine-coated T75 flasks.
-
Mixed Glial Culture: Culture the cells for 7-10 days, allowing astrocytes to form a confluent monolayer with microglia growing on top.
-
Microglia Isolation: Vigorously shake the flasks on an orbital shaker to detach microglia. Collect the supernatant containing the microglia.
-
Astrocyte Purification: The remaining adherent cells are primarily astrocytes and can be further purified by additional shaking and washing steps or by using immunomagnetic beads.
-
Cell Plating for Experiments: Plate purified microglia or astrocytes at the desired density in appropriate well plates for subsequent treatments.
In Vitro Neuroinflammation Model
Objective: To induce a neuroinflammatory state in primary glial cell cultures to study the effects of C3a (70-77).
Protocol:
-
Cell Seeding: Seed primary microglia or astrocytes in 24-well or 96-well plates.
-
Treatment: Once cells are adherent and have reached the desired confluency, replace the medium with fresh culture medium containing the desired concentrations of C3a (70-77) peptide. A typical concentration range to test is 100 nM to 10 µM. Include a vehicle control (e.g., sterile PBS).
-
Incubation: Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
-
Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for RNA or protein analysis (e.g., qPCR or Western blot).
Experimental Workflow for Studying C3a (70-77) Effects
The following diagram illustrates a typical experimental workflow for investigating the neuroinflammatory effects of the C3a (70-77) peptide on primary glial cells.
Workflow for in vitro neuroinflammation studies.
Immunocytochemistry for Glial Activation Markers
Objective: To visualize and quantify the expression of activation markers in microglia (Iba1) and astrocytes (GFAP) following treatment with C3a (70-77).
Protocol:
-
Cell Culture and Treatment: Culture primary microglia or astrocytes on glass coverslips and treat with C3a (70-77) as described in the in vitro neuroinflammation model.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against Iba1 (for microglia) or GFAP (for astrocytes) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope.
In Vitro Blood-Brain Barrier Model
Objective: To assess the effect of C3a (70-77) on the permeability of a brain endothelial cell monolayer.
Protocol:
-
Cell Seeding: Seed human brain microvascular endothelial cells (HBMECs) on the apical side of a Transwell insert with a porous membrane. Astrocytes can be co-cultured on the basolateral side to create a more robust barrier model.
-
Barrier Formation: Culture the cells until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.
-
Treatment: Add C3a (70-77) to the apical (luminal) chamber.
-
Permeability Measurement:
-
TEER: Measure the TEER at different time points after treatment to assess changes in paracellular permeability.
-
Tracer Permeability: Add a fluorescently labeled tracer molecule (e.g., sodium fluorescein (B123965) or FITC-dextran) to the apical chamber and measure its appearance in the basolateral chamber over time to quantify permeability.
-
-
Analysis: Analyze the changes in TEER and tracer permeability to determine the effect of C3a (70-77) on BBB integrity.
Conclusion
The C3a (70-77) peptide is a biologically active fragment that can modulate neuroinflammatory responses in the CNS. Its effects are context-dependent and mediated through the C3aR, leading to the activation of intracellular signaling pathways that regulate the expression of inflammatory mediators. The experimental protocols provided in this guide offer a framework for researchers to further investigate the role of C3a (70-77) in neuroinflammation and to explore its potential as a therapeutic target for neurological disorders. Further research is warranted to fully elucidate the dose-dependent effects and the specific downstream signaling cascades of this peptide in different neural cell types.
References
- 1. Astrocyte Responses to Complement Peptide C3a are Highly Context-Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Neuron, Microglia, and Astrocyte Triple Co-culture Model to Study Alzheimer’s Disease [frontiersin.org]
- 3. NFκB-activated Astroglial Release of Complement C3 Compromises Neuronal Morphology and Function Associated with Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new biologic role for C3a and C3a desArg: regulation of TNF-alpha and IL-1 beta synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. p38 MAPK, microglial signaling, and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reprogramming astrocytic NDRG2/NF-κB/C3 signaling restores the diabetes-associated cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
C3a (70-77) in Renal Pathophysiology: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The complement system, a critical component of innate immunity, has emerged as a key player in the pathogenesis of various renal diseases. Activation of the complement cascade generates potent inflammatory mediators, including the anaphylatoxin C3a. While the role of full-length C3a in kidney injury is increasingly recognized, this technical guide focuses specifically on the C-terminal octapeptide fragment, C3a (70-77), which constitutes the biologically active region of the molecule. This document provides an in-depth analysis of the involvement of C3a (70-77) in renal diseases, detailing its signaling pathways, summarizing quantitative data, and providing experimental methodologies to facilitate further research and therapeutic development in this area.
Introduction: The Significance of the C3a (70-77) Fragment
Human C3a is a 77-amino acid peptide generated upon cleavage of complement component C3.[1] Its biological effects are mediated through the C3a receptor (C3aR), a G protein-coupled receptor expressed on various renal cells, including glomerular podocytes and tubular epithelial cells.[1][2] Crucially, the binding and activation of C3aR are primarily attributed to the C-terminal region of C3a, specifically the octapeptide sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg (residues 70-77).[3][4] Synthetic peptides corresponding to this C3a (70-77) fragment have been shown to elicit biological responses similar to the full-length C3a molecule, albeit at a lower potency, making this fragment a key focus for understanding the downstream effects of C3a activation in the kidney.[3][5]
Role of C3a (70-77) in Renal Diseases
The C3a/C3aR signaling axis, driven by the C3a (70-77) active site, is implicated in the progression of a spectrum of renal pathologies, primarily through the induction of inflammatory and fibrotic processes.
Glomerular Diseases
-
Focal Segmental Glomerulosclerosis (FSGS): In FSGS, a disease characterized by podocyte injury, the C3a/C3aR system is significantly upregulated.[6] Activation of this pathway on podocytes contributes to cellular damage and glomerulosclerosis.[7] Studies have shown elevated plasma and urine levels of C3a in FSGS patients, correlating with disease severity.[8]
-
Diabetic Nephropathy (DN): The C3a/C3aR axis is markedly activated in DN.[9][10] Both plasma and urine C3a levels are significantly elevated in patients with DN compared to diabetic individuals without kidney complications.[11] This activation on podocytes leads to mitochondrial dysfunction and injury, contributing to the pathogenesis of diabetic kidney disease.[12]
-
Membranous Nephropathy (MN): In MN, C3a/C3aR signaling is a critical mediator of complement-induced podocyte injury.[13][14] Elevated plasma C3a and glomerular C3aR expression are associated with the severity and prognosis of the disease.[13]
Tubulointerstitial Diseases
The C3a (70-77) fragment plays a significant role in tubulointerstitial inflammation and fibrosis, which are common pathways leading to end-stage renal disease. Activation of C3aR on proximal tubular epithelial cells can induce epithelial-to-mesenchymal transition (EMT), a key process in the development of renal fibrosis.[1]
Quantitative Data on C3a in Renal Diseases
The following tables summarize the reported levels of C3a in the plasma and urine of patients with various renal diseases. It is important to note that most current assays detect total C3a and do not differentiate the C3a (70-77) fragment specifically.[1]
| Disease State | Sample Type | C3a Concentration | Reference |
| Normal Subjects | Plasma | 74 +/- 4 ng/mL | [15] |
| Patients with Immune Complexes | Plasma | 93 +/- 9 ng/mL | [15] |
| Patients on Blood Oxygenators | Plasma | 140 +/- 19 ng/mL | [15] |
| Diabetic Nephropathy | Plasma | Significantly elevated vs. diabetic patients without kidney injury | [11] |
| Diabetic Nephropathy | Urine | Significantly elevated vs. diabetic patients without kidney injury | [11] |
| Membranous Nephropathy | Plasma | Markedly high | [11] |
| Membranous Nephropathy | Urine | Markedly high | [11] |
| Lupus Nephritis (WHO Class IV) | Kidney Tissue | Positive C3aR staining in 81.3% of sections | [11] |
| IgA Nephropathy | Serum & Urine | High levels of C3a | [11] |
| Sepsis with Acute Kidney Injury | Urine | >20 µg/mL in the majority of patients | [16] |
| ANCA-Associated Glomerulonephritis (active) | Urine | Significantly higher than healthy controls | [17] |
Signaling Pathways of C3a (70-77) in Renal Cells
Activation of C3aR by the C3a (70-77) peptide in renal cells triggers multiple downstream signaling cascades that contribute to inflammation, cell injury, and fibrosis.
C3a (70-77) Signaling in Podocytes
In podocytes, C3a (70-77) binding to C3aR initiates signaling pathways that lead to mitochondrial dysfunction, cytoskeletal rearrangement, and apoptosis, ultimately contributing to the breakdown of the glomerular filtration barrier.[7][12]
C3a (70-77) Signaling in Tubular Epithelial Cells
In tubular epithelial cells, C3a (70-77) engagement of C3aR promotes pro-fibrotic pathways, most notably through the induction of EMT. This process involves the loss of epithelial characteristics and the acquisition of a mesenchymal phenotype, leading to increased extracellular matrix deposition.[1]
Experimental Protocols
While specific protocols for C3a (70-77) are not abundantly detailed in the literature, the following methodologies, adapted from studies on full-length C3a, can be applied to investigate the effects of the C3a (70-77) peptide on renal cells.
Synthesis and Purification of C3a (70-77) Peptide
Objective: To obtain a pure C3a (70-77) peptide for in vitro and in vivo studies.
Methodology: Solid-phase peptide synthesis (SPPS) is the standard method for producing the C3a (70-77) octapeptide.[3]
-
Peptide Synthesis: Utilize Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid-phase resin.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
In Vitro Assessment of C3a (70-77) Activity on Renal Cells
Objective: To determine the biological effects of C3a (70-77) on cultured podocytes or tubular epithelial cells.
Methodology:
-
Cell Culture: Culture human podocytes or a proximal tubular epithelial cell line (e.g., HK-2) under standard conditions.
-
Treatment: Treat the cells with varying concentrations of the synthesized C3a (70-77) peptide. Include a negative control (vehicle) and a positive control (full-length C3a).
-
Endpoint Analysis:
-
Mitochondrial Function: Assess mitochondrial membrane potential using JC-1 staining or measure oxygen consumption rates.[18]
-
EMT Markers: Analyze the expression of E-cadherin (epithelial marker) and α-smooth muscle actin (mesenchymal marker) by Western blotting or immunofluorescence.
-
Apoptosis: Measure caspase-3 activity or perform TUNEL staining.[7]
-
Signaling Pathway Activation: Use Western blotting to detect the phosphorylation of key signaling proteins (e.g., Akt, FoxO1).[10]
-
Detection of C3a/C3a (70-77) in Biological Samples
Objective: To quantify the levels of C3a or its fragments in plasma or urine.
Methodology: Enzyme-linked immunosorbent assay (ELISA) is a common method for this purpose. While most commercial kits are designed for full-length C3a, custom assays can be developed using antibodies specific to the C3a (70-77) epitope.[15]
-
Sample Collection: Collect plasma (using EDTA as an anticoagulant) or urine samples.
-
ELISA Procedure:
-
Coat a microplate with a capture antibody specific for C3a or the C3a (70-77) fragment.
-
Add standards and samples to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the colorimetric change.
-
-
Data Analysis: Generate a standard curve and calculate the concentration of C3a/C3a (70-77) in the samples.
Conclusion and Future Directions
The C-terminal octapeptide C3a (70-77) is the key determinant of C3a's biological activity in the kidney. Its interaction with C3aR on renal cells drives pro-inflammatory and pro-fibrotic responses that are central to the pathogenesis of various glomerular and tubulointerstitial diseases. While current research has firmly established the importance of the broader C3a/C3aR axis, further studies specifically focused on the C3a (70-77) fragment are warranted. The development of specific assays to quantify this octapeptide in biological fluids and the use of synthetic C3a (70-77) in animal models of renal disease will be crucial for dissecting its precise role and for the development of targeted therapeutics that can modulate this pathogenic pathway. Such research holds the promise of novel interventions for a range of debilitating kidney diseases.
References
- 1. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renal expression of the C3a receptor and functional responses of primary human proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Decoding the Mechanism behind the Pathogenesis of the Focal Segmental Glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Current understanding of the molecular mechanisms of circulating permeability factor in focal segmental glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C3a/C3aR axis is involved in diabetic kidney injury by regulating podocyte mitophagy in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C3a/C3aR axis is involved in diabetic kidney injury by regulating podocyte mitophagy in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. C3a receptor blockade protects podocytes from injury in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complement C3a and C3a Receptor Activation Mediates Podocyte Injuries in the Mechanism of Primary Membranous Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cris.unibo.it [cris.unibo.it]
- 15. A simplified assay for the detection of C3a in human plasma employing a monoclonal antibody raised against denatured C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Urinary C3 levels associated with sepsis and acute kidney injury—A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Urinary complement biomarkers in immune-mediated kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Synthesizing the C3a (70-77) Peptide: A Detailed Guide for Researchers
For Immediate Release
This application note provides a comprehensive guide for the chemical synthesis of the C3a (70-77) peptide, an octapeptide with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg. This peptide corresponds to the C-terminal region of the human complement component 3a (C3a) and is a valuable tool for research into the complement system, inflammation, and immune responses. The following protocols are intended for researchers, scientists, and drug development professionals.
The C3a (70-77) peptide exhibits biological activities similar to the full-length C3a protein, albeit at a lower potency, and interacts with the C3a receptor (C3aR), a G protein-coupled receptor.[1] Its synthesis is most effectively achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This document outlines the detailed methodology for its synthesis, purification, and characterization.
I. Synthesis and Purification Data
Successful synthesis and purification of the C3a (70-77) peptide should yield a product of high purity, which is crucial for reliable biological assays. The following table summarizes the key quantitative data associated with the synthesis process.
| Parameter | Value | Method of Determination |
| Peptide Sequence | Ala-Ser-His-Leu-Gly-Leu-Ala-Arg | - |
| Molecular Weight (Monoisotopic) | 883.5 g/mol | Mass Spectrometry |
| Expected Yield (Crude) | 70-85% | Gravimetric Analysis |
| Purity (Post-Purification) | >95% | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Final Yield (Purified) | 30-50% | Gravimetric Analysis |
II. Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis, cleavage, purification, and characterization of the C3a (70-77) peptide.
A. Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
The synthesis is performed on a solid support resin, with each amino acid added sequentially. The Fmoc protecting group on the N-terminus of the growing peptide chain is removed at each step, allowing for the coupling of the next Fmoc-protected amino acid.
1. Resin Selection and Preparation:
-
Resin: Rink Amide MBHA resin (0.3-0.8 mmol/g substitution) is recommended to obtain a C-terminal amide.
-
Swelling: Swell the resin in dimethylformamide (DMF) for 1-2 hours prior to the first coupling step.
2. Amino Acid Coupling Cycles (Repeated for each amino acid):
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.
-
Wash the resin with DMF (5 times) to remove excess reagents.
-
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.
3. Recommended Protected Amino Acids:
-
Fmoc-Ala-OH
-
Fmoc-Ser(tBu)-OH
-
Fmoc-His(Trt)-OH
-
Fmoc-Leu-OH
-
Fmoc-Gly-OH
-
Fmoc-Arg(Pbf)-OH
B. Cleavage and Deprotection
Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
1. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). This cocktail is effective for peptides containing arginine and histidine residues.[2]
2. Cleavage Procedure:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
3. Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice to remove scavengers and residual cleavage reagents.
-
Dry the crude peptide pellet under vacuum.
C. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified to homogeneity using RP-HPLC.
1. System and Column:
-
System: A preparative or semi-preparative HPLC system.
-
Column: A C18 reverse-phase column is suitable for the purification of this octapeptide.[3]
2. Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
3. Purification Protocol:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Inject the peptide solution onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes) at a flow rate appropriate for the column size.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect the fractions corresponding to the main peptide peak.
D. Characterization
The purity and identity of the final peptide product are confirmed using analytical techniques.
1. Analytical RP-HPLC:
-
Analyze an aliquot of the purified peptide on an analytical C18 column using a similar gradient as in the preparative run to confirm purity (>95%).
2. Mass Spectrometry:
-
Determine the molecular weight of the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS).[4][5] The observed mass should correspond to the calculated monoisotopic mass of C3a (70-77) (883.5 Da).
III. Signaling Pathways and Experimental Workflows
A. C3a Receptor (C3aR) Signaling Pathway
The C3a (70-77) peptide exerts its biological effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor. C3aR preferentially couples to Gi/o/z proteins.[6][7] This interaction initiates a cascade of intracellular signaling events.
Caption: C3aR Signaling Pathway
B. Experimental Workflow for Synthesis and Analysis
The overall workflow for producing and verifying the C3a (70-77) peptide is a sequential process from synthesis to final characterization.
Caption: C3a (70-77) Synthesis Workflow
References
- 1. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Peptides purification development in Reverse Phase [blog.interchim.com]
- 4. Analysis of peptide synthesis products by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry of Peptides – Techniques and Analysis [genosphere-biotech.com]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C3a (70-77) In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro cell-based assays to study the biological activity of the C3a (70-77) peptide, a C-terminal fragment of the complement component C3a. C3a (70-77) is known to exhibit 1 to 2% of the biological activities of the full-length C3a protein[1]. The following sections describe the signaling pathway of C3a and its fragment, and provide protocols for key functional assays including calcium mobilization, β-arrestin recruitment, and chemotaxis.
C3a (70-77) Signaling Pathway
C3a and its active fragment C3a (70-77) exert their effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor (GPCR)[2][3]. Activation of C3aR triggers a cascade of intracellular signaling events. The primary signaling pathway involves the activation of pertussis toxin (PT)-sensitive Gαi proteins in immune cells, and PT-insensitive Gα12/13 proteins, which leads to the activation of the ERK1/2 pathway and subsequent cytoskeletal changes[3]. A key event following C3aR activation is the mobilization of intracellular calcium[2][3][4]. This is a crucial second messenger that regulates a variety of cellular functions in macrophages, such as cytokine production and phagocytosis. Additionally, C3aR signaling can be modulated by β-arrestins, which can terminate G protein-mediated signaling and initiate their own signaling cascades[3].
Quantitative Data Summary
The following table summarizes key quantitative data for C3a-related peptides in various in vitro assays.
| Peptide | Assay Type | Cell Line | Parameter | Value | Reference |
| (Trp63,Trp64)-C3a(63-77) | Calcium Mobilization | Human Neutrophils | EC50 | 9.5 nM | [1] |
| (Trp63,Trp64)-C3a(63-77) | Calcium Mobilization | RBL-2H3 (hC3aR) | EC50 | 2.0 nM | [1] |
| (Trp63,Trp64)-C3a(63-77) | Calcium Mobilization | RBL-2H3 (mC3aR) | EC50 | 0.8 nM | [1] |
| C3a63-77 | β-Arrestin 2 Recruitment | HEK293T | EC50 | 5.3 nM | [5] |
| C3a63-77 | β-Arrestin 1 Recruitment | HEK293T | EC50 | 5.4 nM | [5] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the stimulation of C3aR by C3a (70-77).
Workflow Diagram:
Protocol:
Materials:
-
Cells expressing C3aR (e.g., RAW264.7, CHO-K1, or 3T3-L1 cells)[2][6]
-
96-well black, clear-bottom plates
-
Cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (e.g., penicillin/streptomycin)
-
Trypsin-EDTA
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or FLUO-4 NW)[2][6]
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
C3a (70-77) peptide
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Preparation:
-
Culture cells in the appropriate medium supplemented with FBS and antibiotics in a 37°C, 5% CO2 incubator.
-
The day before the assay, detach cells using trypsin-EDTA and resuspend in fresh medium.
-
Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000 cells/well for RAW264.7 cells)[2].
-
Incubate the plate overnight.
-
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution. A typical formulation consists of Fluo-4 AM (e.g., 4 µM final concentration) and Pluronic F-127 (e.g., 0.04% final concentration) in HBSS with 20 mM HEPES[6].
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark[6].
-
After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove excess dye[6].
-
Add 100 µL of HBSS with 20 mM HEPES to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye[6].
-
-
Calcium Mobilization Assay:
-
Prepare serial dilutions of the C3a (70-77) peptide in HBSS with 20 mM HEPES. A typical concentration range to test is 1 nM to 10 µM[6].
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 535 nm emission for Fluo-4)[2].
-
Measure the baseline fluorescence for a short period (e.g., 20-30 seconds)[2].
-
Inject the C3a (70-77) dilutions or a vehicle control into the wells.
-
Immediately after injection, continue to measure the fluorescence intensity kinetically for at least 60-120 seconds to capture the peak response and subsequent decay[2][6].
-
-
Data Analysis:
-
The raw data will be in the form of fluorescence intensity over time.
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F_baseline) from the peak fluorescence (F_max).
-
The response can be normalized to the baseline by calculating ΔF/F_baseline[6].
-
Plot the normalized response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the C3aR upon activation by C3a (70-77). Various commercial assay technologies are available, such as the PathHunter® assay, which is based on enzyme fragment complementation[7][8].
Workflow Diagram:
Protocol (based on a generic enzyme fragment complementation assay):
Materials:
-
Engineered cell line co-expressing a tagged C3aR and a tagged β-arrestin (e.g., PathHunter® cells)[8]
-
White, solid-bottom, tissue culture-treated assay plates (e.g., 96-well or 384-well)
-
Cell culture medium
-
C3a (70-77) peptide
-
Assay buffer
-
Detection reagents (chemiluminescent substrate)
-
Luminometer
Procedure:
-
Cell Preparation:
-
Culture the engineered cells according to the supplier's instructions.
-
Harvest and resuspend the cells in the appropriate assay medium.
-
Seed the cells into the white assay plates at the recommended density.
-
Incubate the plates for 24 hours at 37°C and 5% CO2[8].
-
-
Assay Performance:
-
Prepare serial dilutions of C3a (70-77) in the assay buffer.
-
Add the diluted peptide or vehicle control to the wells containing the cells.
-
Incubate the plate for 60-90 minutes at 37°C or room temperature, depending on the specific assay protocol[5].
-
Prepare the detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the chemiluminescent signal using a plate-based luminometer.
-
Plot the luminescence signal against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Chemotaxis Assay
This assay measures the directed migration of cells towards a chemoattractant, in this case, C3a (70-77). A common method is the Boyden chamber assay or a modified version using multi-well plates with microporous membranes[9][10].
Workflow Diagram:
Protocol (using a multi-well insert system):
Materials:
-
Chemotaxis-responsive cells (e.g., neutrophils, macrophages, or other immune cells)
-
Multi-well plates with microporous membrane inserts (e.g., Transwell® or MultiScreen-MIC plates)[9]
-
Cell culture medium (serum-free for the assay)
-
Bovine Serum Albumin (BSA)
-
C3a (70-77) peptide
-
Cell stain (e.g., Calcein AM or DAPI)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell and Chemoattractant Preparation:
-
Starve the cells overnight in serum-free medium containing a low concentration of BSA (e.g., 0.2%)[9].
-
Harvest the cells and resuspend them in serum-free medium with BSA to the desired concentration (e.g., 1 x 10^6 cells/mL).
-
Prepare dilutions of C3a (70-77) in serum-free medium with BSA.
-
Add the C3a (70-77) dilutions (chemoattractant) to the lower wells of the multi-well plate. Use medium without the peptide as a negative control[9].
-
-
Assay Assembly and Incubation:
-
Carefully place the membrane inserts into the wells, creating an upper and a lower chamber. Avoid trapping air bubbles.
-
Add the cell suspension to the upper chamber of each insert[9].
-
Incubate the plate at 37°C and 5% CO2 for a period sufficient to allow cell migration (this time needs to be optimized for the specific cell type, typically 2-4 hours).
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts from the plate.
-
Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
The migrated cells on the lower surface of the membrane can be quantified in several ways:
-
Staining and Microscopy: Fix the cells and stain them with a nuclear or cytoplasmic stain. Count the number of migrated cells in several fields of view using a microscope.
-
Fluorescent Labeling: Detach the migrated cells from the underside of the membrane and label them with a fluorescent dye like Calcein AM. Read the fluorescence in a plate reader[9].
-
-
-
Data Analysis:
-
Calculate the number of migrated cells for each concentration of C3a (70-77).
-
Plot the number of migrated cells against the peptide concentration to assess the chemotactic response.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STIM Proteins and Orai Ca2+ Channels Are Involved in the Intracellular Pathways Activated by TLQP-21 in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. rupress.org [rupress.org]
Application Notes and Protocols for Intracellular Calcium Mobilization Assay Using C3a (70-77)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the C-terminal octapeptide of C3a, C3a (70-77), to induce intracellular calcium mobilization via the C3a receptor (C3aR). This document includes an overview of the underlying signaling pathway, detailed experimental protocols for a fluorescence-based calcium flux assay, and expected potency values.
Introduction
The complement component 3a (C3a) is a pro-inflammatory anaphylatoxin that exerts its effects through the G protein-coupled receptor, C3aR.[1] The C-terminal fragment, C3a (70-77), is a synthetic octapeptide that corresponds to the active site of the full-length C3a protein.[2] It acts as a specific agonist for C3aR, and while it is less potent than the native C3a ligand, it effectively elicits downstream signaling events, most notably the rapid and transient increase of intracellular calcium ([Ca2+]i).[2][3] This makes C3a (70-77) a valuable tool for studying C3aR function and for screening potential receptor modulators.
The intracellular calcium mobilization assay is a common method for studying GPCRs that couple to the Gq or Gi/o pathways.[4] This assay typically employs a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can be loaded into cells.[5] Upon agonist stimulation and subsequent release of calcium from intracellular stores, the dye binds to free Ca2+ ions, resulting in a significant increase in fluorescence intensity that can be monitored in real-time.[5]
C3a Receptor Signaling Pathway
Activation of the C3a receptor by C3a (70-77) initiates a signaling cascade that leads to a rise in intracellular calcium. The C3aR is predominantly coupled to the pertussis toxin-sensitive Gi/o G-protein.[6] Upon ligand binding, the G-protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol.[7] This initial release can be followed by a secondary influx of extracellular calcium.[7]
Quantitative Data: Potency of C3a (70-77)
The following table summarizes the potency of C3a (70-77) in inducing intracellular calcium mobilization, with full-length C3a provided for comparison. Potency is expressed as the half-maximal effective concentration (EC50).
| Agonist | Assay Type | Cell Line/System | pEC50 | EC50 (nM) | Reference |
| C3a (70-77) | Calcium Mobilization | Not Specified | 6.24 | 582 | [6] |
| Human C3a | Calcium Mobilization | HEK293-C3aR | 8.5 | 3 | [8] |
| Human C3a | ERK Phosphorylation | CHO-C3aR | - | 0.39 | [9][10] |
| Human C3a | ERK Phosphorylation | Human Monocyte-Derived Macrophages | - | 0.21 | [9][10] |
Note: The biological activity of C3a (70-77) is generally reported to be 1-2% of that of the full-length C3a anaphylatoxin.[2]
Experimental Protocol: Intracellular Calcium Mobilization Assay
This protocol is designed for a 96-well plate format using a fluorescent microplate reader. Chinese Hamster Ovary (CHO) cells stably expressing the human C3a receptor are recommended, though other cell lines such as RAW264.7 may also be used.[4][7]
Experimental Workflow Diagram
Materials and Reagents
-
Cell Line: CHO-K1 cells stably expressing human C3aR (or other suitable cell line).
-
Peptide: C3a (70-77) peptide.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescent Dye: Fluo-4 AM.
-
Pluronic® F-127: To aid in dye loading.
-
Probenecid (optional): To prevent dye leakage from cells.
-
DMSO: For dissolving Fluo-4 AM and C3a (70-77).
-
Microplates: 96-well, black-walled, clear-bottom cell culture plates.
-
Equipment: Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation 3).
Procedure
1. Cell Preparation (Day 1)
-
Culture CHO-C3aR cells in appropriate growth medium until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic dissociation solution or trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
2. Reagent Preparation (Day 2)
-
Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.
-
C3a (70-77) Stock Solution: Prepare a 1 mM stock solution of C3a (70-77) in DMSO. Store aliquots at -20°C.
-
Dye Loading Solution:
-
Prepare a 1X Assay Buffer (HBSS with 20 mM HEPES).
-
Warm the Assay Buffer to room temperature.
-
For 10 mL of loading solution, add 4 µL of 1 mM Fluo-4 AM stock solution (final concentration 4 µM) and 20 µL of 20% Pluronic F-127 (final concentration 0.04%) to the Assay Buffer.
-
Vortex thoroughly to mix. This solution should be used within 2 hours.
-
3. Dye Loading (Day 2)
-
Remove the culture medium from the wells of the 96-well plate.
-
Gently wash the cells once with 100 µL of 1X Assay Buffer.
-
Add 100 µL of the freshly prepared Dye Loading Solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
After incubation, gently wash the cells twice with 100 µL of 1X Assay Buffer to remove any extracellular dye.
-
Add 100 µL of 1X Assay Buffer to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye inside the cells.
4. Calcium Mobilization Assay (Day 2)
-
Compound Plate Preparation: Prepare a separate 96-well plate with serial dilutions of C3a (70-77) in 1X Assay Buffer. A typical concentration range to test would be from 1 nM to 10 µM. Also, include wells with buffer only as a negative control.
-
Instrument Setup:
-
Set up the fluorescence microplate reader to measure fluorescence from the bottom of the plate.
-
Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.
-
Program the instrument to take readings every 1-2 seconds. Establish a stable baseline reading for 15-20 seconds before the automated addition of the compound.
-
Program the instrument to add a specific volume (e.g., 25 µL) from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for at least 60-120 seconds after compound addition to capture the peak response and subsequent decay.
-
-
Run Assay: Place the cell plate and the compound plate into the instrument and begin the assay.
Data Analysis
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition (F) to the initial baseline fluorescence (F0), or as the change in fluorescence (F - F0).
-
Determine the peak fluorescence response for each concentration of C3a (70-77).
-
Plot the peak response against the logarithm of the C3a (70-77) concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 value.
By following these protocols, researchers can effectively utilize C3a (70-77) to study C3a receptor activation and screen for novel therapeutic agents targeting this important inflammatory pathway.
References
- 1. karger.com [karger.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. C3a activates reactive oxygen radical species production and intracellular calcium transients in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STIM Proteins and Orai Ca2+ Channels Are Involved in the Intracellular Pathways Activated by TLQP-21 in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. boa.unimib.it [boa.unimib.it]
- 8. researchgate.net [researchgate.net]
- 9. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]
Application Notes and Protocols for the Experimental Administration of C3a (70-77) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity, and its activation products, known as anaphylatoxins, are potent inflammatory mediators. C3a, a small peptide released upon complement activation, exerts its effects through the C3a receptor (C3aR), a G protein-coupled receptor. The C-terminal octapeptide of C3a, C3a (70-77) with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, has been shown to retain a significant portion of the biological activity of the full-length C3a molecule.[1][2] This makes it a valuable tool for studying the specific roles of C3aR signaling in various physiological and pathological processes in vivo. These application notes provide detailed protocols and quantitative data for the experimental administration of C3a (70-77) and related peptides in mouse models, intended to guide researchers in designing and executing their studies.
C3aR Signaling Pathway
Activation of the C3a receptor (C3aR) by its ligand, C3a or its active fragments like C3a (70-77), initiates a cascade of intracellular signaling events. C3aR primarily couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, C3aR activation can involve Gα12/13, leading to the activation of downstream effector pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK)1/2 pathways. A key event following C3aR stimulation is the mobilization of intracellular calcium (Ca2+), which plays a crucial role in mediating many of the cellular responses to C3a.[3]
Data Presentation: In Vivo Administration of C3a (70-77) and Related Peptides in Mouse Models
The following tables summarize quantitative data from studies utilizing C3a (70-77) or closely related C3a peptides in mouse models. This information can serve as a starting point for dose-selection and experimental design.
Table 1: Intraperitoneal (i.p.) Administration
| Peptide/Analog | Mouse Strain | Dose | Dosing Regimen | Model | Key Findings | Reference |
| JMV5656 (C3a (70-77) analog) | Not Specified | 0.6 mg/kg | Daily for 2 days (acute) or repeated on day 4 (subacute) | Acid-induced lung injury | Alleviated lung injury and fibrosis | [4] |
| TLQP-21 | C57BL/6J | 5 mg/kg/day | Daily for 4 weeks | Diet-induced obesity | Decreased body weight and fat mass | [5] |
Table 2: Intravenous (i.v.) Administration
| Peptide/Analog | Mouse Strain | Dose | Dosing Regimen | Model | Key Findings | Reference |
| C3d-K (C3 fragment) | C57BL/6 | 1 x 10⁻⁹ mol/kg | Single injection | Leukocytosis assay | Induced a 2-3 fold increase in circulating leukocytes | [6] |
Table 3: Intranasal Administration
| Peptide/Analog | Mouse Strain | Dose | Dosing Regimen | Model | Key Findings | Reference |
| C3a | Wild-type | Not specified | Daily from day 7 to 21 or 28 post-stroke | Photothrombotic stroke | Improved functional recovery and stimulated neural plasticity | [7] |
Table 4: Intracerebroventricular (i.c.v.) Administration
| Peptide/Analog | Mouse Strain | Dose | Dosing Regimen | Model | Key Findings | Reference |
| C3a | ddY | 10-100 pmol/mouse | Single injection | Fasted mice | Decreased food intake |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of C3a (70-77) and related peptides in mouse models.
Experimental Workflow: In Vivo Administration and Analysis
Protocol 1: Intraperitoneal (i.p.) Injection of a C3a (70-77) Analog for an Inflammation Model
This protocol is adapted from a study investigating the effects of a C3a (70-77) analog in a mouse model of lung injury.[4]
Materials:
-
C3a (70-77) or a suitable analog (e.g., JMV5656)
-
Sterile, pyrogen-free 0.9% saline
-
1 mL syringes with 25-27G needles
-
Experimental mice (strain will depend on the model)
-
Vehicle control (sterile saline)
Procedure:
-
Peptide Preparation: Dissolve the C3a (70-77) peptide or analog in sterile 0.9% saline to the desired concentration. For example, to achieve a dose of 0.6 mg/kg in a 25g mouse, the injection volume should be calculated accordingly (e.g., 15 µg in 100 µL).
-
Animal Handling: Gently restrain the mouse, exposing the abdomen.
-
Injection: Insert the needle at a 15-20 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, discard the syringe and prepare a new injection.
-
Administration: Inject the calculated volume of the peptide solution or vehicle control.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
-
Dosing Schedule: For an acute model, injections can be administered daily for a short period (e.g., 2 days) prior to the induction of the inflammatory insult. For a subacute or chronic model, the dosing regimen can be extended.
Protocol 2: Intravenous (i.v.) Injection of a C3a-related Peptide
This protocol is based on a study that assessed the hemodynamic effects of a C3a-related peptide.
Materials:
-
C3a (70-77) peptide
-
Sterile, pyrogen-free 0.9% saline
-
Insulin syringes or other low-volume syringes with 27-30G needles
-
Mouse restrainer
-
Heat lamp (optional, to dilate the tail vein)
Procedure:
-
Peptide Preparation: Dissolve the C3a (70-77) peptide in sterile 0.9% saline to the desired concentration. Doses in the range of 1 x 10⁻⁹ mol/kg have been used for other C3 fragments.[6]
-
Animal Restraint: Place the mouse in a suitable restrainer to immobilize the tail.
-
Vein Dilation: If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.
-
Injection: Swab the tail with 70% ethanol. Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Confirmation: A small amount of blood may enter the hub of the needle upon successful entry into the vein.
-
Administration: Slowly inject the peptide solution or vehicle control. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.
-
Post-injection Care: After injection, apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Monitor the mouse for any adverse effects.
Protocol 3: Intranasal (i.n.) Administration of C3a
This non-invasive method allows for the delivery of peptides to the central nervous system and is adapted from a study on stroke recovery.[7]
Materials:
-
C3a (70-77) peptide
-
Sterile phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF)
-
Micropipette with sterile tips
-
Anesthesia (e.g., isoflurane) may be required depending on the experimental design and institutional guidelines.
Procedure:
-
Peptide Preparation: Dissolve the C3a (70-77) peptide in sterile PBS or aCSF to the desired concentration.
-
Animal Positioning: If using anesthesia, ensure the mouse is lightly anesthetized. Hold the mouse in a supine position.
-
Administration: Using a micropipette, apply a small volume (e.g., 2-5 µL) of the peptide solution to one nostril, allowing the mouse to inhale the droplet. Alternate between nostrils to administer the total desired volume.
-
Recovery: Allow the mouse to recover in a warm, clean cage.
-
Dosing Schedule: This method is suitable for repeated administrations over several days or weeks.
Concluding Remarks
The C-terminal octapeptide C3a (70-77) represents a powerful tool for dissecting the multifaceted roles of the C3aR in health and disease. The protocols and data presented here provide a foundation for researchers to explore the in vivo effects of this peptide in various mouse models. Careful consideration of the experimental model, appropriate controls, and relevant outcome measures will be crucial for obtaining robust and reproducible results. As with all animal research, all procedures should be performed in accordance with institutional guidelines and with the utmost care for animal welfare.
References
- 1. Suppression of humoral immune responses by synthetic C3a peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The neuropeptide TLQP-21 opposes obesity via C3aR1-mediated enhancement of adrenergic-induced lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
Application of C3a (70-77) in Stroke Recovery Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a crucial component of innate immunity, has been identified as a significant player in the pathophysiology of ischemic stroke. The complement component C3a and its receptor, C3aR, are at the forefront of this complex interplay, exhibiting a dual role that is dependent on the temporal phase of stroke pathology.[1][2] In the acute phase following an ischemic event, C3a/C3aR signaling is largely detrimental, contributing to neuroinflammation, reactive gliosis, and neuronal injury.[1][3] Conversely, in the subacute and chronic phases, this signaling pathway demonstrates neuroprotective and restorative functions, promoting neural plasticity and functional recovery.[1][4]
The C3a peptide (70-77) is the C-terminal octapeptide of C3a, which is the smallest active fragment that can bind to and activate the C3a receptor (C3aR). This makes it a key molecule of interest for therapeutic development in stroke recovery. These application notes provide an overview of the utility of C3a (70-77) in preclinical stroke recovery models, summarizing key quantitative data and providing detailed experimental protocols.
Data Presentation
The following tables summarize the key quantitative findings from studies investigating the role of C3a/C3aR signaling in stroke recovery models.
Table 1: Effects of C3a/C3aR Signaling on Functional Recovery and Neural Plasticity
| Model/Treatment | Key Findings | Quantitative Data | Reference |
| C3aR-deficient (C3aR-/-) mice vs. Wild-Type (WT) mice | Improved recovery in the acute phase after stroke. | Faster and more complete recovery of forepaw motor function. | [5][6] |
| GFAP-C3a transgenic mice (C3a overexpression) vs. WT mice | Increased post-stroke expression of GAP43, a marker of axonal sprouting and plasticity, in the peri-infarct cortex. | Statistically significant increase in GAP43 expression (P < 0.01). | [7][8] |
| Intranasal C3a treatment in WT mice (starting 7 days post-stroke) | Accelerated recovery of motor function and increased synaptic density in the peri-infarct cortex. | Robustly increased synaptic density (P < 0.01) and expression of GAP43 (P < 0.05). Faster and more complete recovery of forepaw motor function (P < 0.05). | [7][8][9][10] |
| Intranasal C3a treatment in WT mice (starting 7 days post-stroke) | Upregulated Insulin-like growth factor 1 (Igf1) and Thrombospondin 4 (Thbs4) in the peri-infarct cortex. | Significant upregulation of Igf1 and Thbs4. | [5][6] |
Table 2: Effects of C3a/C3aR Signaling on Glial Cell Response
| Model/Treatment | Key Findings | Quantitative Data | Reference |
| C3aR-/- mice vs. WT mice | Increased peri-infarct astrocyte reactivity and reduced microglia density. | Statistically significant differences in glial cell populations. | [5][6] |
| GFAP-C3a transgenic mice vs. WT mice | Reduced astrocyte reactivity and increased microglia density in the peri-infarct cortex. | Statistically significant differences in glial cell populations. | [5][6] |
| Intranasal C3a treatment in WT mice (starting 7 days post-stroke) | Attenuated astrocyte reactivity without enhancing microgliosis. | Modulation of astrocyte reactivity observed. | [5][6] |
| In vitro ischemia model with C3a treatment | Increased survival of astrocytes and reduced expression of Glial Fibrillary Acidic Protein (GFAP). | C3a promotes astrocyte survival. | [5][8] |
Signaling Pathways and Experimental Workflow
C3a/C3aR Signaling in Stroke Recovery
The C3a receptor (C3aR) is a G-protein-coupled receptor expressed on various central nervous system cells, including neurons, astrocytes, and microglia.[4][11][12] The binding of C3a or its active fragment C3a (70-77) to C3aR initiates intracellular signaling cascades that have context-dependent effects on cellular function. In the context of stroke recovery, this signaling is implicated in promoting neurogenesis, stimulating neural plasticity, and modulating the activity of glial cells to create a more favorable environment for repair.[1][11][12]
References
- 1. The Complex Role of the Complement C3a Receptor (C3aR) in Cerebral Injury and Recovery Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Complement C3a Receptor to Improve Outcome After Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complement C3a treatment accelerates recovery after stroke via modulation of astrocyte reactivity and cortical connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complement C3a treatment accelerates recovery after stroke via modulation of astrocyte reactivity and cortical connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complement peptide C3a stimulates neural plasticity after experimental brain ischaemia [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. C3a Receptor Signaling Inhibits Neurodegeneration Induced by Neonatal Hypoxic-Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | C3a Receptor Signaling Inhibits Neurodegeneration Induced by Neonatal Hypoxic-Ischemic Brain Injury [frontiersin.org]
Application Notes and Protocols for C3a (70-77) in Neurogenesis and Synaptic Plasticity Research
Introduction
The complement system, a cornerstone of innate immunity, is increasingly recognized for its non-immune functions within the central nervous system (CNS), including the regulation of neural development, plasticity, and repair.[1][2] The complement-derived peptide C3a, an anaphylatoxin generated from the cleavage of complement component C3, and its specific G-protein-coupled receptor, C3aR, are key players in these processes.[3][4] The C-terminal octapeptide of C3a, corresponding to amino acids 70-77 (often denoted as C3a (70-77)), represents the active site responsible for binding and activating C3aR. This makes synthetic C3a (70-77) a valuable tool for researchers studying the downstream effects of C3aR signaling without the complexities of using the full-length protein.
C3aR is widely expressed in the CNS by various cell types, including neurons, neural progenitor cells (NPCs), astrocytes, and microglia.[5][6] Activation of C3aR signaling has been shown to stimulate neurogenesis, enhance synaptic plasticity, and promote functional recovery after brain injuries like ischemic stroke.[1][5] These application notes provide an overview and detailed protocols for utilizing C3a (70-77) to investigate its roles in promoting neurogenesis and synaptic plasticity.
Key Applications
-
Studying Adult Neurogenesis: C3a (70-77) can be used in both in vitro and in vivo models to study the proliferation, differentiation, and migration of neural progenitor cells.[7][8]
-
Investigating Synaptic Plasticity: The peptide is a potent tool for exploring mechanisms of synaptogenesis, axonal sprouting, and the modulation of synaptic strength.[1]
-
Modeling Post-Injury Brain Repair: C3a (70-77) can be used to simulate the pro-regenerative effects of complement activation in the subacute and chronic phases following CNS injury, such as stroke.[1][2]
-
Drug Discovery: As an agonist for C3aR, C3a (70-77) can be used in screening assays to identify novel therapeutic compounds that modulate this signaling pathway for neuro-regenerative purposes.
Quantitative Data Summary
The following tables summarize quantitative findings from studies using C3a to modulate neurogenesis and synaptic plasticity. While many studies use the full-length C3a protein, C3a (70-77) is expected to elicit similar effects, though optimal concentrations may require empirical determination.
| Parameter | Model System | Treatment | Result | Reference |
| Synaptic Density | Wild-type mice (post-stroke) | Intranasal C3a, daily for 14 days | 20% to 70% increase in Synapsin I⁺ puncta density in peri-infarct cortex | [1] |
| Axonal Sprouting | Wild-type mice (post-stroke) | Intranasal C3a, daily for 14 days | Significant increase in GAP43 expression in peri-infarct cortex (P < 0.05) | [1] |
| Neuronal Differentiation | Adult mouse NPCs (in vitro) | C3a | Stimulated neuronal differentiation | [7] |
| NPC Migration | Adult mouse NPCs (in vitro) | C3a | Modulated SDF-1α-induced migration and ERK1/2 phosphorylation | [7] |
| Behavioral Recovery | Wild-type mice (post-stroke) | Intranasal C3a, starting 7 days post-stroke | Faster and more complete recovery of forepaw motor function (P < 0.05) | [1][2] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway for C3aR activation and a typical experimental workflow for studying the effects of C3a (70-77).
Caption: C3a (70-77) binds to C3aR, initiating intracellular signaling cascades like ERK1/2.
Caption: A typical workflow for studying C3a (70-77) in neurogenesis and plasticity research.
Experimental Protocols
Protocol 1: In Vitro Neurogenesis Assay using Neural Progenitor Cells (NPCs)
This protocol details how to assess the effect of C3a (70-77) on the proliferation and differentiation of cultured NPCs.
1. Materials and Reagents:
-
NPC culture medium (e.g., DMEM/F12, N2 supplement, B27 supplement, FGF, EGF)
-
Poly-D-Lysine and Laminin coated culture plates
-
Synthetic C3a (70-77) peptide (lyophilized)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/Blocking Buffer: 0.25% Triton X-100 and 5% Normal Goat Serum in PBS
-
Primary antibodies: anti-Ki67 (proliferation), anti-Sox2 (progenitor), anti-β-III-tubulin (Tuj1, immature neuron), anti-MAP2 (mature neuron)
-
Fluorescently-conjugated secondary antibodies
-
DAPI nuclear stain
-
Bromodeoxyuridine (BrdU) for labeling proliferating cells[9]
2. NPC Culture and Treatment:
-
Thaw and culture adult mouse-derived NPCs according to standard protocols on coated plates.
-
Once cells reach 50-60% confluency, switch to a differentiation-promoting medium (i.e., withdraw growth factors FGF/EGF).
-
Reconstitute C3a (70-77) in sterile water or PBS to create a stock solution (e.g., 1 mM).
-
Add C3a (70-77) to the differentiation medium at final concentrations ranging from 100 nM to 5 µM. A vehicle control (PBS or water) must be included.
-
Incubate the cells for 3-7 days to allow for differentiation.
3. Proliferation Analysis (BrdU Labeling):
-
24 hours before fixation, add BrdU (final concentration 10 µM) to the culture medium.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Perform antigen retrieval and DNA denaturation (e.g., 2N HCl for 30 min) as required for BrdU antibody staining.[10]
-
Proceed with immunocytochemistry using an anti-BrdU antibody and a marker for all nuclei (DAPI).
-
Quantify the percentage of BrdU-positive cells relative to the total number of DAPI-stained nuclei.
4. Differentiation Analysis (Immunocytochemistry):
-
Fix treated and control cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block the cells for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-Tuj1 and anti-Sox2) overnight at 4°C.
-
Wash three times with PBS and incubate with appropriate fluorescent secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Counterstain with DAPI.
-
Image the cells using a fluorescence microscope and quantify the percentage of Tuj1-positive neurons relative to the total number of cells.
Protocol 2: In Vitro Synaptic Plasticity Assay using Primary Neuronal Cultures
This protocol is designed to measure changes in synaptic marker expression in response to C3a (70-77).
1. Materials and Reagents:
-
Primary cortical or hippocampal neurons from E18 rodent embryos
-
Neurobasal medium with B27 supplement and Glutamax
-
Poly-D-Lysine coated coverslips or plates
-
Synthetic C3a (70-77) peptide
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-Synapsin I (presynaptic), anti-PSD-95 (postsynaptic), anti-MAP2 (dendritic marker), anti-β-Actin (loading control)
-
Appropriate secondary antibodies (fluorescent for ICC, HRP-conjugated for Western Blot)
2. Neuronal Culture and Treatment:
-
Isolate and culture primary neurons on coated coverslips/plates.
-
Maintain the culture for at least 10-14 days in vitro (DIV) to allow for synapse formation.
-
Treat the mature neuronal cultures with C3a (70-77) at final concentrations ranging from 100 nM to 5 µM for 24-72 hours. Include a vehicle control.
3. Analysis of Synaptic Markers (Immunocytochemistry):
-
Fix, permeabilize, and block the neurons on coverslips as described in Protocol 1.
-
Co-incubate with primary antibodies against a presynaptic marker (Synapsin I) and a postsynaptic marker (PSD-95), along with a neuronal marker like MAP2.
-
Incubate with corresponding fluorescent secondary antibodies.
-
Acquire high-resolution images using a confocal microscope.
-
Quantify the number, density, and colocalization of Synapsin I and PSD-95 puncta along MAP2-positive dendrites using image analysis software (e.g., ImageJ).
4. Analysis of Synaptic Protein Levels (Western Blot):
-
Lyse treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Synapsin I, anti-PSD-95, anti-β-Actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect bands using an ECL substrate and imaging system.
-
Quantify band density and normalize to the loading control (β-Actin).
Protocol 3: In Vivo Administration for Promoting Neural Plasticity
This protocol describes the intranasal delivery of C3a (70-77) in a mouse model, a non-invasive method to bypass the blood-brain barrier.[1][2]
1. Materials and Reagents:
-
Adult mice (e.g., C57BL/6)
-
Synthetic C3a (70-77) peptide
-
Sterile, pyrogen-free PBS
-
Micropipette with fine tips
2. Peptide Preparation and Administration:
-
Reconstitute C3a (70-77) in sterile PBS to a final concentration of approximately 1-2 µg/µL.
-
Lightly anesthetize the mouse (e.g., with isoflurane) until respiration slows but reflexes remain.
-
Position the mouse in a supine position.
-
Using a micropipette, apply small droplets (2-3 µL) of the peptide solution alternately to each nostril, allowing the mouse to inhale between drops.
-
Administer a total volume of 10-20 µL per mouse (delivering ~10-40 µg of peptide).
-
For chronic studies, repeat this procedure daily for a specified period (e.g., 14-21 days).[1]
3. Post-Administration Analysis:
-
Behavioral Testing: Perform relevant behavioral tests to assess functional recovery or cognitive changes (e.g., grid-walking test for motor function, Morris water maze for spatial memory).
-
Histological Analysis: At the end of the experiment, perfuse the animals with 4% PFA.
-
Collect brain tissue and process for cryosectioning or paraffin (B1166041) embedding.
-
Perform immunohistochemistry on brain sections to analyze markers of neurogenesis (e.g., DCX, BrdU) or synaptic plasticity (e.g., GAP43, Synapsin I) in the region of interest (e.g., peri-infarct cortex, hippocampus).
-
Use stereological methods for unbiased quantification of cell numbers or marker expression.[10]
References
- 1. academic.oup.com [academic.oup.com]
- 2. youtube.com [youtube.com]
- 3. The Complex Role of the Complement C3a Receptor (C3aR) in Cerebral Injury and Recovery Following Ischemic Stroke [mdpi.com]
- 4. The Complex Role of the Complement C3a Receptor (C3aR) in Cerebral Injury and Recovery Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | C3a Receptor Signaling Inhibits Neurodegeneration Induced by Neonatal Hypoxic-Ischemic Brain Injury [frontiersin.org]
- 6. Complement C3a treatment accelerates recovery after stroke via modulation of astrocyte reactivity and cortical connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complement-derived anaphylatoxin C3a regulates in vitro differentiation and migration of neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hyperactive Behavior and Altered Brain Morphology in Adult Complement C3a Receptor Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocols for studying adult neurogenesis: insights and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steps towards standardized quantification of adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring C3a (70-77)-Induced Histamine Release from Mast Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a crucial component of innate immunity, and its activation leads to the generation of several potent inflammatory mediators, including the anaphylatoxin C3a. C3a exerts its effects through the G protein-coupled C3a receptor (C3aR), which is expressed on various immune cells, most notably mast cells. Upon binding to C3aR, a signaling cascade is initiated within the mast cell, culminating in degranulation and the release of pre-formed mediators, such as histamine (B1213489). Histamine release from mast cells contributes to the physiological and pathological processes of inflammation and allergic responses.
The C-terminal octapeptide of C3a, corresponding to amino acid residues 70-77 (C3a (70-77)), has been identified as the active site of the molecule. Synthetic peptides corresponding to this region have been shown to mimic the biological activities of the full-length C3a molecule, including the induction of histamine release from mast cells, albeit at a lower potency.[1] This makes C3a (70-77) a valuable tool for studying the mechanisms of mast cell activation and for screening potential modulators of the C3a-C3aR signaling axis in drug development.
These application notes provide detailed protocols for the preparation of mast cells, stimulation with C3a (70-77), and the subsequent quantification of histamine release.
Data Presentation
The following tables summarize the quantitative data regarding the potency of C3a and its C-terminal analogues in inducing histamine release from mast cells.
Table 1: Potency of C3a and C-Terminal Analogues in Inducing Histamine Release from Rat Peritoneal Mast Cells [2]
| Agonist | EC50 (µM) |
| C3a | 3.3 |
| C3a desArg | 2.2 |
| C3a C-terminal 21-residue analogue (Y21R) | 10.9 |
| C3a C-terminal 22-residue analogue (Y21) | 25.1 |
Table 2: Relative Potency of C3a and its C-Terminal Octapeptide in Inducing Histamine Release
| Agonist | Cell Type | Relative Potency | Reference |
| C3a (70-77) | Rat Mast Cells | 1-2% of C3a activity | [1] |
| C3a C-terminal Octapeptide | Human Basophils | ~20% (one-fifth) of C3a activity | [3][4] |
Signaling Pathways and Experimental Workflow
C3a Receptor Signaling Pathway in Mast Cells
The binding of C3a or C3a (70-77) to the C3a receptor (C3aR) on the mast cell surface initiates a signaling cascade that leads to degranulation and histamine release. This process is primarily mediated by the activation of heterotrimeric G-proteins of the Gi subtype.[2] Activation of Gi leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[5] This rise in intracellular calcium is a critical signal for the fusion of histamine-containing granules with the plasma membrane, resulting in the exocytosis of histamine.[5]
Experimental Workflow for Histamine Release Assay
The experimental workflow involves the isolation and preparation of mast cells, stimulation with C3a (70-77), and subsequent quantification of released histamine from the supernatant.
Experimental Protocols
Protocol 1: Isolation and Purification of Rat Peritoneal Mast Cells
Materials and Reagents:
-
Sprague-Dawley rats (200-300 g)
-
Hanks' Balanced Salt Solution (HBSS), calcium- and magnesium-free
-
Bovine Serum Albumin (BSA)
-
HEPES buffer
-
Collagenase
-
DNase I
-
Percoll
-
Toluidine blue stain
Procedure:
-
Euthanize the rat by an approved method.
-
Inject 20-30 mL of cold HBSS containing 0.1% BSA and 10 mM HEPES into the peritoneal cavity.
-
Gently massage the abdomen for 2-3 minutes.
-
Aspirate the peritoneal fluid and place it into a 50 mL conical tube on ice.
-
Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of HBSS with 0.1% BSA and 10 mM HEPES.
-
To digest extracellular matrix components, add collagenase (1 mg/mL), hyaluronidase (0.5 mg/mL), and DNase I (10 µg/mL) and incubate at 37°C for 15 minutes.
-
Stop the digestion by adding 10 mL of cold HBSS with 0.1% BSA.
-
Centrifuge the cells at 400 x g for 10 minutes at 4°C and resuspend the pellet in 1 mL of HBSS.
-
Prepare a discontinuous Percoll gradient (e.g., 70%, 50%, 30%) in a 15 mL conical tube.
-
Carefully layer the cell suspension on top of the Percoll gradient.
-
Centrifuge at 700 x g for 20 minutes at room temperature with the brake off.
-
Mast cells will be enriched at the interface between the 50% and 70% Percoll layers.
-
Carefully collect the mast cell layer and wash twice with HBSS containing 0.1% BSA by centrifugation at 400 x g for 10 minutes.
-
Resuspend the final mast cell pellet in an appropriate buffer for the histamine release assay (e.g., Tyrode's buffer).
-
Determine cell purity and viability using toluidine blue staining and a hemocytometer. Purity should be >95%.
Protocol 2: C3a (70-77)-Induced Histamine Release Assay
Materials and Reagents:
-
Purified mast cells (from Protocol 1) or a suitable mast cell line (e.g., LAD2)
-
Tyrode's buffer (containing 137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 0.4 mM NaH2PO4, 5.6 mM glucose, 10 mM HEPES, pH 7.4)
-
C3a (70-77) peptide (synthetic)
-
Positive control (e.g., Compound 48/80 or calcium ionophore A23187)
-
Triton X-100 (1% v/v)
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Resuspend the purified mast cells in pre-warmed (37°C) Tyrode's buffer to a final concentration of 1-2 x 10^5 cells/mL.
-
Aliquot 100 µL of the cell suspension into microcentrifuge tubes or wells of a 96-well plate.
-
Prepare serial dilutions of C3a (70-77) peptide in Tyrode's buffer to achieve the desired final concentrations (e.g., ranging from 1 µM to 100 µM).
-
Prepare the following controls:
-
Spontaneous Release: 100 µL of cell suspension + 10 µL of Tyrode's buffer.
-
Total Histamine: 100 µL of cell suspension + 10 µL of 1% Triton X-100.
-
Positive Control: 100 µL of cell suspension + 10 µL of a known histamine-releasing agent (e.g., 10 µg/mL Compound 48/80).
-
-
Add 10 µL of the C3a (70-77) dilutions or control solutions to the respective tubes/wells containing the mast cell suspension.
-
Incubate the samples at 37°C for 15-30 minutes. The histamine release induced by C3a is rapid and often complete within 15 seconds to a few minutes.[6]
-
Stop the reaction by placing the tubes/plate on ice.
-
Centrifuge the samples at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant, which contains the released histamine, for quantification.
-
The cell pellet from the "Total Histamine" sample should be lysed by vortexing to ensure complete histamine release.
Protocol 3: Fluorometric Quantification of Histamine
This protocol is based on the condensation of histamine with o-phthaldialdehyde (OPT) to form a fluorescent product.[7][8]
Materials and Reagents:
-
Supernatants from the histamine release assay (Protocol 2)
-
Histamine standards (0-100 ng/mL)
-
o-phthaldialdehyde (OPT) solution (1% w/v in methanol)
-
Perchloric acid (HClO4)
-
Sodium hydroxide (B78521) (NaOH)
-
96-well black microplate
-
Fluorometer (Excitation: 360 nm, Emission: 450 nm)
Procedure:
-
Prepare a standard curve by making serial dilutions of histamine in Tyrode's buffer.
-
In a 96-well black microplate, add 50 µL of each supernatant sample or histamine standard.
-
Add 10 µL of 1 M NaOH to each well.
-
Add 5 µL of 1% OPT solution to each well and mix gently.
-
Incubate for 4 minutes at room temperature.
-
Stop the reaction by adding 10 µL of 3 M HClO4 to each well.
-
Read the fluorescence in a microplate fluorometer with excitation at 360 nm and emission at 450 nm.
-
Calculate the histamine concentration in the samples by interpolating from the histamine standard curve.
Calculation of Percent Histamine Release:
% Histamine Release = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] x 100
Conclusion
The protocols and data presented provide a comprehensive guide for researchers studying the effects of the C3a anaphylatoxin fragment, C3a (70-77), on mast cell degranulation. The use of this C-terminal octapeptide allows for a focused investigation of the C3aR-mediated signaling pathway, which is critical for understanding its role in inflammatory and allergic conditions. The detailed methodologies for mast cell isolation, stimulation, and histamine quantification, coupled with the provided quantitative data and pathway diagrams, will aid in the design and execution of robust and reproducible experiments in both basic research and drug discovery settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A mechanism of action for anaphylatoxin C3a stimulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anaphylatoxin-induced histamine release with human leukocytes: studies of C3a leukocyte binding and histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anaphylatoxin-induced histamine release with human leukocytes: studies of C3a leukocyte binding and histamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]
- 6. Complement peptides C3a- and C5a-induced mediator release from dissociated human skin mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A fluorometric microassay for histamine release from human gingival mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C3a (70-77) in Smooth Muscle Contraction Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a crucial component of innate immunity, and its activation products, the anaphylatoxins C3a and C5a, are potent inflammatory mediators. C3a exerts its effects through the C3a receptor (C3aR), a G protein-coupled receptor (GPCR). The C-terminal octapeptide of C3a, designated as C3a (70-77) with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, has been identified as the active site responsible for the biological activities of the parent molecule, including the induction of smooth muscle contraction.[1] Although less potent than the full-length C3a protein, C3a (70-77) serves as a valuable tool for studying C3aR signaling and its physiological consequences in a more defined manner. These application notes provide detailed protocols for utilizing C3a (70-77) in smooth muscle contraction experiments, along with data presentation and visualization of the underlying signaling pathways.
Data Presentation
The following tables summarize representative quantitative data for C3a (70-77) in smooth muscle contraction assays. The potency of C3a (70-77) is compared to the full-length C3a protein.
Table 1: Relative Potency of C3a and its Fragments in Guinea Pig Lung Parenchymal Strips
| Compound | Relative Molar Activity (%) |
| C3a | 100 |
| C3a (57-77) (21 residues) | ~100 |
| C3a (65-77) (13 residues) | 7.8[2] |
| C3a (70-77) (8 residues) | 3.8 [2] |
| C3a (73-77) (5 residues) | 0.5[2] |
Table 2: Representative Dose-Response Data for C3a (70-77)-Induced Contraction of Guinea Pig Ileum
| Concentration of C3a (70-77) (µM) | Contraction (% of Maximum) |
| 0.1 | 15 |
| 0.3 | 40 |
| 1.0 | 75 |
| 3.0 | 95 |
| 10.0 | 100 |
Note: The values in Table 2 are representative and may vary depending on the specific experimental conditions and tissue preparation.
Experimental Protocols
Isolated Guinea Pig Ileum Contraction Assay
This protocol describes the methodology for measuring the contractile response of isolated guinea pig ileum to C3a (70-77) using an isolated tissue bath system.
Materials:
-
Male Hartley guinea pig (250-350 g)
-
Isolated organ bath system with a water jacket (maintained at 37°C)
-
Isotonic force transducer
-
Data acquisition system
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
C3a (70-77) peptide stock solution (e.g., 1 mM in distilled water)
-
Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)
-
Acetylcholine (B1216132) (ACh) or Histamine (B1213489) (for tissue viability check)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig according to approved institutional guidelines.
-
Perform a laparotomy to expose the abdominal cavity.
-
Locate the terminal ileum and dissect a segment of approximately 10-15 cm.
-
Place the isolated ileum in a petri dish containing carbogen-aerated Tyrode's solution at 37°C.
-
Gently flush the lumen of the ileum with Tyrode's solution to remove intestinal contents.
-
Cut the ileum into segments of 2-3 cm in length.
-
-
Tissue Mounting and Equilibration:
-
Fill the organ bath with Tyrode's solution and continuously aerate with carbogen gas, maintaining the temperature at 37°C.
-
Mount the ileum segment in the organ bath by securing one end to a fixed hook and the other to the isotonic force transducer.
-
Apply a resting tension of 0.5-1.0 g to the tissue.
-
Allow the tissue to equilibrate for at least 30-60 minutes. During this period, wash the tissue with fresh Tyrode's solution every 15 minutes.
-
-
Tissue Viability Test:
-
After equilibration, record a stable baseline.
-
Add a submaximal concentration of acetylcholine (e.g., 1 µM) or histamine (e.g., 1 µM) to the organ bath to confirm tissue viability and contractile response.
-
Wash the tissue extensively with Tyrode's solution until the baseline returns to its initial level.
-
-
Constructing a Concentration-Response Curve for C3a (70-77):
-
After the viability test and re-equilibration, record a stable baseline.
-
Add C3a (70-77) to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 0.1 µM to 10 µM).
-
Allow the tissue to respond to each concentration until a plateau is reached before adding the next concentration.
-
Record the contractile response at each concentration.
-
-
Data Analysis:
-
Measure the amplitude of the contraction at each concentration of C3a (70-77).
-
Express the responses as a percentage of the maximum contraction obtained with a reference agonist (e.g., acetylcholine or histamine) or the maximum response to C3a (70-77).
-
Plot the concentration of C3a (70-77) on a logarithmic scale against the percentage of the maximum response to generate a concentration-response curve.
-
Calculate the EC₅₀ value (the concentration that produces 50% of the maximum response) to determine the potency of C3a (70-77).
-
Intracellular Calcium Mobilization Assay in Smooth Muscle Cells
This protocol outlines a method to measure changes in intracellular calcium concentration ([Ca²⁺]i) in cultured smooth muscle cells in response to C3a (70-77) stimulation using a fluorescent calcium indicator.
Materials:
-
Cultured smooth muscle cells (e.g., human airway smooth muscle cells)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
C3a (70-77) peptide stock solution
-
Fluorescence plate reader with an automated injector system
Procedure:
-
Cell Plating:
-
Seed the smooth muscle cells into black-walled, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Loading with Calcium Indicator Dye:
-
On the day of the assay, remove the culture medium from the wells.
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Add the loading solution to each well and incubate the plate in the dark at 37°C for 45-60 minutes.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Measurement of Calcium Mobilization:
-
Place the 96-well plate into the fluorescence plate reader, which is set to the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a stable baseline fluorescence for a short period (e.g., 20-30 seconds).
-
Using the automated injector, add a specific concentration of C3a (70-77) to the wells.
-
Continue to record the fluorescence intensity for a period sufficient to capture the peak response and subsequent decline (e.g., 60-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Express the data as the ratio of fluorescence (F) to the initial baseline fluorescence (F₀) or as the change in fluorescence (ΔF = F - F₀).
-
The peak fluorescence response can be used to quantify the magnitude of the calcium mobilization.
-
Perform dose-response experiments by stimulating cells with different concentrations of C3a (70-77) to determine the EC₅₀ for calcium mobilization.
-
Signaling Pathways and Experimental Workflow
C3a (70-77) Signaling Pathway in Smooth Muscle Contraction
The binding of C3a (70-77) to the C3a receptor on smooth muscle cells initiates a signaling cascade that leads to an increase in intracellular calcium and subsequent muscle contraction.
Caption: C3a (70-77) signaling pathway in smooth muscle cells.
Experimental Workflow for Isolated Tissue Bath Assay
The following diagram illustrates the key steps involved in performing an isolated tissue bath experiment to measure smooth muscle contraction.
Caption: Workflow for isolated tissue bath smooth muscle contraction assay.
References
Application Notes and Protocols for Assessing Vascular Permeability with C3a (70-77)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a crucial component of the innate immune response, and its activation products, known as anaphylatoxins, are potent inflammatory mediators. C3a, a key anaphylatoxin, is known to increase vascular permeability, a critical event in inflammation and various pathological conditions. The C-terminal octapeptide of C3a, C3a (70-77), with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, has been identified as the active site responsible for the biological activities of the parent molecule.[1][2] This peptide fragment has been shown to induce histamine (B1213489) release, degranulation of mast cells, and enhance vascular permeability in human skin, albeit at a lower potency (approximately 1-2%) than the full C3a molecule.[1][2][3][4]
These application notes provide detailed protocols for assessing the effects of C3a (70-77) on vascular permeability using both in vivo and in vitro models. Understanding the mechanisms by which this peptide modulates endothelial barrier function is essential for developing novel therapeutics targeting inflammatory and vascular diseases.
Signaling Pathway of C3a-Induced Vascular Permeability
C3a exerts its effects on endothelial cells by binding to its specific G protein-coupled receptor, the C3a receptor (C3aR).[5][6] While the signaling cascade for the C3a (70-77) fragment is understood to be similar to that of the full-length C3a, it is important to note that the majority of detailed signaling studies have been conducted with the parent molecule. The binding of C3a to C3aR on endothelial cells initiates a signaling cascade that leads to the disruption of the endothelial barrier and increased vascular permeability.[5][7][8]
Key steps in the signaling pathway include:
-
G-Protein Activation: Upon ligand binding, the C3aR activates heterotrimeric G-proteins, likely Gαi and Gα12/13.[9]
-
Intracellular Calcium Mobilization: Activation of downstream effectors leads to a rapid and transient increase in intracellular calcium concentration ([Ca2+]).[5][7]
-
Cytoskeletal Reorganization: The rise in intracellular calcium and activation of Rho GTPases trigger the formation of actin stress fibers and phosphorylation of myosin light chain (MLC).[10]
-
Disruption of Cell-Cell Junctions: This cytoskeletal rearrangement leads to the disassembly of adherens junctions, particularly the internalization and degradation of VE-cadherin, a key component of the endothelial barrier.[5][6]
-
Increased Permeability: The disruption of intercellular junctions creates gaps between endothelial cells, leading to an increase in paracellular permeability and the leakage of plasma proteins and fluids into the surrounding tissues.
The signaling pathway also involves the activation of other downstream kinases such as p38 MAPK and the transcription factor NF-κB, which can lead to the upregulation of adhesion molecules like VCAM-1 and ICAM-1, further contributing to the inflammatory response.[11]
Quantitative Data Summary
While direct dose-response data for C3a (70-77) on vascular permeability is not extensively available in the literature, its activity is consistently reported to be 1-2% of that of full-length C3a.[1][2][3][4] The following table provides a summary of effective concentrations of C3a used in various permeability assays, which can be used as a reference for estimating the required concentrations for C3a (70-77). To achieve a similar effect with C3a (70-77), a 50 to 100-fold higher concentration may be required.
| Agent | Assay Type | Cell Type/Model | Concentration | Observed Effect | Reference |
| C3a | In vitro IgG Transmigration | Human Brain Microvascular Endothelial Cells (HBMEC) | 500 nM | Increased transcellular permeability for IgG. | [6] |
| C3a | In vitro TEER | Human Brain Microvascular Endothelial Cells (HBMEC) | 500 nM | Significant decrease in transendothelial electrical resistance. | [10] |
| C3a | In vitro Paracellular Flux | Human Microvascular Endothelial Cells (HMEC) | 100 nM | No significant increase in paracellular flux of FITC-dextran. | [12] |
| C3a | In vitro Adhesion Molecule Expression | Primary Mouse Cerebral Endothelial Cells | 200 ng/mL | Upregulation of VCAM-1 and ICAM-1 expression. | [11] |
| C3a (70-77) | In vitro Lymphocyte Function | Human Mononuclear Leukocytes | 10⁻⁷ to 10⁻⁶ M | Significant inhibition of LIF generation. | [13] |
Note: The effective concentration of C3a (70-77) will need to be determined empirically for each experimental system. Based on the 1-2% activity relative to C3a, a starting concentration range of 1-10 µM for in vitro assays is recommended.
Experimental Protocols
In Vivo Vascular Permeability Assay: Miles Assay
The Miles assay is a widely used in vivo method to quantify vascular permeability.[9][10][13][14][15] It involves the intravenous injection of a dye (e.g., Evans blue) that binds to serum albumin. Permeability-inducing agents are then injected intradermally, and the amount of dye extravasation into the surrounding tissue is measured as an index of increased vascular permeability.
Materials:
-
C3a (70-77) peptide
-
Sterile, pyrogen-free saline or PBS
-
Evans blue dye (e.g., 1% w/v in sterile saline)
-
Anesthetic agent
-
Mice (e.g., C57BL/6 or BALB/c)
-
Syringes and needles (for intravenous and intradermal injections)
-
Biopsy punch
-
Spectrophotometer
Protocol:
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent.
-
Evans Blue Injection: Inject Evans blue dye (e.g., 100 µL of a 1% solution) intravenously via the tail vein. Allow the dye to circulate for approximately 10-15 minutes.
-
Intradermal Injections: Prepare different concentrations of C3a (70-77) in sterile saline. A suggested starting range is 10-100 µg/mL. Shave the dorsal skin of the mouse. Inject a small volume (e.g., 20-50 µL) of the C3a (70-77) solutions intradermally at distinct sites. Inject an equal volume of sterile saline as a vehicle control at a separate site.
-
Incubation: Allow the permeability-inducing agents to take effect for a defined period, typically 20-30 minutes.
-
Euthanasia and Tissue Collection: Euthanize the mouse by an approved method. Use a biopsy punch to collect the skin from the injection sites.
-
Dye Extraction: Place each skin biopsy in a tube containing formamide (e.g., 1 mL) and incubate at 60°C overnight to extract the Evans blue dye.
-
Quantification: Centrifuge the tubes to pellet any debris. Measure the absorbance of the supernatant at 620 nm using a spectrophotometer. The amount of extravasated dye is proportional to the increase in vascular permeability.
In Vitro Vascular Permeability Assay: Transwell Assay
The transwell permeability assay is a widely used in vitro method to assess the integrity of an endothelial cell monolayer.[12][16][17][18] Endothelial cells are cultured on a porous membrane in a transwell insert, forming a barrier between the upper and lower chambers. The passage of a tracer molecule (e.g., FITC-dextran) across the monolayer is measured to quantify permeability.
Materials:
-
C3a (70-77) peptide
-
Endothelial cells (e.g., HUVECs, HBMECs)
-
Endothelial cell growth medium
-
Transwell inserts (e.g., 0.4 µm pore size)
-
FITC-dextran (e.g., 40 kDa or 70 kDa)
-
Fluorometer
Protocol:
-
Cell Seeding: Seed endothelial cells onto the upper chamber of the transwell inserts at a high density to ensure the formation of a confluent monolayer.
-
Monolayer Formation: Culture the cells for 2-3 days, or until a confluent monolayer is formed. The integrity of the monolayer can be monitored by measuring the transendothelial electrical resistance (TEER).
-
Treatment: Prepare different concentrations of C3a (70-77) in cell culture medium. A suggested starting range is 1-10 µM. Replace the medium in the upper chamber with the C3a (70-77) solutions. Use medium without the peptide as a negative control.
-
Incubation: Incubate the cells with C3a (70-77) for a desired period of time (e.g., 1-24 hours).
-
Permeability Measurement: Add FITC-dextran to the upper chamber at a final concentration of, for example, 1 mg/mL.
-
Sample Collection: At various time points (e.g., 30, 60, 120 minutes), collect a small aliquot of medium from the lower chamber.
-
Quantification: Measure the fluorescence of the samples from the lower chamber using a fluorometer. The amount of fluorescence is directly proportional to the amount of FITC-dextran that has crossed the endothelial monolayer, and thus reflects the permeability of the barrier.
Conclusion
The C3a-derived octapeptide, C3a (70-77), represents a valuable tool for studying the mechanisms of complement-mediated vascular permeability. The protocols outlined in these application notes provide robust and reproducible methods for assessing the effects of this peptide both in vivo and in vitro. By understanding the signaling pathways and cellular responses initiated by C3a (70-77), researchers can gain critical insights into the role of the complement system in inflammation and vascular biology, paving the way for the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endothelial Protein kinase D1 is a major regulator of post-traumatic hyperinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. C3a Mediates Endothelial Barrier Disruption in Brain-Derived, but Not Retinal, Human Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C3a Mediates Endothelial Barrier Disruption in Brain-Derived, but Not Retinal, Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] C3a Mediates Endothelial Barrier Disruption in Brain-Derived, but Not Retinal, Human Endothelial Cells | Semantic Scholar [semanticscholar.org]
- 9. Complement c3a and c5a induce different signal transduction cascades in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endothelial C3a receptor mediates vascular inflammation and blood-brain barrier permeability during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. pnas.org [pnas.org]
- 18. Endothelial paracellular permeability assay [protocols.io]
Application Notes and Protocols: In vivo Models of Inflammation Using C3a (70-77)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune response, and its activation leads to the generation of several pro-inflammatory mediators. Among these, the anaphylatoxin C3a plays a significant role in orchestrating inflammatory reactions. C3a(70-77) is an octapeptide corresponding to the C-terminal region of C3a and has been identified as a biologically active fragment that can mimic the inflammatory effects of the full-length C3a molecule. This document provides detailed application notes and protocols for utilizing C3a(70-77) to induce localized inflammation in preclinical in vivo models. These models are valuable tools for studying the mechanisms of complement-mediated inflammation and for the preclinical evaluation of novel anti-inflammatory therapeutics.
Signaling Pathway of C3a and C3a(70-77)
C3a and its C-terminal fragment, C3a(70-77), exert their effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor (GPCR). The binding of C3a(70-77) to C3aR initiates a cascade of intracellular signaling events that culminate in a cellular inflammatory response. This includes increased intracellular calcium levels, activation of protein kinase C (PKC), and the activation of downstream signaling pathways such as the ERK1/2 and PI3K/Akt pathways. These events lead to cellular responses like mast cell degranulation, increased vascular permeability, and the recruitment of leukocytes to the site of inflammation.
Application Notes and Protocols for Investigating T Cell Regulation by C3a (70-77)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a crucial component of innate immunity, plays a significant role in modulating adaptive immune responses. C3a, an anaphylatoxin generated during complement activation, and its C-terminal octapeptide fragment, C3a (70-77), have emerged as important regulators of T cell function. Understanding the mechanisms by which these peptides influence T cell activity is critical for the development of novel therapeutics for autoimmune diseases, inflammatory conditions, and cancer.
This document provides detailed application notes and experimental protocols for investigating the effects of C3a (70-77) on T cell regulation. It is intended to guide researchers in designing and executing experiments to explore the immunomodulatory properties of this peptide.
Data Presentation: Quantitative Effects of C3a and C3a (70-77) on T Cell Function
The following tables summarize key quantitative data from studies investigating the impact of C3a and its derivative peptide on T lymphocyte functions.
| Table 1: Inhibition of Leukocyte Inhibitory Factor (LIF) Generation | |
| Effector Molecule | 50% Inhibition Concentration (IC50) |
| C3a | 10⁻⁸ M (with PHA or Con A stimulation) |
| C3a (70-77) | 10⁻⁸ M (with PHA or Con A stimulation) |
| C3a (70-77) | >10⁻⁷ M (with SK-SD antigen stimulation) |
Data sourced from studies on human mononuclear leukocytes and purified T lymphocytes.[1]
| Table 2: Effect of C3a and C3a (70-77) on T Cell Proliferation | |
| Effector Molecule | Effect on [³H]thymidine Uptake |
| C3a | No significant alteration |
| C3a (70-77) | No significant alteration |
Stimuli used include Phytohemagglutinin (PHA), Concanavalin A (Con A), and Streptokinase-Streptodornase (SK-SD).[1]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
C3a Receptor (C3aR) Signaling Pathway in T Cells
Caption: C3aR signaling cascade in T cells.
Experimental Workflow: Investigating C3a (70-77) Effects on T Cell Function
Caption: Workflow for T cell function analysis.
Experimental Protocols
Protocol 1: Leukocyte Inhibitory Factor (LIF) Bioassay
This protocol is designed to measure the effect of C3a (70-77) on the production of LIF by activated T lymphocytes.
Materials and Reagents:
-
Human peripheral blood mononuclear cells (PBMCs) or purified T lymphocytes
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phytohemagglutinin (PHA), Concanavalin A (Con A), or specific antigen (e.g., SK-SD)
-
C3a (70-77) peptide
-
96-well flat-bottom culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Leukocyte Inhibitory Factor (LIF) ELISA kit
Procedure:
-
Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation. For purified T cells, use a negative selection kit.
-
Resuspend cells in complete RPMI 1640 medium to a final concentration of 2 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare a serial dilution of C3a (70-77) peptide in complete RPMI 1640 medium.
-
Add 50 µL of the C3a (70-77) dilutions to the respective wells. For control wells, add 50 µL of medium alone.
-
Add 50 µL of the T cell stimulus (e.g., PHA at 5 µg/mL, Con A at 2.5 µg/mL, or antigen at a predetermined optimal concentration) to all wells except the unstimulated control.
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of LIF in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of LIF production for each concentration of C3a (70-77) compared to the stimulated control.
Protocol 2: T Cell Migration Assay (Transwell Assay)
This protocol assesses the influence of C3a (70-77) on T cell chemotaxis.
Materials and Reagents:
-
Purified human T lymphocytes
-
RPMI 1640 medium with 0.5% bovine serum albumin (BSA)
-
C3a (70-77) peptide
-
Chemoattractant (e.g., SDF-1α/CXCL12)
-
24-well plates with 5 µm pore size Transwell inserts
-
CO₂ incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
Procedure:
-
Resuspend purified T cells in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10⁶ cells/mL.
-
In the lower chamber of the 24-well plate, add 600 µL of RPMI 1640 with 0.5% BSA containing the chemoattractant at an optimal concentration. For the negative control, use medium alone.
-
In a separate tube, pre-incubate the T cell suspension with various concentrations of C3a (70-77) for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated T cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate for 2-4 hours in a CO₂ incubator.
-
After incubation, carefully remove the Transwell insert.
-
Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using a hemocytometer or an automated cell counter.
-
Calculate the migration index by dividing the number of cells that migrated in the presence of the chemoattractant by the number of cells that migrated in the absence of the chemoattractant. Compare the migration indices of C3a (70-77)-treated cells to the untreated control.
Protocol 3: Flow Cytometry for C3a Receptor (C3aR) Expression
This protocol details the detection and quantification of C3aR on the surface of T lymphocytes.
Materials and Reagents:
-
Purified human T lymphocytes (resting and activated)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated anti-human C3aR antibody
-
Fluorochrome-conjugated isotype control antibody
-
Fluorochrome-conjugated antibodies against T cell markers (e.g., CD3, CD4, CD8)
-
Flow cytometer
Procedure:
-
To generate activated T cells, culture purified T cells with anti-CD3/CD28 beads or PHA for 48-72 hours.
-
Harvest both resting and activated T cells and wash them twice with cold PBS.
-
Resuspend the cells in cold FACS buffer to a concentration of 1 x 10⁷ cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorochrome-conjugated anti-C3aR antibody and T cell marker antibodies to the respective tubes. Use an isotype control antibody in a separate tube as a negative control.
-
Incubate the tubes for 30 minutes on ice in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of C3aR-positive cells and the mean fluorescence intensity (MFI) within the T cell populations.
Protocol 4: Intracellular Calcium Flux Assay
This protocol measures changes in intracellular calcium concentration in T cells upon stimulation with C3a (70-77).
Materials and Reagents:
-
Purified human T lymphocytes
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
C3a (70-77) peptide
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
Flow cytometer or fluorescence plate reader capable of kinetic measurements
Procedure:
-
Resuspend purified T cells in HBSS at 1 x 10⁶ cells/mL.
-
Prepare the Fluo-4 AM loading solution by dissolving Fluo-4 AM in DMSO to a stock concentration of 1 mM. Immediately before use, dilute the stock in HBSS to a final working concentration of 2-5 µM and add an equal volume of 0.04% Pluronic F-127.
-
Add the Fluo-4 AM loading solution to the cell suspension and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with warm HBSS to remove extracellular dye.
-
Resuspend the cells in warm HBSS at 1 x 10⁶ cells/mL.
-
Acquire a baseline fluorescence reading for 30-60 seconds using a flow cytometer or fluorescence plate reader.
-
Add C3a (70-77) to the cell suspension and immediately continue to record the fluorescence for 3-5 minutes.
-
As a positive control, add ionomycin to a separate aliquot of cells to induce maximal calcium influx.
-
As a negative control, add EGTA to chelate extracellular calcium before adding the stimulus.
-
Analyze the kinetic data to determine the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
Protocol 5: Western Blot for AKT Phosphorylation
This protocol is used to detect the phosphorylation of AKT, a key downstream signaling molecule of the C3aR pathway.
Materials and Reagents:
-
Purified human T lymphocytes
-
RPMI 1640 medium (serum-free)
-
C3a (70-77) peptide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Starve purified T cells in serum-free RPMI 1640 for 2-4 hours.
-
Stimulate the cells with C3a (70-77) at various concentrations for different time points (e.g., 5, 15, 30 minutes).
-
After stimulation, immediately place the cells on ice and wash once with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatants using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-AKT antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an anti-total AKT antibody.
-
Quantify the band intensities to determine the ratio of phosphorylated AKT to total AKT.
Conclusion
The C3a-derived peptide, C3a (70-77), presents a compelling target for investigating the intricate regulation of T cell-mediated immunity. The protocols and data presented herein provide a robust framework for researchers to explore its immunomodulatory potential. By employing these methodologies, scientists and drug development professionals can gain deeper insights into the therapeutic possibilities of targeting the C3a/C3aR signaling axis for a range of immune-related disorders.
References
Troubleshooting & Optimization
C3a (70-77) peptide stability and long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the C3a (70-77) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the C3a (70-77) peptide?
A1: The C3a (70-77) peptide is an octapeptide with the amino acid sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg (ASHLGLAR). It represents the C-terminal fragment of the human complement component 3a (C3a) and is known to possess 1-2% of the biological activity of the full C3a anaphylatoxin.[1][2][3][4] This peptide can induce cellular responses such as smooth muscle contraction and the release of vasoactive amines from mast cells.[1][3]
Q2: How should I store the lyophilized C3a (70-77) peptide for long-term use?
A2: For long-term storage, lyophilized C3a (70-77) peptide should be stored at -20°C or colder in a dark, dry environment.[5][6][7] Under these conditions, the peptide can remain stable for several years.[5][7] It is crucial to prevent moisture absorption, which can significantly decrease the peptide's stability.[5][6]
Q3: What is the recommended procedure for preparing a stock solution of C3a (70-77) peptide?
A3: To prepare a stock solution, allow the lyophilized peptide vial to equilibrate to room temperature before opening to minimize moisture condensation.[5][6] Dissolve the peptide in a sterile buffer, preferably at a pH between 5 and 6.[5][7] For peptides with basic residues like arginine, dissolving in a slightly acidic buffer may be beneficial. If solubility is an issue, sonication can aid in dissolution.[5] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5][7]
Q4: How stable is the C3a (70-77) peptide in solution?
A4: The stability of peptides in solution is significantly more limited than in their lyophilized form.[7] When stored at -20°C in a sterile buffer at pH 5-6, the C3a (70-77) peptide solution can be stable for a few weeks.[5][7] Avoid storing the peptide solution at 4°C for extended periods, as this can lead to degradation. Repeated freeze-thaw cycles should be strictly avoided as they can degrade the peptide.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss or significant reduction in biological activity | Degradation of the C-terminal arginine by carboxypeptidases. The C-terminal arginine is essential for the biological activity of C3a (70-77).[3] | - Prepare fresh peptide solutions from a new lyophilized stock.- Ensure the use of sterile buffers to prevent microbial contamination and protease activity.- Consider adding a broad-spectrum protease inhibitor to your experimental setup if enzymatic degradation is suspected. |
| Inconsistent experimental results | - Improper storage leading to peptide degradation.- Repeated freeze-thaw cycles of the stock solution.- Inaccurate peptide concentration due to moisture absorption by the lyophilized powder. | - Aliquot the peptide stock solution to avoid multiple freeze-thaw cycles.[5][7]- Always allow the lyophilized peptide vial to reach room temperature before opening and weighing.[5][6]- Re-evaluate your storage and handling procedures based on the recommendations in this guide. |
| Difficulty dissolving the lyophilized peptide | The peptide's amino acid sequence and secondary structure can influence its solubility. | - Use a sterile, slightly acidic buffer to aid in dissolving this basic peptide.- Gentle sonication can help to break up aggregates and improve dissolution.[5]- If necessary, small amounts of organic solvents like DMSO or acetonitrile (B52724) can be used, but ensure they are compatible with your experimental system.[5] |
Peptide Stability Data
| Storage Condition | Buffer | Estimated Half-life | Key Considerations |
| Lyophilized at -20°C | N/A | > 1 year | Protect from moisture and light. |
| Lyophilized at 4°C | N/A | 3-6 months | Suitable for short-term storage. |
| In solution at -20°C | Sterile PBS, pH 6.0 | 1-2 weeks | Avoid repeated freeze-thaw cycles. |
| In solution at 4°C | Sterile PBS, pH 7.4 | < 48 hours | Prone to rapid degradation. |
| In solution at room temp | Sterile PBS, pH 7.4 | < 8 hours | Not recommended for storage. |
Disclaimer: The data in this table is illustrative and based on general knowledge of peptide stability. Actual stability of C3a (70-77) may vary.
Experimental Protocols
Protocol for Assessing Peptide Stability by HPLC
This protocol outlines a general method for assessing the stability of the C3a (70-77) peptide in a given buffer over time.
-
Preparation of Peptide Solution:
-
Prepare a stock solution of C3a (70-77) peptide at a concentration of 1 mg/mL in the desired buffer.
-
Aliquot the solution into multiple vials for time-point analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Store the aliquots at the desired temperature (e.g., 4°C or 37°C).
-
-
HPLC Analysis:
-
At each time point, inject a fixed volume of the peptide solution onto a C18 reversed-phase HPLC column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm.
-
-
Data Analysis:
-
Measure the peak area of the intact C3a (70-77) peptide at each time point.
-
The degradation of the peptide can be quantified by the decrease in the main peak area and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of remaining peptide at each time point relative to the 0-hour time point.
-
Signaling Pathways and Experimental Workflows
C3a Receptor (C3aR) Signaling Pathway
The C3a (70-77) peptide exerts its biological effects by binding to the C3a receptor (C3aR), a G-protein coupled receptor. The binding of C3a or its active fragments to C3aR initiates a signaling cascade that can have both pro-inflammatory and anti-inflammatory effects depending on the cell type.[8][9][10]
Caption: C3aR signaling cascade initiated by C3a (70-77).
Experimental Workflow for Peptide Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of the C3a (70-77) peptide.
Caption: Workflow for C3a (70-77) stability analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. C3a (70-77) TFA (CTI-008) - Creative Biolabs [creative-biolabs.com]
- 3. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evidence for in vivo degradation of C3a anaphylatoxin by mast cell chymase. I. Nonspecific activation of rat peritoneal mast cells by C3ades Arg - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]
How to dissolve C3a (70-77) peptide for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of C3a (70-77) peptide in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its dissolution, storage, and application in various assays.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving C3a (70-77) peptide?
The recommended solvent for C3a (70-77) peptide depends on the experimental application. For most in vitro biological assays, sterile, ultrapure water is the preferred solvent.[1][2][3] Some suppliers also recommend DMSO.[4][5] It is crucial to first test the solubility of a small amount of the peptide before dissolving the entire stock.
2. How should I prepare a stock solution of C3a (70-77) peptide?
To prepare a stock solution, allow the lyophilized peptide to equilibrate to room temperature before opening the vial. Reconstitute the peptide in the chosen solvent (e.g., sterile water or DMSO) to a concentration higher than the final working concentration. For peptides that are difficult to dissolve in water, ultrasonication may be required to aid dissolution.[6][7]
3. What are the recommended storage conditions for C3a (70-77) peptide?
Proper storage is critical to maintain the integrity and activity of the C3a (70-77) peptide.
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C or -80°C | Up to 1 year at -20°C, 2 years at -80°C[6] |
| In Solvent (Stock Solution) | -20°C | Up to 1 month[6] |
| In Solvent (Stock Solution) | -80°C | Up to 6 months[6] |
For solutions, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem: The C3a (70-77) peptide is not dissolving completely.
-
Solution 1: Sonication. If the peptide does not readily dissolve in water, brief periods of sonication can help to break up any aggregates and facilitate dissolution.[6][7]
-
Solution 2: Adjust pH. For basic peptides, adding a small amount of a dilute acidic solution (e.g., 10% acetic acid) can improve solubility. Conversely, for acidic peptides, a dilute basic solution (e.g., 0.5% ammonium (B1175870) hydroxide) may be used. Always use volatile buffers if you intend to lyophilize the peptide again.
-
Solution 3: Use an organic solvent. If aqueous solutions are not effective, a small amount of a polar organic solvent such as DMSO can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer of choice.[4][5] Ensure that the final concentration of the organic solvent is compatible with your experimental system.
Problem: I am observing peptide aggregation in my stock solution.
-
Solution 1: Filter the solution. After dissolution, the peptide solution can be filtered through a 0.22 µm filter to remove any remaining aggregates.
-
Solution 2: Optimize storage conditions. Storing the peptide at a lower concentration can sometimes reduce aggregation. Also, ensure that the pH of the solution is not close to the isoelectric point of the peptide.
-
Solution 3: Fresh preparation. Whenever possible, prepare fresh solutions of the peptide for each experiment to minimize the chances of aggregation over time.
Experimental Protocols
Calcium Mobilization Assay
This protocol is designed to measure the increase in intracellular calcium concentration in response to C3a (70-77) stimulation in a cell line expressing the C3a receptor (C3aR), such as RAW264.7 macrophages.[2][3][8][9]
Materials:
-
RAW264.7 cells
-
C3a (70-77) peptide
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hank's Balanced Salt Solution (HBSS)
-
Fluo-4 NW Calcium Assay Kit
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated injection
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a fluorescent calcium indicator (e.g., Fluo-4 NW) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Peptide Preparation: Prepare serial dilutions of the C3a (70-77) peptide in HBSS to achieve the desired final concentrations.
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence for a short period (e.g., 20-30 seconds).
-
Use an automated injector to add the C3a (70-77) peptide solution to the wells.
-
Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 0.5-1 second) for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
References
- 1. Two different transduction pathways are activated by C3a and C5a anaphylatoxins on astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. boa.unimib.it [boa.unimib.it]
- 3. Frontiers | STIM Proteins and Orai Ca2+ Channels Are Involved in the Intracellular Pathways Activated by TLQP-21 in RAW264.7 Macrophages [frontiersin.org]
- 4. C3a receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. STIM Proteins and Orai Ca2+ Channels Are Involved in the Intracellular Pathways Activated by TLQP-21 in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing C3a (70-77) Concentration for Cell Culture Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize the C3a (70-77) peptide in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on optimal concentrations to ensure successful and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the handling and application of C3a (70-77) in cell culture.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. No observable cellular response after C3a (70-77) stimulation. | - Inactive Peptide: Improper storage or handling may have degraded the peptide. - Suboptimal Concentration: The concentration used may be too low to elicit a response in your specific cell type. - Low/No C3a Receptor (C3aR) Expression: The target cells may not express sufficient levels of the C3a receptor. - Insufficient Incubation Time: The duration of stimulation may be too short to observe a response. | - Peptide Integrity: Ensure the peptide is stored at -20°C or -80°C and handle it according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. - Dose-Response Experiment: Perform a dose-response curve to determine the optimal concentration for your cell type and assay (see Table 1 for starting ranges). - Confirm C3aR Expression: Verify C3aR expression in your target cells using techniques like RT-PCR, Western blot, or flow cytometry. - Time-Course Experiment: Conduct a time-course experiment to identify the optimal stimulation period. |
| 2. High background or non-specific effects observed. | - Peptide Aggregation: High concentrations or improper dissolution can lead to peptide aggregation and non-specific cellular activation. - Contaminants in Peptide Preparation: The peptide solution may be contaminated. - Serum Components: Components in the cell culture serum may interfere with the assay or cause non-specific activation. | - Proper Dissolution: Dissolve the peptide in a recommended sterile solvent (e.g., sterile water or PBS) at a higher stock concentration and then dilute to the final working concentration in your culture medium. Vortex gently to mix. - Use High-Purity Peptide: Ensure you are using a high-purity grade of C3a (70-77). - Serum-Free Conditions: If possible, perform the stimulation in serum-free or low-serum medium to reduce background interference. |
| 3. Inconsistent results between experiments. | - Variability in Cell Passage Number: Cellular responses can change with increasing passage number. - Inconsistent Peptide Dilutions: Errors in preparing serial dilutions can lead to variability. - Variation in Cell Density: The number of cells seeded can influence the outcome of the experiment. | - Consistent Cell Passaging: Use cells within a defined, low passage number range for all experiments. - Careful Dilution Preparation: Prepare fresh serial dilutions for each experiment and use calibrated pipettes. - Standardized Cell Seeding: Ensure a consistent cell seeding density across all wells and experiments. |
| 4. Cell death or cytotoxicity observed at high concentrations. | - Peptide Toxicity: Although generally not considered cytotoxic at typical working concentrations, very high concentrations might induce cellular stress. - Off-Target Effects: At high concentrations, the peptide may interact with other cellular components non-specifically. | - Perform a Cytotoxicity Assay: Use a viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration of C3a (70-77) for your specific cell line. - Use Optimal Concentration: Utilize the lowest effective concentration determined from your dose-response experiments to minimize potential off-target effects. |
Quantitative Data Summary
The optimal concentration of C3a (70-77) is highly dependent on the cell type and the specific biological response being measured. The following table summarizes effective concentrations reported in various studies.
Table 1: Effective Concentrations of C3a (70-77) in Different Cell Culture Studies
| Cell Type | Biological Effect | Effective Concentration Range | Reference(s) |
| Human Mononuclear Leukocytes | Inhibition of Leukocyte Inhibitory Factor (LIF) generation | 10⁻⁸ M - 10⁻⁶ M | [1] |
| Human T Lymphocytes | Inhibition of migration | 10⁻⁹ M - 10⁻⁸ M | [2] |
| Rat Mast Cells | Histamine release and degranulation | Micromolar (µM) concentrations | [1][3] |
| Murine Macrophages (RAW264.7) | Increased intracellular Ca²⁺ | 1 µM | [4] |
| 3T3-L1 Adipocytes | Potentiation of isoproterenol-induced lipolysis | 100 nM | [5] |
| Human Eosinophils | Chemotaxis and enzyme release | Not specified for (70-77) fragment, but C3a is active | [6] |
| Human and Mouse Oocytes | Promotion of oocyte maturation | 1.5 µM (optimal) | [7] |
Key Experimental Protocols
Below are detailed methodologies for common experiments involving C3a (70-77).
Protocol 1: Stimulation of Macrophages and Measurement of Intracellular Calcium Mobilization
Objective: To measure the increase in intracellular calcium concentration in macrophages following stimulation with C3a (70-77). This protocol is adapted for the RAW264.7 murine macrophage cell line.[4][8]
Materials:
-
RAW264.7 cells
-
Complete DMEM (with 10% FBS and 1% Penicillin-Streptomycin)
-
C3a (70-77) peptide
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 to aid in dye dispersal.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well.
-
Baseline Fluorescence Reading: Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., 485 nm excitation, 525 nm emission). Record baseline fluorescence for a short period (e.g., 1-2 minutes) before stimulation.
-
Stimulation and Measurement:
-
Prepare a 2X working solution of C3a (70-77) in HBSS. For a final concentration of 1 µM, prepare a 2 µM solution.
-
Using the plate reader's injector, add 100 µL of the 2X C3a (70-77) solution to each well.
-
Immediately begin recording the fluorescence intensity at short intervals (e.g., every 1-2 seconds) for a period of 5-10 minutes to capture the calcium flux.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Express the results as a fold change over baseline or as a ratio of the maximum fluorescence post-stimulation to the baseline fluorescence.
Protocol 2: Chemotaxis Assay Using a Transwell System
Objective: To assess the chemotactic effect of C3a (70-77) on a target cell population (e.g., immune cells).
Materials:
-
Target cells (e.g., human monocytes or a relevant cell line)
-
Chemotaxis medium (e.g., RPMI with 0.5% BSA)
-
C3a (70-77) peptide
-
Transwell inserts (with a pore size appropriate for the cell type, e.g., 5 µm for monocytes)
-
24-well companion plates
-
Calcein-AM or other fluorescent cell stain
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Starve the cells in chemotaxis medium for 2-4 hours prior to the assay to reduce basal migration.
-
Resuspend the cells in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of C3a (70-77) in chemotaxis medium. A typical concentration range to test is 1 nM to 1 µM.
-
Add 600 µL of the C3a (70-77) dilutions to the lower wells of the 24-well plate. Use chemotaxis medium alone as a negative control.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension (100,000 cells) to the top of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period appropriate for the cell type (e.g., 90 minutes to 3 hours for monocytes).
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
To quantify the migrated cells in the lower chamber, you can either:
-
Directly count the cells using a hemocytometer.
-
For a higher throughput method, add a fluorescent dye like Calcein-AM to the lower well, incubate to allow for dye uptake by the migrated cells, and then read the fluorescence on a plate reader. A standard curve of known cell numbers should be prepared to correlate fluorescence with cell number.
-
-
-
Data Analysis: Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the negative control).
Visualizations
Signaling Pathways and Workflows
References
- 1. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. northernbiolab.com [northernbiolab.com]
- 5. The neuropeptide TLQP-21 opposes obesity via C3aR1-mediated enhancement of adrenergic-induced lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ibidi.com [ibidi.com]
- 7. Follicular fluid C3a-peptide promotes oocyte maturation through F-actin aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
Preventing proteolytic degradation of C3a (70-77) in serum
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the prevention of proteolytic degradation of the C3a (70-77) octapeptide in serum and plasma samples.
Introduction
The C3a (70-77) octapeptide represents the C-terminal active site of the C3a anaphylatoxin. Its biological activity is critically dependent on the C-terminal arginine residue. In serum and plasma, this arginine is rapidly cleaved by carboxypeptidases, primarily Carboxypeptidase N (CPN) and Thrombin-Activatable Fibrinolysis Inhibitor (TAFI, also known as Carboxypeptidase B2 or R), rendering the peptide inactive.[1][2][3] This rapid degradation is a major experimental challenge. This guide outlines the causes of this degradation and provides robust methods to prevent it, ensuring sample integrity for accurate analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of C3a (70-77) degradation in serum?
The primary cause is enzymatic cleavage of the C-terminal arginine residue.[1] This is performed by constitutively active plasma enzymes, mainly Carboxypeptidase N (CPN), which efficiently inactivates C3a.[3] Other enzymes like Carboxypeptidase B2 (CPB2/TAFI) and mast cell chymase can also contribute to this degradation.[3][4] The resulting molecule, C3a-desArg, lacks the biological activity of the parent peptide.[5][6]
Q2: Should I use serum or plasma for my experiments?
For measuring complement activation biomarkers like C3a, EDTA plasma is strongly recommended over serum.[7] The coagulation process that forms serum can itself activate the complement system, leading to artificially elevated C3a levels.[7][8] Furthermore, EDTA chelates Ca²⁺ and Mg²⁺ ions, which are necessary for the activity of C3 convertases, thus preventing in vitro complement activation and further C3a generation during sample handling.[9]
Q3: How quickly does C3a (70-77) degrade after blood collection?
Degradation is extremely rapid. C3a is metabolized by serum carboxypeptidase N to the more stable C3a-desArg form within minutes of generation.[9][5][10] Therefore, immediate stabilization of the sample at the time of collection is crucial for accurate measurement.
Q4: What are the essential first steps to take immediately after collecting a blood sample?
The sample must be collected directly into a pre-chilled tube containing an anticoagulant (preferably EDTA) and a protease inhibitor.[11] The tube should be inverted gently several times to ensure thorough mixing and then immediately placed on ice.[9] Processing (centrifugation to separate plasma) should be carried out as soon as possible, ideally within 4 hours, at a refrigerated temperature (2-8°C).[9][7]
Troubleshooting Guide
This guide addresses common issues encountered when measuring C3a or C3a (70-77) levels.
| Problem | Potential Cause | Recommended Solution |
| Low or Undetectable C3a Signal | Proteolytic Degradation: The C-terminal arginine has been cleaved by carboxypeptidases. | 1. Use a Carboxypeptidase Inhibitor: Add a specific inhibitor like Futhan (nafamostat mesilate) or DL-2-mercaptomethyl-3-guanidinoethylthiopropanoic acid (SCPN-INH) to the collection tube.[11] 2. Optimize Collection: Ensure blood is drawn into pre-chilled EDTA tubes and processed immediately at 2-8°C. |
| Improper Sample Type: Serum was used instead of plasma, leading to unpredictable activation and degradation. | Switch to using EDTA plasma for all future experiments.[7][8] | |
| High Variability Between Replicates | Inconsistent Sample Handling: Differences in time from collection to processing, or temperature fluctuations. | 1. Standardize Protocol: Follow a strict, standardized protocol for every sample. Process all samples in the same manner and timeframe. 2. Maintain Cold Chain: Keep samples on ice at all times until they are aliquoted and frozen.[9] |
| In Vitro Complement Activation: Activation occurred after blood draw, generating variable amounts of C3a. | 1. Use EDTA: Ensure collection tubes contain at least 10 mM EDTA.[11] 2. Avoid Thawing at 37°C: Thawing frozen plasma samples at 37°C can cause significant increases in complement activation markers. Thaw on ice or at room temperature.[7][8] | |
| Artificially High C3a Levels | Sample Type: Use of serum can lead to ex vivo complement activation.[7] | Use EDTA or citrate (B86180) plasma as the sample matrix.[7] |
| Delayed Processing: Leaving whole blood at room temperature for extended periods (>4 hours) can lead to complement activation.[7][12] | Centrifuge to separate plasma within 4 hours of collection.[7] | |
| Improper Storage/Thawing: Multiple freeze/thaw cycles or thawing at elevated temperatures can artificially generate C3a.[7][13] | Aliquot plasma after the first separation and avoid repeated freeze/thaw cycles. Thaw samples on ice.[7] |
Logical Troubleshooting Flow
Figure 1: A logical workflow for troubleshooting low or variable C3a (70-77) results.
Experimental Protocols & Data
Protocol 1: Recommended Blood Collection and Plasma Processing
This protocol is designed to minimize in vitro complement activation and prevent proteolytic degradation of C3a (70-77).
-
Preparation:
-
Label pre-chilled (2-8°C) lavender-top tubes containing K2-EDTA.
-
If available, use a commercial collection kit that includes a carboxypeptidase inhibitor like Futhan (nafamostat mesilate).[11] If not, the inhibitor must be added to the tube immediately before blood draw.
-
-
Blood Collection:
-
Draw blood directly into the chilled EDTA tube.
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of blood with the anticoagulant and inhibitor.
-
Place the tube immediately on ice.
-
-
Plasma Separation:
-
Within 4 hours of collection, centrifuge the tube at 2000 x g for 15 minutes at 2-8°C.[9]
-
Carefully aspirate the supernatant (plasma), avoiding the buffy coat layer.
-
-
Storage:
-
Transfer the plasma to a new, pre-labeled polypropylene (B1209903) tube.
-
For immediate analysis, samples can be kept on ice for up to 2 hours.[9]
-
For long-term storage, immediately freeze the plasma aliquots at -70°C or below.[10] Avoid repeated freeze-thaw cycles.[7]
-
C3a Degradation Pathway and Prevention
The following diagram illustrates the key enzymatic steps in C3a generation and degradation, highlighting where intervention is critical.
Figure 2: Pathway of C3a generation and its subsequent inactivation by carboxypeptidases.
Summary of Sample Handling Effects
The choice of sample type and handling conditions has a significant impact on measured C3a levels.
| Sample Condition | Effect on C3a Measurement | Rationale | Reference(s) |
| Serum vs. EDTA Plasma | C3a levels are significantly higher and more variable in serum. | Coagulation cascade activation during serum preparation triggers in vitro complement activation. | [7][8] |
| EDTA vs. Citrate/Heparin Plasma | EDTA plasma is generally preferred. | EDTA inhibits C3 convertase activity by chelating essential metal ions, preventing new C3a generation. | [9][11] |
| Storage at Room Temp vs. 4°C | Samples are stable for up to 4 hours at RT or 4°C in EDTA tubes. | Minimal complement activation occurs within this timeframe in properly anticoagulated whole blood. | [7][12] |
| Thawing at 37°C vs. On Ice | Thawing at 37°C causes a striking increase in C3a levels. | Heat can induce or accelerate enzymatic activity, leading to complement activation in the stored plasma. | [7][8] |
| Addition of Futhan/Inhibitor | Prevents the conversion of C3a to C3a-desArg. | Directly inhibits the carboxypeptidases responsible for cleaving the terminal arginine. | [11] |
Recommended Experimental Workflow
Figure 3: Recommended workflow from blood collection to analysis for C3a (70-77) preservation.
References
- 1. researchgate.net [researchgate.net]
- 2. Inactivation of C3a and C5a octapeptides by carboxypeptidase R and carboxypeptidase N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxypeptidase B2 and carboxypeptidase N in the crosstalk between coagulation, thrombosis, inflammation, and innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for in vivo degradation of C3a anaphylatoxin by mast cell chymase. I. Nonspecific activation of rat peritoneal mast cells by C3ades Arg - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel methods to determine complement activation in human serum induced by the complex of Dezamizumab and serum amyloid P - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C3a (complement) - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Effect of blood sampling, processing, and storage on the measurement of complement activation biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C3a Plus [nordicdiagnostica.com]
- 10. tecomedical.com [tecomedical.com]
- 11. labcorp.com [labcorp.com]
- 12. Re-evaluation of the storage conditions for blood samples which are used for determination of complement activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | A Robust Method to Store Complement C3 With Superior Ability to Maintain the Native Structure and Function of the Protein [frontiersin.org]
Improving signal-to-noise ratio in C3a (70-77) functional assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in C3a (70-77) functional assays.
Frequently Asked Questions (FAQs)
Q1: What is C3a (70-77) and how does its activity compare to full-length C3a?
A1: C3a (70-77) is an octapeptide corresponding to the C-terminus of the C3a anaphylatoxin.[1][2] It exhibits the biological specificity of C3a but with approximately 1-2% of its activity on a molar basis.[1][2] It can induce cellular responses such as histamine (B1213489) release from mast cells, smooth muscle contraction, and increased vascular permeability.[1]
Q2: What are the primary functional assays for C3a (70-77)?
A2: The primary functional assays for C3a (70-77) are based on its ability to activate the C3a receptor (C3aR). These include:
-
Calcium Mobilization Assays: Measuring the transient increase in intracellular calcium concentration upon C3aR activation in cell lines such as RBL-2H3, U937, or CHO cells.
-
Mast Cell Degranulation Assays: Quantifying the release of mediators like histamine or β-hexosaminidase from mast cells following stimulation with C3a (70-77).[1]
Q3: What are the expected EC50 values for C3a (70-77) in functional assays?
A3: The EC50 values for C3a (70-77) and related peptides can vary depending on the cell line and assay conditions. The following table summarizes some reported values for C3a receptor agonists in calcium mobilization and degranulation assays.
| Agonist | Cell Line | Assay Type | EC50 (nM) |
| C3a | hC3aR-transfected RBL-2H3 | Calcium Mobilization | 0.24 |
| C3a (63-77) peptide | hC3aR-transfected RBL-2H3 | Calcium Mobilization | 2.0 |
| Designed Agonist 1 | C3aR-transfected RBL-2H3 | Degranulation | 25.3 |
| Designed Agonist 2 | C3aR-transfected RBL-2H3 | Degranulation | 66.2 |
Q4: How should I handle and store my C3a (70-77) peptide?
A4: Proper handling and storage are critical for maintaining the peptide's activity. Lyophilized peptides should be stored at -20°C or -80°C.[3][4] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture absorption.[3][4] For stock solutions, it is recommended to dissolve the peptide in sterile, distilled water or a buffer at a pH between 5 and 6, aliquot into single-use volumes, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4]
Q5: Can the trifluoroacetic acid (TFA) counter-ion from peptide synthesis interfere with my assay?
A5: Yes, residual TFA from peptide synthesis and purification can be toxic to cells and interfere with biological assays.[5][6][7][8][9] For sensitive cell-based assays, it is recommended to use peptides with TFA removed or exchanged for a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.[5][7]
Troubleshooting Guides
Issue 1: High Background Signal
High background can mask the specific signal from C3a (70-77) stimulation, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps |
| Cellular Autofluorescence | - Use a plate reader with appropriate filters to minimize background fluorescence. - Run a "cells only" control to determine the baseline fluorescence. |
| Non-specific Peptide Binding | - The C3a (70-77) peptide is cationic and can bind non-specifically to plasticware and cell surfaces.[10] - Consider using low-binding microplates. - Include a non-ionic detergent (e.g., 0.01% Pluronic F-127) in the assay buffer to reduce non-specific binding. |
| Contaminated Reagents | - Use high-purity, sterile-filtered buffers and media. - Check for microbial contamination in cell cultures and reagents. |
| Sub-optimal Assay Conditions | - Optimize cell seeding density. Over-confluent or under-confluent cells can lead to high background. - Optimize the concentration of the fluorescent dye (e.g., Fluo-4 AM) in calcium mobilization assays. |
| Presence of Serum | - Serum contains proteases that can degrade the peptide and other components that can increase background.[11][12] - Perform assays in serum-free media or buffer.[13][14] |
Caption: Troubleshooting workflow for high background signal.
Issue 2: Low or No Signal
A weak or absent signal upon stimulation with C3a (70-77) can be due to a variety of factors.
| Potential Cause | Troubleshooting Steps |
| Peptide Instability/Degradation | - Prepare fresh peptide solutions for each experiment. - If using serum-containing media, be aware of protease activity that can degrade the peptide.[11][12] Consider using serum-free media or adding protease inhibitors. |
| Incorrect Peptide Concentration | - Verify the peptide concentration. Note that the net peptide content of lyophilized powder can be lower than the gross weight due to the presence of counter-ions.[7] - Perform a dose-response curve to ensure the optimal concentration of C3a (70-77) is being used. |
| Low Receptor Expression | - Ensure the cell line used expresses a sufficient level of the C3a receptor. - Passage number can affect receptor expression; use cells within a validated passage range. |
| Sub-optimal Assay Conditions | - Optimize incubation times and temperatures. - For calcium mobilization assays, ensure the calcium indicator dye is loaded correctly and that the cells are viable. |
| Peptide Solubility Issues | - Ensure the peptide is fully dissolved. C3a (70-77) is a cationic peptide and should be soluble in aqueous buffers.[15][16] If solubility is an issue, a small amount of acetic acid can be used for initial solubilization before dilution in assay buffer.[15][16] |
Experimental Protocols
Calcium Mobilization Assay
This protocol describes a typical calcium mobilization assay using a fluorescent plate reader.
-
Cell Plating:
-
Seed cells expressing the C3a receptor (e.g., U937, RBL-2H3, or C3aR-transfected CHO cells) into a 96-well, black-walled, clear-bottom plate at an optimized density.
-
Culture overnight to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Peptide Preparation:
-
Prepare a stock solution of C3a (70-77) in an appropriate solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of the peptide in the assay buffer to create a concentration-response curve.
-
-
Signal Measurement:
-
Set the plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well for 15-30 seconds.
-
Use an automated injector to add the C3a (70-77) dilutions to the wells while continuously recording the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time.
-
Plot the peak fluorescence response against the peptide concentration to generate a dose-response curve and determine the EC50 value.
-
Caption: General workflow for a C3a (70-77) functional assay.
Mast Cell Degranulation Assay (β-hexosaminidase release)
This protocol outlines the measurement of β-hexosaminidase release as an indicator of mast cell degranulation.
-
Cell Culture:
-
Culture mast cells (e.g., RBL-2H3) in appropriate media. For suspension cells, collect by centrifugation. For adherent cells, detach gently.
-
-
Cell Preparation:
-
Wash the cells with a suitable buffer (e.g., Tyrode's buffer).
-
Resuspend the cells in the same buffer at a concentration of 1-5 x 10^6 cells/mL.
-
-
Stimulation:
-
Aliquot the cell suspension into microfuge tubes or a 96-well plate.
-
Add different concentrations of C3a (70-77) to the cells. Include a positive control (e.g., ionomycin) and a negative control (buffer only).
-
To determine the total β-hexosaminidase release, lyse a separate aliquot of cells with a detergent (e.g., 0.1% Triton X-100).
-
Incubate at 37°C for 30-60 minutes.
-
-
Sample Collection:
-
Pellet the cells by centrifugation.
-
Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
-
Enzymatic Assay:
-
Prepare a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate (B86180) buffer.
-
Add an aliquot of the supernatant to the substrate solution in a new 96-well plate.
-
Incubate at 37°C for 60-90 minutes.
-
Stop the reaction by adding a stop solution (e.g., sodium carbonate buffer).
-
-
Data Measurement and Analysis:
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of β-hexosaminidase release for each sample relative to the total release from the lysed cells.
-
C3a Receptor Signaling Pathway
Activation of the C3a receptor (C3aR), a G-protein coupled receptor, by C3a or its C-terminal peptides like C3a (70-77) initiates a signaling cascade. This typically involves the activation of heterotrimeric G-proteins, leading to downstream effector activation and a cellular response.
Caption: C3a Receptor (C3aR) signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. C3a (70-77) TFA (CTI-008) - Creative Biolabs [creative-biolabs.com]
- 3. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 8. biobasic.com [biobasic.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 13. Serum-Free Media (SFM) | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Impact of serum-free media on the expansion and functionality of CD19.CAR T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifetein.com [lifetein.com]
- 16. genscript.com [genscript.com]
Technical Support Center: Identifying and Mitigating Off-Target Effects of C3a (70-77)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the C3a peptide fragment (70-77). Our goal is to help you identify and mitigate potential off-target effects, ensuring the accuracy and reliability of your experimental results.
FAQs: Quick Answers to Common Questions
Q1: What is C3a (70-77) and what is its primary target?
A1: C3a (70-77) is an octapeptide corresponding to the C-terminus of the full-length complement component 3a (C3a).[1][2][3] Its primary biological target is the C3a receptor (C3aR), a G protein-coupled receptor (GPCR).[4][5]
Q2: Does C3a (70-77) have the same potency as full-length C3a?
A2: No. While C3a (70-77) exhibits the biological specificity of C3a, its potency is significantly lower, estimated to be around 1-2% of the full-length protein.[1][2][3]
Q3: What are the known off-target concerns with C3a (70-77)?
A3: The primary off-target concerns include potential low-affinity interactions with the C5a receptor (C5aR), non-specific binding to experimental surfaces due to its cationic nature, and rapid inactivation by serum carboxypeptidases.
Q4: How can I be sure my experimental effects are C3aR-mediated?
A4: To confirm that the observed effects are mediated by C3aR, consider using a specific C3aR antagonist to block the response. Additionally, using cells that do not express C3aR as a negative control can be very informative. However, be aware that some antagonists may have their own off-target effects. For instance, the commonly used C3aR antagonist SB290157 has been shown to act as an agonist at the C5aR2 receptor.[6][7]
Q5: What is the stability of C3a (70-77) in experimental setups?
A5: The C-terminal arginine of C3a (70-77) is essential for its activity and is susceptible to rapid cleavage by serum carboxypeptidases present in cell culture media containing serum.[1][8][9][10] This can lead to a time-dependent loss of activity.
Troubleshooting Guides
Problem 1: Inconsistent or No Response to C3a (70-77) Treatment
| Potential Cause | Recommended Solution |
| Peptide Degradation | The C-terminal arginine of C3a (70-77) is rapidly cleaved and inactivated by serum carboxypeptidases.[1][8][9][10] When using serum-containing media, prepare fresh peptide solutions and consider using a carboxypeptidase inhibitor. For in vivo studies, be aware of the short half-life of the peptide.[8] |
| Peptide Adsorption | Being a cationic peptide, C3a (70-77) can non-specifically bind to plasticware and glassware, reducing the effective concentration in your assay.[11] Pre-incubating pipette tips and plates with a blocking agent like bovine serum albumin (BSA) can help mitigate this. Using low-binding plastics is also recommended. |
| Improper Peptide Storage and Handling | Peptides are sensitive to degradation. Store lyophilized C3a (70-77) at -20°C or lower.[12] Allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute in a sterile, appropriate solvent and store aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Incorrect Peptide Concentration | Verify the concentration of your stock solution. Due to the small amounts typically handled, errors in reconstitution can be significant. |
| Low Receptor Expression | The target cells may have low or no expression of C3aR. Confirm C3aR expression using techniques like qPCR, western blot, or flow cytometry. |
Problem 2: Suspected Off-Target Effects
| Potential Cause | Recommended Solution |
| Cross-reactivity with C5a Receptors | Although C3a is highly selective for C3aR, high concentrations of C5a have been shown to elicit a response at C3aR.[13] While less likely, the possibility of C3a (70-77) interacting with C5aR1 or C5aR2 at high concentrations cannot be entirely ruled out, especially given that a hybrid C3a/C5a peptide can bind both receptors.[10] To investigate this, use specific antagonists for C5aR1 (e.g., PMX53) and assess if they block the observed effect. |
| Non-specific Cellular Activation | Cationic peptides can interact non-specifically with cell membranes, leading to cellular responses independent of a specific receptor.[14][15] Include a control peptide with a similar charge and size but a scrambled sequence to differentiate between specific receptor-mediated effects and non-specific membrane interactions. |
| Pharmacological Tool Off-Target Effects | Be cautious with the interpretation of results when using pharmacological inhibitors. The C3aR antagonist SB290157 has been reported to have agonist activity at C5aR2.[6][7] It is crucial to consult the literature for the latest information on the selectivity of any pharmacological tool used. |
Quantitative Data
| Ligand | Receptor | Assay Type | Value | Cell Line/System |
| Labeled C3a | C3aR | Saturation Binding | Kd: 8.7 ± 1.4 nM | HEK293 cells expressing C3aR |
| Dual C3a/C5a Agonist | C3aR | Functional Assay | EC50: ~200 nM | Not specified |
| Oryzatensin | C3aR | Radioreceptor Assay | IC50: 44 µM | Not specified |
| Full-length C3a | C3aR | cAMP Inhibition | EC50: 1.0 nM | Not specified |
| Full-length C5a | C3aR | G-protein Coupling | Weak cross-reactivity at 1 µM | Not specified |
| C3a (70-77) | C3aR | Functional Assays | 1-2% of full-length C3a activity | Guinea pig ileum, rat mast cells |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium ([Ca2+]) following C3aR activation.
Materials:
-
Cells expressing C3aR (e.g., HEK293-C3aR, monocytes)
-
Black, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127 (for aiding dye loading)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
C3a (70-77) peptide
-
Positive control (e.g., full-length C3a or ATP)
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells 2-3 times with HBSS to remove extracellular dye. Leave a final volume of buffer in each well.
-
Assay:
-
Place the plate in the fluorescence reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the C3a (70-77) peptide at various concentrations and immediately begin recording the fluorescence signal over time.
-
At the end of the experiment, inject a positive control (e.g., ATP) to confirm cell viability and responsiveness.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of C3a (70-77) and plot a dose-response curve to determine the EC50.
Competitive Binding Assay
This assay determines the ability of C3a (70-77) to compete with a labeled ligand for binding to C3aR.
Materials:
-
Cell membranes or whole cells expressing C3aR
-
Radiolabeled or fluorescently labeled C3a ligand (e.g., ¹²⁵I-C3a)
-
Unlabeled C3a (70-77) peptide
-
Unlabeled full-length C3a (for determining non-specific binding)
-
Binding buffer (e.g., Tris-HCl with MgCl₂, CaCl₂, and BSA)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter or fluorescence plate reader
Methodology:
-
Assay Setup: In a microplate, combine a fixed concentration of the labeled C3a ligand with increasing concentrations of unlabeled C3a (70-77).
-
Incubation: Add the cell membranes or whole cells to each well. Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. The filters will trap the cell membranes with the bound ligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound labeled ligand.
-
Detection:
-
For radiolabeled ligands, place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
For fluorescently labeled ligands, measure the fluorescence of the filters using a plate reader.
-
-
Data Analysis: Plot the amount of bound labeled ligand as a function of the concentration of unlabeled C3a (70-77). The concentration of C3a (70-77) that inhibits 50% of the specific binding of the labeled ligand is the IC50. This can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Visualizations
Caption: C3aR Signaling Pathway Activated by C3a (70-77).
Caption: Experimental Workflow for Calcium Mobilization Assay.
Caption: Logical Flow for Troubleshooting C3a (70-77) Experiments.
References
- 1. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. C3a and C5a anaphylatoxin receptors, therapeutic GPCR targets of the complement system - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 5. C3a (complement) - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Potentiation of the anaphylatoxins in vivo using an inhibitor of serum carboxypeptidase N (SCPN). I. Lethality and pathologic effects on pulmonary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular basis of anaphylatoxin binding, activation, and signaling bias at complement receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic cationic antimicrobial peptides bind with their hydrophobic parts to drug site II of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Addressing batch-to-batch variability of synthetic C3a (70-77)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthetic peptide C3a (70-77). This guide aims to address potential issues, including batch-to-batch variability, to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is synthetic C3a (70-77) and what is its biological activity?
A1: Synthetic C3a (70-77) is an octapeptide with the amino acid sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, corresponding to the C-terminal fragment of the human C3a anaphylatoxin.[1][2][3] On a molar basis, it possesses 1-2% of the biological activity of the full C3a protein.[1][2] Its activities include inducing smooth muscle contraction, releasing vasoactive amines from mast cells, and increasing vascular permeability.[1][2] It interacts directly with human lymphocytes and binds to the C3a receptor (C3aR).[1][4]
Q2: How should I properly store and handle lyophilized and reconstituted C3a (70-77)?
A2: Proper storage is critical to maintaining the peptide's activity and preventing degradation.
-
Lyophilized Powder: For long-term storage, keep the lyophilized powder at -20°C or -80°C in a tightly sealed vial, preferably in a desiccator.[5][6][7] For short-term storage, 4°C is acceptable.[5][7] Avoid repeated opening of the stock vial and frequent freeze-thaw cycles.[8][9] It is recommended to aliquot the lyophilized powder according to experimental needs upon receipt.[8][9]
-
Reconstituted Peptide: Peptides in solution are less stable. Use sterile buffers for reconstitution and, if necessary, filter through a 0.2 µm filter to remove potential microbial contamination.[8][9] Store reconstituted aliquots at -20°C. Avoid storing peptides in solution for long periods.[8]
Q3: My C3a (70-77) peptide won't dissolve. What should I do?
A3: Peptide solubility can be a common issue. Before dissolving the entire sample, perform a solubility test on a small aliquot.[10] Always start with sterile, distilled water or a simple buffer like PBS (pH 7.4).[10] If the peptide is insoluble, the choice of solvent depends on its properties. For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary.[10] However, be aware that DMSO can oxidize peptides containing Cysteine or Methionine.[10] When dissolving in an organic solvent, first dissolve the peptide in a small amount of the organic solvent and then slowly add this solution dropwise to a stirring aqueous buffer to reach the desired final concentration.[10]
Q4: What are the potential sources of batch-to-batch variability with synthetic C3a (70-77)?
A4: Batch-to-batch variability in synthetic peptides can arise from several factors:
-
Purity: Differences in the percentage of the full-length, correct sequence peptide versus impurities such as deletion sequences. Most vendors provide a purity level, often ≥95%, as determined by HPLC.[1][5][7]
-
Counter-ions: Trifluoroacetate (TFA) is often used in the final purification step of peptide synthesis and remains as a counter-ion.[9] Residual TFA can affect the pH of your peptide solution and may be toxic to cells in certain assays.[8][9] If your experiments are sensitive to TFA, consider obtaining the peptide with a different counter-ion, such as acetate (B1210297) or HCl.[8]
-
Peptide Content: The net peptide content of a lyophilized powder can vary. This is due to the presence of counter-ions and bound water. It is advisable to determine the peptide concentration of your stock solution using a method like amino acid analysis or UV spectroscopy.
-
Modifications: Peptides containing residues like Met, Cys, or Trp are susceptible to oxidation.[8] Improper storage or handling can lead to the formation of oxidized species, affecting peptide activity.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or no biological activity in functional assays | Peptide Degradation: Improper storage or handling (e.g., multiple freeze-thaw cycles, prolonged storage in solution).[6][8] | Aliquot the peptide upon receipt to minimize freeze-thaw cycles.[8][9] Store lyophilized powder at -20°C or -80°C.[6] Prepare fresh solutions for each experiment. |
| Incorrect Peptide Concentration: Inaccurate assumption of net peptide content in the lyophilized powder. | Determine the precise concentration of the peptide stock solution using a quantitative method like amino acid analysis or a Bradford assay if the peptide is large enough and has appropriate residues. | |
| Oxidation: The peptide may contain oxidized residues (though C3a (70-77) does not contain Met, Cys, or Trp, which are most susceptible).[8] | Limit the peptide's exposure to air.[9] Store in tightly capped vials.[9] | |
| Difficulty dissolving the peptide | Hydrophobicity: The peptide sequence may have hydrophobic characteristics. | Perform a solubility test with a small aliquot first.[10] Try dissolving in a small amount of an organic solvent (e.g., DMSO) and then slowly adding it to your aqueous buffer.[10] |
| Incorrect Solvent/pH: The pH of the solvent may not be optimal for solubilization. | Use solubility guidelines to determine the best buffer and pH for your specific peptide sequence. Some vendors offer a peptide solubility test.[8] | |
| High background or unexpected results in cell-based assays | TFA Toxicity: Trifluoroacetate (TFA) used during peptide purification can be toxic to cells at high concentrations.[8][9] | Request TFA removal service from the vendor or perform a counter-ion exchange to replace TFA with acetate or HCl.[8] |
| Peptide Aggregation: Hydrophobic peptides can aggregate, leading to non-specific effects. | Ensure the peptide is fully dissolved. Sonication can sometimes help break up aggregates, but use with caution to avoid peptide degradation.[10] | |
| Precipitation of the peptide during the experiment | Change in Buffer Conditions: The peptide may be soluble in the stock solution but precipitate when diluted into the assay buffer. | Ensure the final concentration of any organic solvent used for initial solubilization is low enough to not cause precipitation or interfere with the assay.[10] Slowly add the peptide stock to the assay buffer while vortexing. |
Experimental Protocols
Protocol 1: Peptide Solubilization
-
Initial Preparation: Before opening, centrifuge the vial to ensure all the lyophilized powder is at the bottom.[10] Allow the vial to warm to room temperature to prevent condensation.[10]
-
Solubility Test: On a small, representative aliquot of the peptide, test for solubility in your intended solvent (e.g., sterile distilled water or PBS).[10]
-
Aqueous Solubilization: If soluble, add the desired volume of sterile water or buffer to the vial to achieve the target stock concentration. Gently vortex to mix.
-
Organic Solvent Solubilization (if necessary):
-
Add a minimal amount of an appropriate organic solvent (e.g., DMSO) to the peptide.
-
Once fully dissolved, slowly add the peptide-organic solvent solution dropwise to a stirring aqueous buffer to the desired final concentration.[10] This helps to prevent the peptide from precipitating.
-
Protocol 2: Calcium Mobilization Assay
This is a general protocol for measuring C3a (70-77)-induced calcium mobilization in cells expressing the C3a receptor (e.g., RAW264.7 macrophages).[11]
-
Cell Preparation: Plate cells in a suitable format (e.g., 96-well black-walled, clear-bottom plate) and culture until they reach the desired confluency.
-
Dye Loading: Remove the culture medium and incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer (e.g., HBSS) at 37°C for the recommended time (typically 30-60 minutes).[11]
-
Cell Washing: Gently wash the cells with the assay buffer to remove excess dye.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission for Fluo-4).[11]
-
Peptide Stimulation: Add the C3a (70-77) peptide at the desired concentration and immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence corresponds to the change in intracellular calcium levels.[11]
Visualizations
Caption: C3a Receptor Signaling Pathways.[4][12][13][14]
References
- 1. C3a (70-77) - 1 mg [anaspec.com]
- 2. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C3a and C3d Peptides [novoprolabs.com]
- 4. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosave.com [biosave.com]
- 6. jpt.com [jpt.com]
- 7. mybiosource.com [mybiosource.com]
- 8. genscript.com [genscript.com]
- 9. genscript.com [genscript.com]
- 10. benchchem.com [benchchem.com]
- 11. STIM Proteins and Orai Ca2+ Channels Are Involved in the Intracellular Pathways Activated by TLQP-21 in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Two different transduction pathways are activated by C3a and C5a anaphylatoxins on astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The complement C3a-C3aR and C5a-C5aR pathways promote viability and inflammation of human retinal pigment epithelium cells by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling lyophilized C3a (70-77) powder
This guide provides researchers, scientists, and drug development professionals with best practices for handling lyophilized C3a (70-77) powder. It includes frequently asked questions and troubleshooting advice to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized C3a (70-77) powder upon arrival?
For long-term stability, the lyophilized powder should be stored at -20°C or colder.[1][2][3][4] Under these conditions, the peptide can be stable for 6 to 12 months.[2][3][5] Short-term storage at 4°C is possible but not recommended for extended periods.[2][6] To prevent degradation from moisture and light, keep the vial tightly sealed and in a desiccator, protected from light.[7]
Q2: What is the recommended procedure for reconstituting the lyophilized powder?
-
Centrifuge the Vial: Before opening, briefly centrifuge the vial on a tabletop centrifuge to ensure any powder entrapped in the cap is collected at the bottom of the vial.[2][3]
-
Equilibrate to Room Temperature: Allow the vial to warm to room temperature before opening to avoid condensation.[8]
-
Select a Solvent: The choice of solvent is critical. For many applications, sterile, high-purity water, phosphate-buffered saline (PBS) at pH 7.2-7.4, or another suitable assay buffer is recommended.[8][9] For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial solubilization, followed by dilution with your aqueous assay buffer. Always consult the manufacturer's datasheet for specific recommendations.
-
Reconstitute: Carefully add the recommended volume of solvent to the vial to achieve the desired stock concentration. Gently vortex or pipette the solution to ensure the peptide is fully dissolved. Sonication can also aid in dissolution if needed.[8]
Q3: How should I store the reconstituted C3a (70-77) solution?
To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is crucial to aliquot the reconstituted solution into single-use volumes. These aliquots should be stored at -20°C or -80°C for long-term use.[10] For short-term use (1-2 weeks), the solution can be stored at 2-8°C.[10]
Q4: What is the biological function of C3a (70-77)?
C3a (70-77) is the C-terminal octapeptide fragment of the C3a anaphylatoxin.[11] It acts as an agonist for the C3a receptor (C3aR), a G protein-coupled receptor (GPCR).[12] While it possesses the biological activities of the full-length C3a molecule, such as inducing inflammatory responses and smooth muscle contraction, it is generally less potent.[11] Its primary role in research is to selectively activate the C3aR to study downstream signaling pathways and cellular responses like chemotaxis and calcium mobilization.[10][12]
Storage and Stability Summary
| Condition | Lyophilized Powder | Reconstituted Solution |
| Long-Term Storage | -20°C or colder[1][2][3][4] | -20°C or -80°C in aliquots[10] |
| Short-Term Storage | 4°C (not recommended for extended periods)[2][6] | 2-8°C (for 1-2 weeks)[10] |
| Shelf Life | 6-12 months at -20°C[2][3][5] | Varies; minimize freeze-thaw cycles |
| Special Handling | Protect from moisture and light[7] | Avoid repeated freeze-thaw cycles |
C3a (70-77) Signaling Pathway
C3a (70-77) binds to and activates the C3a Receptor (C3aR), a GPCR typically coupled to the inhibitory G-protein, Gαi. This interaction initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. Concurrently, activation of other G-protein subunits can trigger the Phospholipase C (PLC) pathway and activate downstream kinases such as PI3K/AKT and ERK1/2, ultimately culminating in cellular responses like intracellular calcium mobilization and modulation of immune cell functions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Complement Inhibitor Validation - Creative Biolabs [creative-biolabs.com]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. jpt.com [jpt.com]
- 10. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Safe handling and disposal of C3a (70-77) TFA salt
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling, storage, disposal, and experimental use of C3a (70-77) Trifluoroacetate (B77799) (TFA) salt.
Frequently Asked Questions (FAQs)
Section 1: General Information & Safety
Q1: What is C3a (70-77) TFA salt?
A1: C3a (70-77) is a synthetic octapeptide with the amino acid sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg (ASHLGLAR).[1] It corresponds to the C-terminal fragment of human complement component 3a (C3a), a potent anaphylatoxin involved in inflammation.[1][2] While it lacks a significant portion of the native C3a protein, it retains 1-2% of its biological activity, acting as an agonist for the C3a receptor (C3aR).[1][2] The peptide is supplied as a trifluoroacetate (TFA) salt, which results from the purification process using trifluoroacetic acid in high-performance liquid chromatography (HPLC).[3]
Q2: What are the primary hazards associated with C3a (70-77) TFA salt?
A2: The primary hazard is associated with the TFA salt component. Trifluoroacetic acid is a strong, corrosive acid.[4][5] While the salt form is less hazardous than the pure acid, the lyophilized powder and reconstituted solutions can still cause irritation or burns upon contact with skin, eyes, or the respiratory tract.[4][6][7] Always consult the Safety Data Sheet (SDS) provided by the supplier for specific hazard information.[1]
Q3: What Personal Protective Equipment (PPE) should I use when handling this compound?
A3: Due to the nature of the TFA salt, appropriate PPE is mandatory. All handling, especially of the lyophilized powder and concentrated stock solutions, should be performed inside a chemical fume hood.[3]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. Double gloving is recommended. | To prevent skin contact and potential burns or irritation.[8][9] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from splashes of reconstituted peptide or airborne powder.[5][9] |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Not generally required if handled in a fume hood. | A fume hood provides adequate ventilation to prevent inhalation of powder or aerosols.[3][4] |
Q4: What should I do in case of accidental exposure?
A4: Immediate action is crucial to mitigate harm.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[4][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][6][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention.[4][5][6]
Section 2: Storage, Reconstitution, and Stability
Q5: How should I store the C3a (70-77) TFA salt?
A5: Proper storage is critical to maintain the peptide's stability and activity. Recommendations vary slightly by manufacturer, but general guidelines are summarized below.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | 12 months to 3 years | For long-term storage, -80°C is preferable.[10][11][12] Keep vials tightly sealed and protected from moisture.[12][13] |
| 4°C | Short-term only | Not recommended for extended periods.[14] | |
| Reconstituted Solution | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[10] |
| -20°C | Up to 1 month | Suitable for shorter-term storage. Avoid freeze-thaw cycles.[10] |
Q6: How do I reconstitute the lyophilized powder?
A6: Before opening, centrifuge the vial to ensure all the lyophilized powder is at the bottom.[14] Reconstitute the peptide using a sterile, appropriate solvent.
| Solvent | Concentration | Notes |
| Sterile Water (H₂O) | 100 mg/mL | Sonication may be required to aid dissolution.[11] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for creating concentrated stock solutions.[15] |
For cell-based assays, it is common to create a high-concentration stock solution in a solvent like sterile water or DMSO and then make further dilutions in the appropriate assay buffer or cell culture medium.[14]
Q7: What is the stability of the peptide once reconstituted?
A7: Reconstituted peptide solutions are much less stable than the lyophilized powder. Repeated freeze-thaw cycles degrade the peptide and should be avoided.[10] It is best practice to prepare single-use aliquots of the stock solution and store them at -80°C.[10] When ready to use, thaw an aliquot and dilute it to the final working concentration in your assay buffer. Prepare fresh working solutions for each experiment.[10]
Troubleshooting Guide
Q1: I am not observing the expected biological response (e.g., calcium mobilization, histamine (B1213489) release) in my experiment. What could be wrong?
A1: Several factors could lead to a lack of activity. Consider the following troubleshooting steps.
-
Peptide Integrity:
-
Experimental Setup:
-
Cell Receptor Expression: Confirm that your cell line expresses the C3a receptor (C3aR).[16] This can be done via RT-PCR, Western blot, or flow cytometry.
-
Receptor Desensitization: Some G protein-coupled receptors, including C3aR, can become desensitized after initial or prolonged exposure to an agonist.[2][16] Ensure your experimental design accounts for this possibility.
-
Concentration: The peptide exhibits a concentration-dependent effect.[2] Perform a dose-response curve to ensure you are using an optimal concentration for your system.
-
Controls: Are you using appropriate positive and negative controls? A known C3aR agonist can serve as a positive control, while a vehicle-only treatment serves as a negative control.
-
-
Reagent Preparation:
-
Reconstitution Error: Double-check calculations for reconstitution to ensure the stock solution concentration is accurate.
-
Solvent Issues: If using DMSO for your stock, ensure the final concentration of DMSO in your assay is low (typically <0.1%) as it can be toxic to cells.
-
Q2: I am seeing high background noise or inconsistent results in my assays.
A2: This can be due to issues with peptide handling or assay conditions.
-
Peptide Aggregation: Peptides can sometimes aggregate, especially at high concentrations or after improper storage. Briefly sonicate the stock solution to aid dissolution.[11]
-
Assay Buffer: Ensure the pH and composition of your assay buffer are optimal for your cells and the peptide.
-
Cell Health: Unhealthy or overly confluent cells can respond inconsistently. Ensure you are using cells at an appropriate passage number and density.
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram illustrates a typical workflow for using C3a (70-77) TFA salt in a cell-based assay.
Caption: General workflow for C3a (70-77) TFA salt from receipt to data analysis.
Protocol: Intracellular Calcium Mobilization Assay
This protocol is a representative example for measuring C3a (70-77)-induced calcium flux in a cell line expressing C3aR (e.g., RAW264.7 macrophages).[16][17]
-
Cell Preparation:
-
Plate RAW264.7 cells in a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment.
-
Culture cells overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and wash the cells once with Hank's Balanced Salt Solution (HBSS) or a similar assay buffer.
-
Add the dye-loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Peptide Preparation:
-
During the dye incubation, thaw an aliquot of the C3a (70-77) TFA salt stock solution.
-
Prepare serial dilutions of the peptide in HBSS to achieve the desired final concentrations (e.g., 2x the final concentration, as it will be diluted 1:1 in the well).
-
-
Measurement:
-
After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Place the plate into a fluorescence plate reader equipped with an automated injection system.
-
Set the reader to measure fluorescence at appropriate excitation/emission wavelengths (e.g., 485/535 nm for Fluo-4) at regular intervals (e.g., every 0.5-1 second).
-
Record a baseline fluorescence for 15-20 seconds.
-
Inject 100 µL of the 2x peptide solution (or buffer for control wells) into the wells.
-
Continue recording fluorescence for at least 60-120 seconds to capture the peak response and subsequent decline.
-
-
Data Analysis:
-
Analyze the change in fluorescence intensity over time. The response is often expressed as a ratio of the peak fluorescence to the baseline fluorescence (F/F₀).
-
Plot the dose-response curve to determine the EC₅₀ of the peptide.
-
Signaling Pathway & Disposal
C3a (70-77) Signaling Pathway
C3a (70-77) exerts its effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor (GPCR).[18] This interaction initiates several intracellular signaling cascades.
Caption: Simplified C3aR signaling pathway activated by C3a (70-77).
Safe Disposal
Q: How do I dispose of unused C3a (70-77) TFA salt and contaminated materials?
A: Due to the trifluoroacetic acid component, all waste must be treated as hazardous chemical waste. DO NOT pour solutions down the drain.[3][4]
Caption: Disposal workflow for C3a (70-77) TFA salt waste.
-
Segregation: Collect all materials that have come into contact with the peptide, including unused solutions, pipette tips, tubes, and gloves.[8]
-
Containment: Place all waste into a clearly labeled, sealed hazardous waste container. The label should indicate the contents (e.g., "C3a (70-77) TFA Salt Waste").[3]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Follow all local, state, and federal regulations for hazardous waste disposal.[3][4]
References
- 1. C3a (70-77) - 1 mg [anaspec.com]
- 2. C3a (70-77) trifluoroacetate salt | CAS#:63555-63-5 | Chemsrc [chemsrc.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. amherst.edu [amherst.edu]
- 9. fishersci.com [fishersci.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. labsolu.ca [labsolu.ca]
- 12. C3a (70-77) TFA (63555-63-5 free base) | TargetMol [targetmol.com]
- 13. jpt.com [jpt.com]
- 14. biosave.com [biosave.com]
- 15. C3A (70-77) | 63555-63-5 [chemicalbook.com]
- 16. Frontiers | STIM Proteins and Orai Ca2+ Channels Are Involved in the Intracellular Pathways Activated by TLQP-21 in RAW264.7 Macrophages [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C3a (70-77) Stimulation Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C3a (70-77) stimulation experiments.
Frequently Asked Questions (FAQs)
Q1: What are appropriate negative controls for C3a (70-77) stimulation experiments?
A1: Proper negative controls are crucial for interpreting the results of C3a (70-77) stimulation experiments. The most common and recommended negative controls include:
-
Scrambled Peptides: These are peptides with the same amino acid composition as C3a (70-77) but in a randomized sequence.[1] The goal is to demonstrate that the specific sequence of C3a (70-77) is responsible for the observed biological activity. When designing a scrambled peptide, ensure that the new sequence does not inadvertently create a new bioactive motif. While a specific, universally validated scrambled peptide sequence for C3a (70-77) is not consistently reported in the literature, a common approach is to randomize the sequence ASHLGLAR. An example of a scrambled sequence could be LGRHALAS. It is recommended to test the designed scrambled peptide to confirm its inactivity in your experimental system.
-
C3a Receptor (C3aR) Antagonists: Pharmacological inhibitors of the C3a receptor can be used to confirm that the observed effects of C3a (70-77) are mediated through this specific receptor. A commonly used, though not without caveats, C3aR antagonist is SB290157 .[2][3]
-
Vehicle Control: The buffer or solvent used to dissolve the C3a (70-77) peptide should be tested alone to ensure it does not elicit any non-specific effects.
Q2: What is the amino acid sequence of C3a (70-77)?
A2: The amino acid sequence of the C3a (70-77) octapeptide is Ala-Ser-His-Leu-Gly-Leu-Ala-Arg (ASHLGLAR).[4]
Q3: What are the known downstream signaling pathways of C3a (70-77)?
A3: C3a (70-77) exerts its effects by binding to the G protein-coupled receptor, C3aR. Upon binding, C3aR activation triggers several downstream signaling cascades, primarily involving:
-
G-protein activation: C3aR couples to Gαi and Gαq proteins.
-
Intracellular Calcium Mobilization: Activation of phospholipase C (PLC) leads to the generation of inositol (B14025) trisphosphate (IP3), which in turn triggers the release of calcium from intracellular stores.[5]
-
MAPK/ERK Pathway Activation: C3aR stimulation leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2), which are part of the Mitogen-Activated Protein Kinase (MAPK) pathway.[6] This pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and inflammation.
-
NF-κB and CREB Activation: There is evidence suggesting that C3a can induce the activation of transcription factors like NF-κB and CREB, which are key regulators of inflammatory and immune responses.[7][8][9]
Troubleshooting Guides
Issue 1: High background or non-specific activity observed with negative controls.
| Possible Cause | Troubleshooting Step |
| Scrambled peptide is not inert: The randomized sequence may have unintended biological activity. | 1. Sequence Analysis: Use bioinformatics tools to check if the scrambled sequence contains any known signaling motifs. 2. Synthesize and test a different scrambled sequence: Generate a new random sequence from the amino acids of C3a (70-77). |
| Vehicle control is not inert: The solvent (e.g., DMSO) or buffer may be causing cellular stress or activation at the concentration used. | 1. Lower Vehicle Concentration: Ensure the final concentration of the solvent is minimal and below the threshold known to cause cellular toxicity or activation. 2. Test Different Solvents: If possible, try dissolving the peptide in a different, more inert solvent. |
| Contamination of reagents: Peptides or other reagents may be contaminated with endotoxin (B1171834) (LPS) or other stimulants. | 1. Use Endotoxin-Free Reagents: Purchase peptides and other reagents that are certified to be low in endotoxin. 2. Test for Endotoxin: Use a Limulus Amebocyte Lysate (LAL) assay to check for endotoxin contamination in your reagents. |
Issue 2: C3aR antagonist SB290157 shows unexpected agonist activity.
| Possible Cause | Troubleshooting Step |
| High receptor expression levels: In cell lines overexpressing C3aR, SB290157 has been reported to act as an agonist.[3] | 1. Use Primary Cells or Cell Lines with Endogenous Receptor Levels: If possible, switch to a cell type that expresses C3aR at physiological levels. 2. Characterize Receptor Expression: Quantify the C3aR expression level in your cell line. |
| High antagonist concentration: At higher concentrations, SB290157 can exhibit off-target effects and agonist activity.[10] | 1. Perform a Dose-Response Curve: Titrate the concentration of SB290157 to find the optimal concentration that provides antagonism without agonist effects. 2. Consult Literature for Appropriate Concentrations: Review published studies using SB290157 in similar experimental setups to determine an appropriate concentration range. |
| Off-target effects: SB290157 has been shown to have partial agonist activity at the C5aR2 receptor at higher doses.[3] | 1. Use a More Specific Antagonist: If available, consider using a more recently developed and specific C3aR antagonist. 2. Use C3aR Knockout/Knockdown Cells: As a definitive control, use cells in which the C3aR gene has been knocked out or its expression knocked down using siRNA to confirm that the observed effects are C3aR-dependent. |
Data Presentation
Table 1: Example Dose-Response Data for C3a (70-77) and Negative Controls in a Mast Cell Degranulation Assay (β-Hexosaminidase Release)
| Treatment | Concentration | % Degranulation (Mean ± SD) |
| Vehicle (Buffer) | - | 2.5 ± 0.8 |
| C3a (70-77) | 10 nM | 15.2 ± 2.1 |
| 100 nM | 35.8 ± 4.5 | |
| 1 µM | 55.1 ± 6.2 | |
| Scrambled Peptide | 1 µM | 3.1 ± 1.0 |
| C3a (70-77) + SB290157 | 1 µM + 1 µM | 8.7 ± 1.5 |
Table 2: Example Data for ERK1/2 Phosphorylation in Response to C3a (70-77) Stimulation
| Treatment | Stimulation Time | Fold Increase in p-ERK1/2 (Normalized to Vehicle) |
| Vehicle | 10 min | 1.0 |
| C3a (70-77) (100 nM) | 5 min | 4.8 ± 0.5 |
| 10 min | 8.2 ± 0.9 | |
| 30 min | 3.5 ± 0.4 | |
| Scrambled Peptide (100 nM) | 10 min | 1.1 ± 0.2 |
| C3a (70-77) (100 nM) + SB290157 (1 µM) | 10 min | 1.5 ± 0.3 |
Experimental Protocols
Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol measures the release of the granular enzyme β-hexosaminidase from mast cells as an indicator of degranulation.
Materials:
-
Mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells
-
C3a (70-77) peptide
-
Scrambled peptide (negative control)
-
SB290157 (C3aR antagonist, optional)
-
HEPES buffer containing 1 mg/ml BSA
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Triton X-100 (for cell lysis)
-
Stop solution (e.g., 0.1 M Na2CO3/0.1 M NaHCO3 buffer)
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Cell Seeding: Seed mast cells (e.g., 1 x 10^4 cells/well) in a 96-well plate in a final volume of 50 µl of HEPES-BSA buffer.
-
Pre-incubation with Antagonist (optional): If using a C3aR antagonist, pre-incubate the cells with the desired concentration of SB290157 for 30 minutes at 37°C.
-
Stimulation: Add C3a (70-77), scrambled peptide, or vehicle control to the wells at the desired final concentrations. For total β-hexosaminidase release, lyse a set of control cells with 0.1% Triton X-100.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Enzyme Assay: In a new 96-well plate, mix a sample of the supernatant (or cell lysate for total release) with the PNAG substrate solution.
-
Incubation: Incubate the plate at 37°C for 1-1.5 hours.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 405 nm using a plate reader.
-
Calculation: Calculate the percentage of degranulation as: [(Absorbance of sample - Absorbance of blank) / (Absorbance of total release - Absorbance of blank)] x 100.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration in response to C3a (70-77) stimulation using a fluorescent calcium indicator.
Materials:
-
Adherent cells expressing C3aR (e.g., HEK293-C3aR, RAW264.7)
-
C3a (70-77) peptide
-
Scrambled peptide (negative control)
-
SB290157 (C3aR antagonist, optional)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and culture until they form a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with the calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with HBSS to remove extracellular dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and record the baseline fluorescence for a short period.
-
Stimulation: Using the plate reader's injection system, add C3a (70-77), scrambled peptide, or vehicle control to the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Data can be expressed as the ratio of fluorescence relative to baseline or as the peak fluorescence intensity.
Mandatory Visualizations
Caption: C3a (70-77) signaling pathway.
Caption: General experimental workflow.
References
- 1. G Protein coupled Receptor Specificity for C3a and Compound 48/80-induced degranulation in human mast cells: Roles of Mas-related genes MrgX1 and MrgX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. References – P » NF-kB Transcription Factors | Boston University [bu.edu]
- 8. What turns CREB on? And off? And why does it matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic AMP response element-binding protein mediates reactive oxygen species-induced c-fos expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activities of Full-Length C3a and its C-Terminal Octapeptide, C3a (70-77)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of full-length complement component 3a (C3a) and its synthetic C-terminal octapeptide, C3a (70-77). This analysis is supported by experimental data and detailed methodologies for key functional assays.
The complement system is a critical component of innate immunity, and its activation leads to the generation of several potent inflammatory mediators, including the anaphylatoxin C3a. C3a, a 77-amino acid polypeptide, exerts a wide range of biological effects through its interaction with the C3a receptor (C3aR), a G protein-coupled receptor (GPCR). The C-terminal region of C3a is crucial for its biological function, and the synthetic octapeptide C3a (70-77), corresponding to this region, has been shown to mimic the activities of the full-length protein, albeit with significantly lower potency. This guide will delve into a quantitative and qualitative comparison of these two molecules.
Quantitative Comparison of Biological Activities
Experimental data consistently demonstrates that C3a (70-77) possesses approximately 1-2% of the biological activity of full-length C3a.[1] The following tables summarize the available quantitative data for key biological functions.
| Biological Activity | Molecule | Cell Type/Tissue | EC50 Value | Relative Potency |
| Mast Cell Degranulation | Full-length C3a | Human LAD2 mast cells | ~3 nM | 100% |
| C3a (70-77) | Rat mast cells | Not explicitly reported, but stated to be 1-2% of C3a activity | ~1-2% | |
| Chemotaxis | Full-length C3a | Murine macrophage cell line J774A.1 | ~1.2 nM | 100% |
| C3a (70-77) | Not explicitly reported | Not explicitly reported | Likely reduced potency | |
| Smooth Muscle Contraction | Full-length C3a | Guinea pig ileum | Potent contractile agent | 100% |
| C3a (70-77) | Guinea pig ileum | 1-2% of C3a activity | ~1-2% | |
| Intracellular Calcium Mobilization | Full-length C3a | RAW264.7 cells | Induces significant Ca2+ influx at 1 µM | Active |
| C3a (70-77) | RAW264.7 cells | Induces significant Ca2+ influx at 1 µM | Active |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, which serves as an indicator of degranulation.
-
Cell Culture: Human mast cell lines (e.g., LAD2) are cultured in appropriate media supplemented with growth factors.
-
Sensitization (Optional): For IgE-dependent studies, cells can be sensitized with IgE overnight.
-
Stimulation: Cells are washed and resuspended in a buffered salt solution. They are then stimulated with varying concentrations of full-length C3a or C3a (70-77) for a defined period (e.g., 30 minutes) at 37°C.
-
Sample Collection: The cell suspension is centrifuged to pellet the cells. The supernatant, containing the released β-hexosaminidase, is collected.
-
Enzyme Assay: A substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added to the supernatant. The reaction is incubated and then stopped with a high pH buffer.
-
Quantification: The amount of product generated is measured spectrophotometrically at 405 nm. The percentage of β-hexosaminidase release is calculated relative to the total cellular content of the enzyme (determined by lysing an equal number of unstimulated cells).
Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of cells towards a chemoattractant.
-
Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane. The lower chamber is filled with a solution containing the chemoattractant (full-length C3a or C3a (70-77)) at various concentrations.
-
Cell Seeding: A suspension of the cells of interest (e.g., macrophages, neutrophils) is placed in the upper chamber.
-
Incubation: The chamber is incubated for a period sufficient to allow cell migration (e.g., 1-3 hours) at 37°C in a humidified incubator.
-
Cell Fixation and Staining: After incubation, the membrane is removed, and the non-migrated cells on the upper surface are scraped off. The migrated cells on the lower surface of the membrane are fixed and stained with a suitable dye (e.g., Giemsa or DAPI).
-
Quantification: The number of migrated cells is counted under a microscope in several random fields. The results are expressed as the number of migrated cells per high-power field or as a chemotactic index.
Smooth Muscle Contraction Assay (Isolated Guinea Pig Ileum)
This ex vivo assay measures the contractile response of smooth muscle tissue to stimulants.
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and placed in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Tissue Mounting: The ileum segment is mounted between a fixed hook and a force-displacement transducer to record isometric or isotonic contractions.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a period until a stable baseline is achieved.
-
Stimulation: Full-length C3a or C3a (70-77) is added to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.
-
Data Recording: The contractile responses are recorded using a data acquisition system. The magnitude of the contraction is measured and plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 can be determined.
Signaling Pathways and Molecular Mechanisms
Both full-length C3a and C3a (70-77) exert their biological effects primarily through the C3a receptor (C3aR). The binding of these ligands to C3aR initiates a cascade of intracellular signaling events.
The binding of either full-length C3a or C3a (70-77) to the C3aR leads to the activation of heterotrimeric G-proteins, primarily of the Gαi and Gα12/13 subtypes. This activation, in turn, stimulates downstream effector molecules. A key pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a critical step for many cellular responses such as mast cell degranulation.[2] DAG, along with elevated Ca2+, activates protein kinase C (PKC), which can lead to the activation of other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.[3] The activation of these pathways culminates in the various biological responses attributed to C3a. The significantly lower potency of C3a (70-77) suggests that while it can bind to and activate the C3aR, its interaction is less efficient in inducing the conformational changes required for robust downstream signaling compared to the full-length protein.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the key experimental protocols described.
Conclusion
References
Cross-Reactivity of C3a (70-77) with Complement Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The complement system, a cornerstone of innate immunity, orchestrates a powerful inflammatory response through the generation of anaphylatoxins, including C3a and C5a. These potent signaling molecules exert their effects by binding to specific G protein-coupled receptors (GPCRs). The C-terminal octapeptide of C3a, known as C3a (70-77), has been identified as a biologically active fragment that mimics the function of its parent molecule. Understanding the specificity and potential cross-reactivity of this peptide with various complement receptors is crucial for dissecting its precise biological role and for the development of targeted therapeutics. This guide provides a comparative analysis of the interaction of C3a (70-77) with its cognate receptor, C3aR, and its potential for cross-reactivity with other key complement receptors, C5aR1 and C5aR2 (C5L2).
Quantitative Comparison of Receptor Interactions
The following table summarizes the available quantitative data on the binding affinity and functional activity of C3a (70-77) and related ligands across different complement receptors. It is important to note that direct, comprehensive studies on the cross-reactivity of C3a (70-77) with C5aR1 and C5aR2 are limited, and some data points represent the activity of the full-length C3a protein for comparative context.
| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Assay Type | Cell Line | Reference |
| C3a (70-77) | C3aR | 582 | - | Competition Binding | - | [1] |
| C3a | C3aR | - | - | - | - | |
| C3a | C5aR1 | No significant binding | >1000 | Calcium Mobilization | HEK293 | |
| C3a | C5aR2 | Moderate affinity | Not applicable (non-signaling) | Radioligand Binding | RBL-2H3 | |
| C5a | C3aR | Low affinity | >1000 | Calcium Mobilization | HEK293 | |
| C5a | C5aR1 | High affinity (nM range) | High potency (nM range) | Various functional assays | Various | |
| C5a | C5aR2 | High affinity (nM range) | Not applicable (non-signaling) | Radioligand Binding | RBL-2H3 |
Note: A hyphen (-) indicates that data was not available in the reviewed literature. The specificity of C3a and C5a for their primary receptors, C3aR and C5aR1 respectively, is generally high.[2][3] While some studies suggest potential low-affinity cross-reactivity of the full-length proteins, specific quantitative data for the C3a (70-77) peptide on C5a receptors remains elusive.
Signaling Pathways and Experimental Workflows
To investigate the binding and functional effects of C3a (70-77) on complement receptors, a series of in vitro assays are typically employed. The following diagrams illustrate the canonical signaling pathway of C3aR and the general workflows for key experimental procedures.
Caption: Canonical signaling pathway of the C3a receptor (C3aR) upon activation by C3a (70-77).
Caption: General workflow for a competitive radioligand binding assay.
Caption: General workflow for a calcium mobilization assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to assess the cross-reactivity of C3a (70-77).
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of C3a (70-77) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human C3aR, C5aR1, or C5aR2.
-
Harvest cells, wash with ice-cold phosphate-buffered saline (PBS), and centrifuge.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA) and resuspend to a final protein concentration of 1-2 mg/mL.
2. Binding Assay:
-
In a 96-well plate, combine cell membranes (10-20 µg of protein), a fixed concentration of radiolabeled ligand (e.g., ¹²⁵I-C3a, typically at its Kd concentration), and a range of concentrations of unlabeled C3a (70-77) (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
For total binding, omit the unlabeled peptide. For non-specific binding, add a high concentration of unlabeled C3a (e.g., 1 µM).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
3. Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the C3a (70-77) concentration.
-
Determine the IC50 value (the concentration of C3a (70-77) that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of C3a (70-77) to induce an increase in intracellular calcium, a key second messenger in GPCR signaling.[4][5][6][7]
1. Cell Preparation:
-
Seed HEK293 cells stably expressing the receptor of interest into a black, clear-bottom 96-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.
-
Wash the cells gently with the assay buffer to remove excess dye.
2. Assay Performance:
-
Prepare serial dilutions of C3a (70-77) in the assay buffer.
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for each well.
-
Add the different concentrations of C3a (70-77) to the wells and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).
3. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of C3a (70-77).
-
Plot the peak response against the logarithm of the C3a (70-77) concentration.
-
Determine the EC50 value (the concentration of C3a (70-77) that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
Chemotaxis Assay (Transwell Migration Assay)
This assay assesses the ability of C3a (70-77) to act as a chemoattractant, inducing the directional migration of cells.[8][9][10][11][12]
1. Cell Preparation:
-
Use a cell type that expresses the complement receptors of interest and is known to undergo chemotaxis (e.g., human monocytes or neutrophils).
-
Culture the cells and, if necessary, starve them in serum-free medium for a few hours prior to the assay to reduce basal migration.
-
Resuspend the cells in serum-free medium containing 0.1% BSA.
2. Assay Setup:
-
Use a 24-well plate with Transwell inserts (typically with a 3-5 µm pore size polycarbonate membrane).
-
Add different concentrations of C3a (70-77) to the lower chamber of the wells to create a chemoattractant gradient. Use medium alone as a negative control.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
3. Incubation and Cell Staining:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient for cell migration (typically 1-3 hours).
-
After incubation, remove the Transwell inserts and carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable dye (e.g., Giemsa or DAPI).
4. Data Analysis:
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Calculate the average number of migrated cells per field for each concentration of C3a (70-77).
-
Plot the average number of migrated cells against the C3a (70-77) concentration to determine the chemotactic response.
References
- 1. pdspdb.unc.edu [pdspdb.unc.edu]
- 2. biorxiv.org [biorxiv.org]
- 3. Molecular basis of anaphylatoxin binding, activation, and signaling bias at complement receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bu.edu [bu.edu]
- 5. researchgate.net [researchgate.net]
- 6. rheniumbio.co.il [rheniumbio.co.il]
- 7. brainvta.tech [brainvta.tech]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Transwell Migration Assay | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to In Vivo Validation of C3a (70-77) Induced Chemotaxis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo chemotactic activity of the C3a-derived peptide, C3a (70-77), with other relevant chemoattractants. It includes supporting experimental data, detailed methodologies for key in vivo assays, and visualizations of signaling pathways and experimental workflows to aid in the design and interpretation of studies on inflammation and immune cell recruitment.
Introduction to C3a (70-77) and Chemotaxis
The complement system is a crucial component of innate immunity, and its activation products, the anaphylatoxins C3a and C5a, are potent inflammatory mediators. C3a exerts its effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor (GPCR). The C-terminal octapeptide of C3a, corresponding to amino acid residues 70-77 (Ala-Ser-His-Leu-Gly-Leu-Ala-Arg), has been identified as the active region responsible for the biological functions of the full-length C3a protein, including the induction of chemotaxis. This peptide provides a valuable tool for studying the specific roles of C3a-C3aR signaling in leukocyte recruitment in vivo, independent of other complement activation products.
Comparative In Vivo Chemotactic Activity
While in vitro studies have established the chemotactic potential of C3a and its C-terminal peptides, in vivo validation is critical for understanding their physiological relevance. Data from various in vivo models, primarily in rodents, indicates that C3a exhibits a distinct chemotactic profile compared to other well-characterized chemoattractants like C5a and N-formylmethionyl-leucyl-phenylalanine (fMLP).
Key Observations:
-
Cell Specificity: In vivo studies suggest that C3a and its analogs are potent chemoattractants for eosinophils and mast cells, while their ability to directly recruit neutrophils is less pronounced compared to C5a.[1] Some studies indicate that any observed neutrophil recruitment in response to C3a may be an indirect effect, mediated by factors released from C3a-activated resident cells like mast cells.
-
Potency: C5a is generally considered a more potent chemoattractant for neutrophils in vivo than C3a.[2] The relative in vivo potency of C3a (70-77) compared to the full-length C3a protein and other chemoattractants requires further quantitative investigation.
Quantitative Data Summary:
Due to the limited availability of direct in vivo comparative studies focusing specifically on the C3a (70-77) peptide, the following table summarizes data extrapolated from studies on the full-length C3a protein and highlights the need for further research on the peptide.
| Chemoattractant | Target Leukocytes (In Vivo) | Typical Effective Concentration (In Vivo) | Potency Relative to C5a (Neutrophil Recruitment) | Reference Models |
| C3a (70-77) | Eosinophils, Mast Cells | Data not readily available | Expected to be lower | Mouse Air Pouch, Peritonitis |
| C3a (full-length) | Eosinophils, Mast Cells | Nanomolar range (in vitro) | Lower | Rabbit Mesentery, Mouse Air Pouch |
| C5a | Neutrophils, Eosinophils, Monocytes | Nanomolar range | High | Rabbit Mesentery, Mouse Peritonitis |
| fMLP | Neutrophils | Nanomolar to Micromolar range | High | Mouse Peritonitis |
Note: The in vivo effective concentrations can vary significantly depending on the animal model, route of administration, and specific experimental conditions.
Signaling Pathway and Experimental Workflows
C3a Receptor Signaling Pathway
The chemotactic response to C3a (70-77) is initiated by its binding to the C3a receptor (C3aR), a canonical seven-transmembrane G protein-coupled receptor. This interaction triggers a signaling cascade that ultimately leads to cytoskeletal rearrangements and directed cell migration.
Caption: C3a (70-77) signaling pathway leading to chemotaxis.
In Vivo Chemotaxis Experimental Workflow: Mouse Air Pouch Model
The murine air pouch model is a widely used method to study local inflammation and leukocyte recruitment in vivo. It provides a contained subcutaneous cavity into which chemoattractants can be injected and the resulting cellular infiltrate can be easily collected and analyzed.
Caption: Workflow for the mouse air pouch chemotaxis assay.
Experimental Protocols
Murine Air Pouch Model for Chemotaxis
This protocol is adapted from established methods for inducing an air pouch in mice and subsequently assessing leukocyte recruitment in response to a chemoattractant.
Materials:
-
8-12 week old mice (e.g., C57BL/6 or BALB/c)
-
Sterile 3 ml and 1 ml syringes with 25G needles
-
Sterile 0.2 µm syringe filter
-
Sterile air
-
C3a (70-77) peptide, C5a, fMLP (lyophilized)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS) or saline
-
Anesthetic (e.g., isoflurane)
-
Lavage buffer (e.g., PBS with 2 mM EDTA)
-
Hemocytometer or automated cell counter
-
Microscope slides and cytocentrifuge
-
Staining reagents (e.g., Wright-Giemsa stain)
-
Flow cytometer and relevant antibodies (optional)
Procedure:
-
Pouch Formation:
-
Anesthetize the mouse and shave a small area on the dorsal midline.
-
Inject 3 ml of sterile air subcutaneously using a 0.2 µm filter-equipped syringe to create a single, uniform pouch.
-
On day 3, re-inflate the pouch with 2 ml of sterile air to maintain its structure.
-
-
Induction of Chemotaxis:
-
On day 6, prepare fresh solutions of chemoattractants (e.g., C3a (70-77), C5a, fMLP) and a vehicle control (PBS or saline) at the desired concentrations.
-
Inject 1 ml of the chemoattractant solution or vehicle directly into the air pouch.
-
-
Harvesting of Exudate:
-
At a predetermined time point after injection (e.g., 4, 6, 12, or 24 hours), euthanize the mouse.
-
Carefully inject 2-3 ml of lavage buffer into the pouch.
-
Gently massage the pouch to dislodge adherent cells.
-
Aspirate the fluid from the pouch. Repeat the lavage process once more and pool the collected fluid.
-
-
Cellular Analysis:
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer or an automated cell counter.
-
Prepare cytospin slides of the cell suspension and stain with Wright-Giemsa to perform a differential cell count (neutrophils, eosinophils, macrophages, etc.).
-
Alternatively, use flow cytometry with specific cell surface markers for a more detailed and quantitative analysis of the recruited cell populations.
-
Murine Peritonitis Model
The peritonitis model involves the intraperitoneal injection of a chemoattractant and subsequent analysis of the cellular infiltrate in the peritoneal cavity.
Materials:
-
Same as for the air pouch model.
Procedure:
-
Induction of Peritonitis:
-
Inject the chemoattractant (e.g., C3a (70-77), C5a, fMLP) or vehicle control intraperitoneally (i.p.) into the mice. A typical injection volume is 0.5-1 ml.
-
-
Peritoneal Lavage:
-
At the desired time point after injection, euthanize the mouse.
-
Expose the peritoneal cavity and inject 5-10 ml of cold lavage buffer.
-
Gently massage the abdomen to dislodge cells.
-
Carefully aspirate the peritoneal fluid.
-
-
Cellular Analysis:
-
Perform total and differential cell counts on the peritoneal lavage fluid as described for the air pouch model.
-
Conclusion
The C3a-derived peptide C3a (70-77) represents a valuable tool for dissecting the specific roles of the C3a-C3aR axis in leukocyte recruitment. While in vivo data suggests a preferential chemotactic activity towards eosinophils and mast cells, further quantitative studies are necessary to fully elucidate its potency and cellular specificity in comparison to other chemoattractants. The experimental models and protocols outlined in this guide provide a framework for conducting such in vivo validation studies, which are essential for advancing our understanding of complement-mediated inflammation and for the development of novel therapeutic strategies targeting the C3aR.
References
A Comparative Analysis of C3a (70-77) and its Synthetic Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the C-terminal octapeptide of complement component C3a, C3a (70-77), and its synthetic analogs. Designed for researchers, scientists, and drug development professionals, this document details the structure-activity relationships, biological potencies, and underlying signaling mechanisms of these peptides. The information is supported by quantitative experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Introduction to C3a and its C-Terminal Analogs
The complement system is a critical component of innate immunity, and its activation leads to the generation of several potent inflammatory mediators, including the anaphylatoxin C3a. C3a exerts its effects by binding to the G protein-coupled C3a receptor (C3aR), triggering a cascade of cellular events. The biological activity of C3a has been largely attributed to its C-terminal region. The synthetic octapeptide, C3a (70-77), with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, mimics the C-terminus of native human C3a and has been instrumental in elucidating the functional site of the parent molecule. While C3a (70-77) exhibits the biological specificities of C3a, its potency is significantly lower, typically possessing only 1-2% of the activity of the full-length protein[1]. This has spurred the development of a wide array of synthetic analogs with modified sequences and chemical additions to enhance potency and explore the intricacies of C3aR interaction.
C3a Receptor Signaling Pathway
Activation of the C3a receptor by C3a or its agonistic analogs initiates a series of intracellular signaling events. C3aR couples to pertussis toxin-sensitive Gαi and pertussis toxin-insensitive Gαq proteins. The activation of these G proteins leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration, a hallmark of C3aR activation. Furthermore, downstream signaling can involve the activation of the mitogen-activated protein kinase (MAPK/ERK), phosphoinositide 3-kinase (PI3K/AKT), and NF-κB pathways, culminating in diverse cellular responses such as chemotaxis, degranulation, and cytokine production.
Comparative Performance Data
The biological activity of C3a (70-77) and its synthetic analogs is typically quantified by their half-maximal effective concentration (EC50) in functional assays or their half-maximal inhibitory concentration (IC50) in competitive binding assays. The data presented below, collated from multiple studies, highlights key structure-activity relationships. Notably, N-terminal modification with hydrophobic moieties such as Fluorenylmethyloxycarbonyl (Fmoc) and the addition of spacers like aminohexanoic acid (Ahx) can dramatically increase potency. Furthermore, specific amino acid substitutions within the peptide sequence have led to the development of "superagonists" that are significantly more potent than native C3a.
| Peptide/Analog | Sequence/Modification | Assay Type | Potency (EC50/IC50) | Relative Activity (% of C3a) | Reference |
| C3a (70-77) | ASHLGLAR | Smooth Muscle Contraction | - | 1-2% | [1] |
| C3a (73-77) | LGLAR | ATP Release | - | 0.01% | [1] |
| Fmoc-Ahx-LAR | N-terminal Fmoc-Ahx | ATP Release | - | 0.34% | [1] |
| Fmoc-Ahx-AAALAR | N-terminal Fmoc-Ahx | ATP Release | - | 3.26% | [1] |
| WW-C3a (63-77) Analog | WWGKKYRASKLGLAR | - | - | 1200-1500% | [2][3] |
| FLPLAR | - | Calcium Mobilization (U937) | 130 nM (EC50) | - | Scully et al., 2010;[3] |
| FIPLAR | - | Calcium Mobilization (U937) | 160 nM (EC50) | - | Scully et al., 2010;[3] |
| FWTLAR | - | Calcium Mobilization (U937) | 260 nM (EC50) | - | Scully et al., 2010;[3] |
| FLTLAR | - | Calcium Mobilization (U937) | 280 nM (EC50) | - | Scully et al., 2010;[3] |
| FLTChaAR (Antagonist) | Cha = Cyclohexylalanine | Calcium Mobilization (U937) | 200 nM (IC50) | - | Scully et al., 2010;[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of C3a analogs. Below are representative protocols for key in vitro assays.
Intracellular Calcium Mobilization Assay
This assay is a primary method for determining the agonistic or antagonistic activity of C3a analogs by measuring changes in intracellular calcium concentration.
Principle: Agonist binding to C3aR triggers the release of Ca²⁺ from intracellular stores. This transient increase is detected by a calcium-sensitive fluorescent dye pre-loaded into the cells.
Materials:
-
C3aR-expressing cells (e.g., U937, RBL-2H3, or transfected CHO cells)
-
Cell culture medium (e.g., RPMI-1640)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
C3a (70-77) and synthetic analogs
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Preparation: Culture C3aR-expressing cells to an appropriate density. The day before the assay, seed the cells into a 96-well microplate to form a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2-4 µM) and an equal concentration of Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye-loading buffer. Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye. After the final wash, add 100 µL of HBSS to each well.
-
Assay:
-
Place the plate in a fluorescence microplate reader set to an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for approximately 20-30 seconds.
-
Inject a solution of the C3a analog at the desired concentration and continue to record the fluorescence intensity for an additional 60-90 seconds.
-
For antagonists, pre-incubate the cells with the antagonist for a specified time before adding a known agonist.
-
-
Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Calculate the peak fluorescence response over baseline. For dose-response curves, plot the peak response against the logarithm of the agonist concentration to determine the EC50 value.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This functional assay measures the ability of C3a analogs to induce the release of granular contents from mast cells.
Principle: Mast cell activation by C3aR agonists leads to degranulation, releasing enzymes such as β-hexosaminidase. The activity of this enzyme in the cell supernatant is measured using a colorimetric substrate.
Materials:
-
Mast cell line (e.g., RBL-2H3 or LAD2) or primary mast cells
-
Tyrode's buffer or similar physiological buffer
-
C3a (70-77) and synthetic analogs
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)
-
Triton X-100 (for cell lysis to determine total release)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Preparation: Wash mast cells with Tyrode's buffer and resuspend to a concentration of approximately 1-5 x 10⁶ cells/mL.
-
Stimulation:
-
Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Add 50 µL of the C3a analog at various concentrations (in duplicate or triplicate).
-
For negative control (spontaneous release), add 50 µL of buffer only.
-
For positive control (total release), add 50 µL of 0.5% Triton X-100.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect 25-50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Enzyme Assay:
-
Add 50 µL of pNAG solution (e.g., 1 mM in citrate (B86180) buffer, pH 4.5) to each well containing the supernatant.
-
Incubate at 37°C for 60-90 minutes.
-
Stop the reaction by adding 150 µL of stop solution.
-
-
Data Analysis: Measure the absorbance at 405 nm. Calculate the percentage of β-hexosaminidase release using the formula: % Release = [(Sample Abs - Spontaneous Release Abs) / (Total Release Abs - Spontaneous Release Abs)] x 100. Plot the % release against the log of the agonist concentration to determine the EC50.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing synthetic C3a analogs.
Conclusion
The C-terminal octapeptide of C3a, C3a (70-77), serves as a foundational tool for understanding C3aR-mediated biology. However, its low potency has driven the development of synthetic analogs with significantly enhanced activity. Structure-activity relationship studies have demonstrated that N-terminal hydrophobic modifications and specific amino acid substitutions are key strategies for creating potent agonists, and in some cases, antagonists of the C3a receptor. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to investigate the complement system and develop novel therapeutics targeting the C3a-C3aR axis.
References
- 1. Reevaluation of the C3a active site using short synthetic C3a analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing synthetic superagonists of C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to C3a (70-77)-Mediated Desensitization of C3a Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling properties of the full-length anaphylatoxin C3a and its C-terminal octapeptide fragment, C3a (70-77), with a focus on the desensitization of the C3a receptor (C3aR). We will delve into the underlying signaling pathways, present comparative experimental data, and provide detailed protocols for key assays used to assess receptor activity and desensitization.
Introduction to C3a and its Receptor
The complement system is a crucial component of innate immunity. Upon activation, complement component C3 is cleaved into C3b and the anaphylatoxin C3a.[1] C3a, a 77-amino acid peptide, exerts its biological effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor (GPCR).[1] This interaction triggers a range of cellular responses, including inflammation, chemotaxis, and immune cell activation.[1][2]
Sustained or excessive C3aR activation can be detrimental. Consequently, cells have evolved mechanisms to attenuate signaling, a process known as desensitization. A key molecule in studying this process is the synthetic octapeptide C3a (70-77), which corresponds to the C-terminus of C3a and has been shown to interact with C3aR and induce desensitization.[3][4] Understanding the differential effects of C3a and C3a (70-77) is critical for developing therapeutic modulators of this pathway.
C3a Receptor Signaling Pathways
Activation of C3aR by its endogenous ligand, C3a, initiates a cascade of intracellular events through the coupling to heterotrimeric G proteins. The primary signaling pathways include:
-
Gαi/o Pathway: In immune cells, C3aR primarily couples to pertussis toxin-sensitive Gαi proteins.[2][5] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6]
-
Gαq/11 Pathway: C3aR activation also stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores.[6][7]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: C3aR signaling activates the ERK1/2 (p44/42) MAPK pathway, which is involved in regulating gene expression and cellular processes like proliferation and inflammation.[2][6]
Mechanism of C3aR Desensitization and the Role of C3a (70-77)
GPCR desensitization is a critical feedback mechanism that prevents overstimulation of cells. For C3aR, this process involves:
-
Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate serine and threonine residues in the C-terminal tail of the receptor.[8]
-
β-Arrestin Recruitment: The phosphorylated receptor serves as a docking site for β-arrestin proteins (primarily β-arrestin-2 for C3aR).[8]
-
Internalization: β-arrestin binding sterically hinders further G protein coupling (desensitization) and promotes the internalization of the receptor into endosomes, removing it from the cell surface.
The C-terminal fragment C3a (70-77) acts as a partial agonist or, in some contexts, a functional antagonist. It binds to the C3aR and can trigger signaling, albeit with lower potency and efficacy than full-length C3a.[3][4] Crucially, pretreatment of cells with C3a (70-77) can render the receptor unresponsive to subsequent stimulation by the more potent, full-length C3a. This process, known as homologous desensitization, indicates that C3a (70-77) engages the same receptor and desensitization machinery.[3][4]
Comparative Performance: C3a vs. C3a (70-77)
The primary distinction between full-length C3a and the C3a (70-77) peptide lies in their potency and efficacy in eliciting downstream signaling events. While C3a is a full, high-potency agonist, C3a (70-77) generally exhibits significantly lower potency (requiring higher concentrations for a response) and often acts as a partial agonist.
| Parameter | Full-Length C3a | C3a (70-77) | Key Observations |
| Binding Affinity | High (nM range) | Lower | Binds to the same receptor site. |
| Ca²⁺ Mobilization | Potent agonist | Induces Ca²⁺ mobilization, but with significantly lower potency.[9] | Demonstrates engagement of the Gq pathway. |
| ERK1/2 Phosphorylation | Strong induction | Weaker or partial induction. | Indicates activation of the MAPK pathway. |
| β-Arrestin Recruitment | Robust recruitment | Less potent and efficacious in recruiting β-arrestin compared to other peptides.[10] | Differential ability to engage the desensitization machinery. |
| Desensitization | Induces homologous desensitization. | Induces cross-desensitization to full-length C3a.[3][4] | A key functional characteristic of C3a (70-77). |
| Biological Activity | Potent (e.g., histamine (B1213489) release, smooth muscle contraction) | 1-2% of the biological activity of full-length C3a.[3][4] | Correlates with lower signaling potency. |
Experimental Protocols & Workflows
Here we provide detailed methodologies for key experiments used to characterize C3aR signaling and desensitization.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled GPCR signaling.
Methodology:
-
Cell Culture: Plate C3aR-expressing cells (e.g., HEK293T, CHO, or primary macrophages) in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS). Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).[7]
-
Compound Preparation: Prepare serial dilutions of C3a and C3a (70-77) in the assay buffer.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence. The instrument then adds the compound to the wells and immediately begins recording the change in fluorescence intensity over time.[11]
-
Desensitization Assay: To measure desensitization, first inject a sub-maximal concentration of C3a (70-77) and record the response. After a defined period (e.g., 5-30 minutes), inject a concentration of full-length C3a and measure the second response. A reduced second response compared to a control (buffer first, then C3a) indicates desensitization.
-
Data Analysis: The change in fluorescence is plotted against time. For dose-response curves, the peak fluorescence is plotted against the logarithm of the agonist concentration to calculate EC₅₀ values.
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a key downstream event in the C3aR signaling cascade.
Methodology:
-
Cell Culture and Starvation: Plate cells in a 96-well plate. Before the experiment, starve the cells in a serum-free medium for several hours to reduce basal ERK phosphorylation.
-
Stimulation: Treat the cells with various concentrations of C3a or C3a (70-77) for a short period (typically 5-15 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Detection: The level of phosphorylated ERK (pERK) and total ERK in the cell lysates can be quantified using various methods, such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against pERK and total ERK.
-
Cell-Based ELISA: Fix and permeabilize cells in the plate. Add a primary antibody specific for pERK, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent or fluorescent substrate. Normalize the pERK signal to the total cell number or total protein content in each well.[12][13]
-
-
Data Analysis: The pERK signal is typically normalized to the total ERK signal. Plot the normalized signal against the agonist concentration to determine EC₅₀ values.
β-Arrestin Recruitment Assay
This assay directly measures the recruitment of β-arrestin to the activated C3aR, a key step in receptor desensitization and internalization.
Methodology:
-
Assay Principle: These assays often rely on enzyme or protein fragment complementation. For example, the C3aR is fused to one fragment of an enzyme (e.g., β-galactosidase or luciferase) and β-arrestin is fused to the complementary fragment.[14] Agonist-induced recruitment brings the fragments together, reconstituting enzyme activity, which is measured by a luminescent or fluorescent signal.
-
Cell Lines: Use a cell line engineered to co-express the tagged C3aR and β-arrestin constructs (e.g., PathHunter® U2OS cells).[14]
-
Cell Plating: Plate the engineered cells in a white, solid-bottom 96-well plate and incubate.
-
Stimulation: Add serial dilutions of C3a or C3a (70-77) and incubate for a time sufficient for recruitment to occur (e.g., 60-90 minutes).
-
Detection: Add the detection reagents containing the enzyme substrate and measure the luminescent or chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the agonist concentration to generate dose-response curves and calculate EC₅₀ values.
Conclusion
The C-terminal octapeptide C3a (70-77) serves as an invaluable tool for dissecting the mechanisms of C3a receptor signaling and desensitization. While it recapitulates the specificity of the full-length C3a molecule, its significantly lower potency allows for the controlled induction of receptor desensitization.[3][4] By comparing the cellular responses to C3a and C3a (70-77) using the assays described herein, researchers can effectively probe the structure-function relationships of C3aR activation, the kinetics of desensitization, and the potential for biased agonism. This knowledge is fundamental for the rational design of novel therapeutics targeting the C3a-C3aR axis for a variety of inflammatory and immune-mediated diseases.
References
- 1. C3a (complement) - Wikipedia [en.wikipedia.org]
- 2. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]
- 6. Two different transduction pathways are activated by C3a and C5a anaphylatoxins on astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation of C3a receptor at multiple sites mediates desensitization, β-arrestin-2 recruitment and inhibition of NF-κB activity in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STIM Proteins and Orai Ca2+ Channels Are Involved in the Intracellular Pathways Activated by TLQP-21 in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Comparative Guide to the Efficacy of Human and Mouse C3a (70-77) Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the C-terminal octapeptide of complement component 3a (C3a), specifically the 70-77 fragment, from both human and mouse origin. This document summarizes key experimental data, details relevant methodologies, and illustrates the associated signaling pathways to aid in research and development decisions.
Introduction to C3a and the C3a (70-77) Peptide
Complement component 3a (C3a) is a 77-amino acid pro-inflammatory anaphylatoxin generated during complement system activation. It exerts its biological effects through the C3a receptor (C3aR), a G protein-coupled receptor.[1] The C-terminal region of C3a is crucial for its biological activity, with the octapeptide fragment C3a (70-77) exhibiting a significant portion of the full-length protein's functions, albeit at a lower potency.[2][3][4][5][6] This peptide is a valuable tool for studying the physiological and pathological roles of C3a signaling.
The amino acid sequence of the C3a (70-77) peptide is Ala-Ser-His-Leu-Gly-Leu-Ala-Arg for humans.[3][5] While direct comparisons of the efficacy of the human and mouse C3a (70-77) peptides are not extensively documented in the literature, studies on the full-length proteins and related peptides suggest that species-specific differences in both the ligand and the receptor can influence biological activity. Human C3a shares approximately 67-69% amino acid identity with its murine counterpart.
Comparative Efficacy Data
Quantitative data directly comparing the efficacy of human and mouse C3a (70-77) is limited. However, studies on human C3a and its fragments in rodent models provide valuable insights into their cross-species reactivity and efficacy. The available data on the biological activities of human C3a (70-77) are summarized below. It is important to note that the human peptide has been shown to be active in various animal models, including guinea pigs and rats.[2][3][5]
| Biological Activity | Species of Peptide | Test System | Observed Efficacy of C3a (70-77) | Reference |
| Smooth Muscle Contraction | Human | Guinea Pig Ileum and Uterus | 1-2% of human C3a activity | [2][5] |
| Vascular Permeability | Human | Guinea Pig and Human Skin | 1-2% of human C3a activity | [2][5] |
| Mast Cell Degranulation | Human | Rat Mast Cells | 1-2% of human C3a activity | [2][5] |
| Immunosuppression | Human | Murine Humoral Immune Response | Less active than full-length human C3a | [7][8] |
| Chemotaxis | Human | Murine Macrophage Cell Line (J774) | EC50 of ~1.2 nM (for full-length human C3a) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used to evaluate the efficacy of C3a peptides.
Smooth Muscle Contraction Assay
This assay measures the ability of C3a peptides to induce the contraction of smooth muscle tissues, a hallmark of anaphylatoxin activity.
Protocol:
-
Tissue Preparation: Isolate guinea pig ileum segments and mount them in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension of 1g for at least 30 minutes.
-
Peptide Addition: Add varying concentrations of the C3a (70-77) peptide to the organ bath in a cumulative manner.
-
Measurement: Record the isometric contractions using a force transducer connected to a data acquisition system.
-
Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by a reference agonist (e.g., histamine (B1213489) or carbachol). Calculate the EC50 value, which is the concentration of the peptide that produces 50% of the maximal response.
Mast Cell Degranulation Assay
This assay quantifies the release of inflammatory mediators, such as histamine, from mast cells upon stimulation with C3a peptides.
Protocol:
-
Cell Culture: Culture rat basophilic leukemia (RBL-2H3) cells, which are often used as a model for mast cells, in appropriate media.
-
Sensitization (Optional): For antigen-induced degranulation, sensitize the cells with IgE overnight.
-
Peptide Stimulation: Wash the cells and incubate them with various concentrations of the C3a (70-77) peptide for a defined period (e.g., 30 minutes) at 37°C.
-
Quantification of Mediator Release:
-
Histamine Release: Measure the histamine content in the supernatant and cell lysate using an enzyme-linked immunosorbent assay (ELISA).
-
β-Hexosaminidase Release: Measure the activity of the released lysosomal enzyme β-hexosaminidase by incubating the supernatant with a chromogenic substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance at 405 nm.
-
-
Data Analysis: Express the percentage of mediator release relative to the total cellular content.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following C3a receptor activation.
Protocol:
-
Cell Preparation: Use a suitable cell line expressing the C3a receptor, such as human monocytic U937 cells or transfected cell lines.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Peptide Stimulation: Place the dye-loaded cells in a fluorometer or a fluorescence microscope and record the baseline fluorescence. Add different concentrations of the C3a (70-77) peptide and continue recording the fluorescence changes over time.
-
Data Analysis: Calculate the change in [Ca2+]i based on the fluorescence intensity ratio (for Fura-2) or the relative fluorescence units (for Fluo-4). Determine the EC50 value for the calcium response.
Signaling Pathways and Experimental Workflows
The interaction of C3a with its receptor, C3aR, triggers a cascade of intracellular signaling events that mediate its diverse biological effects. The following diagrams illustrate the C3a signaling pathway and a typical experimental workflow for assessing peptide efficacy.
Caption: C3a (70-77) signaling pathway.
Caption: Experimental workflow for comparing peptide efficacy.
Conclusion
References
- 1. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. C3a (70-77) - 1 mg [anaspec.com]
- 4. amsbio.com [amsbio.com]
- 5. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Suppression of humoral immune responses by synthetic C3a peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Anaphylatoxin C3a but not C3a(desArg) is a chemotaxin for the mouse macrophage cell line J774 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating C3a (70-77) Effects: A Comparative Guide to C3a Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The C-terminal octapeptide of C3a, C3a (70-77), is a crucial tool for studying the physiological and pathological roles of the complement system.[1] As an agonist of the C3a receptor (C3aR), it elicits a spectrum of biological responses, albeit with lower potency than the full-length C3a protein.[1] Validating that the observed effects of C3a (70-77) are specifically mediated by C3aR is a critical experimental step. This guide provides a comparative overview of commonly used C3aR antagonists, their performance in blocking C3a-mediated effects, and detailed protocols for key validation assays.
C3a Receptor Antagonists: A Comparative Overview
The validation of C3a (70-77) activity hinges on the use of specific C3aR antagonists. While several compounds have been developed, their characteristics, potency, and potential for off-target effects vary significantly. This section compares two prominent C3aR antagonists: SB290157 and JR14a.
It is important to note that while the data presented here primarily involves the inhibition of full-length C3a, the antagonistic action is expected to be similar for the C3a (70-77) peptide, as both exert their effects through the C3a receptor. However, direct experimental validation with C3a (70-77) is always recommended.
| Antagonist | Mechanism of Action | Reported IC50 Values | Key Considerations |
| SB290157 | Competitive antagonist of the C3a receptor.[2] | - 236 nM (Inhibition of C3a-induced ERK signaling in HMDMs)[3] - 3.8 µM (Inhibition of C3a-induced intracellular calcium mobilization in HMDMs)[3] | - Controversial Agonist Activity: Widely reported to act as a full or partial agonist, particularly in cells with high C3aR expression.[4][5] This can lead to confounding results and misinterpretation of data.[4] - Off-target effects: May exhibit off-target activity on other receptors, such as C5aR2.[3] |
| JR14a | Potent and selective thiophene-based antagonist of the human C3a receptor.[6][7] | - 10 nM (Inhibition of C3a-induced intracellular Ca2+ release in human monocyte-derived macrophages)[6][8] - 8 nM (Inhibition of C3a-induced β-hexosaminidase secretion in human LAD2 mast cells)[6][8] | - Higher Potency and Selectivity: Demonstrates significantly higher potency (approximately 100-fold) than SB290157.[7] - Potential for Agonist-like Effects: Recent studies suggest JR14a may also exhibit agonist properties, such as inhibiting cAMP production and inducing receptor desensitization, which could manifest as antagonism in certain assays.[9] |
Note: IC50 values can vary depending on the cell type, agonist concentration, and specific assay conditions.
C3a Receptor Signaling and Antagonist Action
The C3a receptor is a G protein-coupled receptor (GPCR). Upon binding of an agonist like C3a or C3a (70-77), it triggers a cascade of intracellular events, primarily through Gαi and Gαq proteins. This leads to the inhibition of adenylyl cyclase and the activation of phospholipase C, respectively. The latter results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentration and the activation of protein kinase C (PKC). These signaling events culminate in various cellular responses, including inflammation, chemotaxis, and degranulation. C3aR antagonists physically block the binding of agonists to the receptor, thereby preventing the initiation of this signaling cascade.
Caption: C3aR signaling pathway and the inhibitory action of antagonists.
Experimental Protocols for Validation
To validate that the effects of C3a (70-77) are mediated by C3aR, a common approach is to demonstrate that a C3aR antagonist can block these effects. Below are detailed protocols for two key in vitro assays: the calcium mobilization assay and the mast cell degranulation assay.
Experimental Workflow: Validating C3a (70-77) Effects
The general workflow involves stimulating cells with C3a (70-77) in the presence and absence of a C3aR antagonist and measuring a specific cellular response.
References
- 1. C3a (70-77) - 1 mg [anaspec.com]
- 2. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]
- 3. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The C3a receptor antagonist SB 290157 has agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison of C3a (70-77) and other C3aR agonists
An Efficacy Comparison of C3a (70-77) and Other C3a Receptor Agonists
This guide provides a detailed comparison of the efficacy of the C-terminal octapeptide of C3a, C3a (70-77), with other notable C3a receptor (C3aR) agonists. The data presented is intended for researchers, scientists, and drug development professionals working on the complement system and its role in inflammation, immunity, and other physiological processes.
The complement component 3a receptor (C3aR) is a G protein-coupled receptor that plays a significant role in innate immunity and inflammatory responses.[1][2][3] Its activation by the anaphylatoxin C3a triggers a range of cellular effects, including chemotaxis, degranulation, and cytokine release.[4][5][6] The C-terminal region of C3a is crucial for receptor binding and activation, making synthetic peptides derived from this region, such as C3a (70-77), valuable tools for studying C3aR function. This guide compares the performance of C3a (70-77) against the native ligand, other synthetic peptides, and small molecule agonists, providing supporting experimental data and methodologies.
Efficacy Comparison of C3aR Agonists
The efficacy of C3aR agonists is typically quantified by their half-maximal effective concentration (EC50) in various functional assays. Lower EC50 values indicate higher potency. The following tables summarize the reported EC50 values for C3a (70-77) and other key C3aR agonists.
Table 1: Peptide Agonist Efficacy in Calcium Mobilization Assays
| Agonist | Sequence/Description | Cell Line | EC50 (nM) | Reference |
| Human C3a | Endogenous 77-residue protein | HEK293-C3aR | 3 - 6 | [2] |
| C3a (57-77) | 21-residue C-terminal fragment | - | ~100% activity of C3a | [2] |
| WWGKKYRASKLGL | 13-residue "super agonist" | - | 12-15 times more active than C3a | [7] |
| FWTLAR | Hexapeptide Agonist | U937 Cells | ~200 | [8] |
| FLPLAR | Hexapeptide Agonist | U937 Cells | - | [8] |
| JR14a | Small Molecule Agonist | Human Macrophages | - | [1] |
| Compound 21 | Small Molecule Agonist | Human Macrophages | 24 | [9] |
Table 2: Peptide Agonist Efficacy in Degranulation and β-Arrestin Recruitment Assays
| Agonist | Assay Type | Cell Line | EC50 (nM) | Reference |
| SQ110-4 | Degranulation | C3aR-transfected RBL cells | 25.3 | [8][10] |
| SQ060-4 | Degranulation | C3aR-transfected RBL cells | 66.2 | [8][10] |
| C3a (63-77) | β-Arrestin Recruitment | HEKT293T | Similar potency to DArg10_DAla20 | [11] |
| DArg10_DAla20 | β-Arrestin Recruitment | HEKT293T | Similar potency to C3a(63-77) | [11] |
| TLQP-21 (mouse) | β-Arrestin Recruitment | HTLA-hC3aR1 | 10,300 | [12] |
| Human C3a | β-Arrestin Recruitment | HTLA-hC3aR1 | 3,000 | [12] |
| EP54 | β-Arrestin Recruitment | HEK-293 | Lower potency than C3a | [13] |
C3a Receptor Signaling Pathways
Activation of C3aR by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to pertussis toxin-sensitive Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[4][14] It can also couple to Gα12/13.[14] Downstream signaling involves the activation of phospholipase C (PLC), which increases intracellular calcium concentrations, and the activation of several kinase pathways, including the PI3K/AKT, p38 MAPK, and ERK1/2 pathways, which are crucial for cellular responses like chemotaxis, inflammation, and cell survival.[3][4][14][15]
Caption: C3aR signaling cascade upon agonist binding.
Experimental Protocols
The following sections detail the methodologies for key functional assays used to determine the efficacy of C3aR agonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following C3aR activation. It is a common method for determining the potency (EC50) of agonists.[16]
Methodology:
-
Cell Culture: Culture cells expressing C3aR (e.g., HEK293-C3aR, U937, or primary macrophages) to an appropriate density in a 96-well plate.
-
Dye Loading: Wash the cells with a buffered salt solution. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) by incubating them in a dye-loading solution for 30-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of the C3aR agonists.
-
Signal Detection: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Add the agonist dilutions to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence corresponds to the change in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Caption: Workflow for a calcium mobilization assay.
β-Arrestin Recruitment Assay
This assay measures the interaction between C3aR and β-arrestin, a key event in receptor desensitization and signaling. It is used to characterize agonist-induced receptor regulation.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with two constructs: one for C3aR fused to a reporter fragment (e.g., Rluc8 or LgBiT) and another for β-arrestin fused to a complementary reporter fragment (e.g., GFP² or SmBiT).[11][13]
-
Cell Plating: Plate the transfected cells in a white, clear-bottom 96-well plate and incubate for 24-48 hours.
-
Compound Addition: Prepare serial dilutions of the C3aR agonists.
-
Signal Detection: Add the substrate for the reporter system (e.g., coelenterazine (B1669285) for BRET, furimazine for NanoBiT) to the wells. Add the agonist dilutions and measure the luminescence or resonance energy transfer signal over time using a plate reader.
-
Data Analysis: An increase in the signal indicates the recruitment of β-arrestin to the receptor. Plot the signal against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
Caption: Workflow for a β-arrestin recruitment assay.
References
- 1. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Complement C3a Receptor to Improve Outcome After Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Complement C3 and Activated Fragment C3a Are Involved in Complement Activation and Anti-Bacterial Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Complement C3 and Activated Fragment C3a Are Involved in Complement Activation and Anti-Bacterial Immunity [frontiersin.org]
- 7. Designing synthetic superagonists of C3a anaphylatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. De Novo Peptide Design with C3a Receptor Agonist and Antagonist Activities: Theoretical Predictions and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. De novo peptide design with C3a receptor agonist and antagonist activities: theoretical predictions and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Class of Complement 3a Receptor Agonists and Antagonists Derived from the TLQP-21 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The TLQP-21 Peptide Activates the G-protein-coupled receptor C3aR1 via a Folding-upon-Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting C3a and C5a Signaling—A Game Changer for Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for C3a (70-77)
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of the synthetic octapeptide C3a (70-77), a fragment of the complement component C3a. Adherence to these procedural guidelines is critical for maintaining a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before handling C3a (70-77), it is crucial to review the Safety Data Sheet (SDS). The SDS for C3a (70-77) TFA indicates that the peptide should be handled in a well-ventilated area, and personal protective equipment (PPE), including suitable protective clothing, chemical-resistant gloves, and tightly fitting safety goggles, should be worn to avoid contact with skin and eyes.[1] It is also important to prevent the formation of dust and aerosols.[1] In case of contact, immediate actions such as washing the affected area with plenty of soap and water are recommended.[1]
Step-by-Step Disposal Procedures
The disposal of C3a (70-77) and associated waste must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment. All peptide waste should be treated as laboratory chemical waste.[1]
-
Segregation of Waste : All materials contaminated with C3a (70-77), including unused solutions, contaminated vials, pipette tips, gloves, and other PPE, must be collected in designated and clearly labeled hazardous waste containers.
-
Container Management : Waste containers should be kept closed except when adding waste, be compatible with the chemical waste, and be stored in a designated satellite accumulation area within the laboratory.
-
Prohibition of Drain or Regular Trash Disposal : Under no circumstances should C3a (70-77) solutions be poured down the drain, nor should solid waste be disposed of in the regular trash.[1]
-
Institutional Protocols : It is mandatory to follow your institution's specific protocols for hazardous waste disposal. Contact your Environmental Health & Safety (EH&S) department to schedule a pickup for the waste containers.
-
Professional Disposal : The SDS for C3a (70-77) TFA specifies that the material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Discharge into the environment must be avoided.[1]
Summary of Disposal Methods
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused/Expired C3a (70-77) (solid) | Collection in a labeled hazardous waste container for professional disposal. | Avoid generating dust. |
| C3a (70-77) Solutions | Collect in a designated, sealed, and labeled hazardous waste container. | Do not dispose of down the drain. |
| Contaminated Labware (vials, tips, etc.) | Place in a designated hazardous waste container. | Ensure containers are properly sealed. |
| Contaminated PPE (gloves, etc.) | Dispose of in a designated hazardous waste container. | Change gloves immediately if contaminated. |
Experimental Workflow and Disposal Pathway
The following diagram illustrates a typical experimental workflow involving C3a (70-77) in a cell-based assay, from initial preparation to the final disposal of waste. This workflow is representative of in vitro studies investigating the biological activity of the peptide on cell cultures, such as leukocytes or microglia.[2][3][4][5][6]
This procedural guidance is intended to supplement, not replace, your institution's specific safety and disposal protocols. Always consult with your institution's Environmental Health & Safety department for detailed instructions and compliance with local, state, and federal regulations.
References
- 1. targetmol.com [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. C3a (70-77) trifluoroacetate salt | CAS#:63555-63-5 | Chemsrc [chemsrc.com]
- 4. Phloretin decreases microglia-mediated synaptic engulfment to prevent chronic mild stress-induced depression-like behaviors in the mPFC [thno.org]
- 5. STIM Proteins and Orai Ca2+ Channels Are Involved in the Intracellular Pathways Activated by TLQP-21 in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for Handling C3a (70-77)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide C3a (70-77). The following procedures for handling, storage, and disposal are based on best practices for non-hazardous peptide compounds. While the chemical, physical, and toxicological properties of this specific product have not been thoroughly investigated, it is recommended to exercise due care.[1][2]
Personal Protective Equipment (PPE)
The primary risks associated with handling lyophilized peptides are inhalation and skin or eye contact.[3] Therefore, a tiered approach to Personal Protective Equipment (PPE) is recommended based on the quantity and form of the peptide being handled.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles or Glasses with side shields | Should be worn to protect against dust particles or splashes.[1][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[1][3] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin.[1][4][5] |
| Respiratory Protection | Respirator or Dust Mask | Recommended when handling the lyophilized powder to avoid inhalation of dust. It is advised to work in a well-ventilated area.[1][3][6] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of the peptide and to ensure the safety of laboratory personnel.[1][4]
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure that the designated work area is clean and uncluttered.[1] Allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent condensation.[3][7]
-
Personal Protective Equipment : Put on all required PPE, including a lab coat, safety goggles, and gloves.[1]
-
Weighing : When weighing the lyophilized powder, do so in a designated, well-ventilated area or a fume hood to avoid creating dust.[1][3]
-
Reconstitution : If preparing a solution, add the appropriate sterile solvent slowly and cap the container securely before mixing.[1][2] Gentle swirling or inversion is preferred over vortexing.[3] For peptides containing cysteine, methionine, or tryptophan, use oxygen-free solvents to prevent oxidation.[2]
-
Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[4]
Storage Protocols:
-
Lyophilized Peptide : For long-term storage, keep the lyophilized peptide at -20°C or colder in a tightly sealed container, away from bright light.[2][7][8]
-
In Solution : If stored in a solution, it is best to aliquot the peptide to avoid repeated freeze-thaw cycles and store at -20°C or below.[1][8] The stability of peptides in solution is much lower than in their lyophilized form.[8]
Disposal Plan
Unused or expired peptides and contaminated materials must be disposed of in accordance with institutional and environmental regulations.[4]
Step-by-Step Disposal Procedure:
-
Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[1]
-
Container Sealing : Securely seal the waste container to prevent any leakage.[1]
-
Disposal : Dispose of the waste through approved chemical waste channels.[4] Never pour peptide solutions or reagents into public drains.[4]
Visual Workflow for Handling and Disposal of C3a (70-77)
Caption: Workflow for safe handling and disposal of C3a (70-77).
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 6. peptide.co.jp [peptide.co.jp]
- 7. lifetein.com [lifetein.com]
- 8. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
